molecular formula C23H26ClN7O3 B1665834 Avanafil CAS No. 330784-47-9

Avanafil

Cat. No.: B1665834
CAS No.: 330784-47-9
M. Wt: 483.9 g/mol
InChI Key: WEAJZXNPAWBCOA-INIZCTEOSA-N
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Description

Avanafil is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of 4-[(3-chloro-4-methoxybenzyl)amino]-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pyrimidine-5-carboxylic acid with the amino group of pyrimidin-2-ylmethylamine. Used for treatment of erectile dysfunction. It has a role as an EC 3.1.4.* (phosphoric diester hydrolase) inhibitor and a vasodilator agent. It is a member of pyrimidines, an aromatic amide, an organochlorine compound, a member of prolinols and a monocarboxylic acid amide.
This compound is a phosphodiesterase-5 (PDE5) inhibitor used in the treatment of erectile dysfunction. In comparison with other drugs of the same class, it shows greater selectivity for PDE5 over PDE6 than both [sildenafil] and [vardenafil] but less selectivity than [tadalafil], suggesting a relatively lower risk of visual disturbances associated with off-target PDE6 inhibition. It first received FDA approval on April 27, 2012, with subsequent EMA approval in June 2013.
This compound is a Phosphodiesterase 5 Inhibitor. The mechanism of action of this compound is as a Phosphodiesterase 5 Inhibitor.
This compound is a selective inhibitor of phosphodiesterase type 5 (PDE5) and is used as therapy of erectile dysfunction. This compound is a relatively new medication and has yet to be linked to instances of serum enzyme elevations or with clinically apparent acute liver injury.
This compound is an orally available phosphodiesterase type 5 (PDE5) inhibitor with vasodilatory activity. This compound selectively inhibits PDE5, thus inhibiting the degradation of cyclic guanosine monophosphate (cGMP) found in the smooth muscle of the corpus cavernosa of the penis. The inhibition of cGMP degradation results in prolonged muscle relaxation, vasodilation, and blood engorgement of the corpus cavernosa, thereby prolonging penile erection.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2011 and is indicated for erectile dysfunction and impotence and has 1 investigational indication.
a PDE5 inhibito

Properties

IUPAC Name

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN7O3/c1-34-19-6-5-15(10-18(19)24)11-27-21-17(22(33)28-13-20-25-7-3-8-26-20)12-29-23(30-21)31-9-2-4-16(31)14-32/h3,5-8,10,12,16,32H,2,4,9,11,13-14H2,1H3,(H,28,33)(H,27,29,30)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAJZXNPAWBCOA-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCC[C@H]4CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50186727
Record name Avanafil
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Molecular Weight

483.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

Practically insoluble
Record name Avanafil
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CAS No.

330784-47-9
Record name Avanafil
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Record name Avanafil
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Record name (S)-4-[(3-Chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1 pyrrolidinyl]-N-(2- pyrimidinylmethyl)-5-pyrimidinecarboxamide
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Record name AVANAFIL
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Foundational & Exploratory

The Discovery and Synthesis of Avanafil: A Selective PDE5 Inhibitor for Erectile Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Avanafil (marketed as Stendra® and Spedra®) is a second-generation phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction (ED).[1] Developed by VIVUS Inc. and invented at Mitsubishi Tanabe Pharma, it is distinguished by its rapid onset of action and high selectivity for the PDE5 enzyme.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical efficacy of this compound, tailored for professionals in the field of drug discovery and development.

Introduction: The Quest for a Better ED Treatment

The advent of PDE5 inhibitors revolutionized the treatment of erectile dysfunction. However, the first-generation agents, while effective, presented limitations related to onset of action and side-effect profiles stemming from off-target inhibition of other PDE isoenzymes.[1][3] This created a clear therapeutic need for a PDE5 inhibitor with a faster onset of action and greater selectivity, aiming to improve patient experience and reduce adverse effects. The development of this compound was a direct response to this need, focusing on a molecular structure that could provide these enhanced properties.

Mechanism of Action: Selective Inhibition of PDE5

This compound's therapeutic effect is achieved through the potent and selective inhibition of the PDE5 enzyme.[4]

The Nitric Oxide/cGMP Signaling Pathway

Under normal physiological conditions, sexual stimulation triggers the release of nitric oxide (NO) in the corpus cavernosum of the penis. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cyclic guanosine (B1672433) monophosphate (cGMP).[4] cGMP acts as a second messenger, leading to the relaxation of smooth muscle cells in the penile arteries and the corpus cavernosum, resulting in increased blood flow and an erection.

The erection is reversed when cGMP is hydrolyzed back to its inactive form, 5'-GMP, by the PDE5 enzyme.[5]

This compound's Role in Modulating the Pathway

This compound is a competitive inhibitor of PDE5. By binding to the active site of the enzyme, it prevents the breakdown of cGMP.[4] The resulting elevated levels of cGMP prolong the smooth muscle relaxation and enhance blood flow to the penis, thereby facilitating a firm and sustained erection in the presence of sexual stimulation.[4] It is important to note that this compound does not induce an erection without sexual stimulation, as the initial release of nitric oxide is a prerequisite.[4]

This compound Mechanism of Action Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase (Active) NO_Release->Guanylate_Cyclase cGMP cGMP (Increased Levels) GTP GTP GTP:e->cGMP:w Catalyzes Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation GMP 5'-GMP (Inactive) cGMP:s->GMP:n Hydrolyzes Increased_Blood_Flow Increased Blood Flow Smooth_Muscle_Relaxation->Increased_Blood_Flow Erection Erection Increased_Blood_Flow->Erection PDE5 PDE5 Enzyme This compound This compound This compound->PDE5 Inhibits

Caption: this compound's inhibition of PDE5 enhances the NO/cGMP pathway.

Medicinal Chemistry: From Discovery to Synthesis

This compound is a pyrimidine-5-carboxamide derivative, identified through a rational drug design program aimed at discovering potent and highly selective PDE5 inhibitors.[6]

Chemical Structure

The chemical name for this compound is (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide. Its chemical formula is C₂₃H₂₆ClN₇O₃, with a molar mass of 483.96 g·mol⁻¹.[2]

Synthesis of this compound

Several synthetic routes for this compound have been described in the patent literature. A common pathway involves the sequential construction of the substituted pyrimidine (B1678525) core.[4][7][8]

This compound Synthesis Workflow cluster_0 Core Synthesis cluster_1 Final Amidation Start_Material 4-chloro-5-ethoxycarbonyl- 2-methylthiopyrimidine Intermediate_1 4-(3-chloro-4-methoxybenzylamino)- 5-ethoxycarbonyl-2-methylthiopyrimidine Start_Material->Intermediate_1 Nucleophilic Substitution (3-chloro-4-methoxybenzylamine) Intermediate_2 4-(3-chloro-4-methoxybenzylamino)- 5-ethoxycarbonyl-2-methylsulfonylpyrimidine Intermediate_1->Intermediate_2 Oxidation (m-CPBA) Intermediate_3 (S)-ethyl 4-(3-chloro-4-methoxybenzylamino)- 2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylate Intermediate_2->Intermediate_3 Nucleophilic Substitution ((S)-2-(hydroxymethyl)pyrrolidine) Intermediate_4 (S)-4-((3-chloro-4-methoxybenzyl)amino)- 2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid Intermediate_3->Intermediate_4 Ester Hydrolysis This compound This compound Intermediate_4->this compound Amide Coupling (2-(aminomethyl)pyrimidine, EDCI/HOBt)

Caption: A representative synthetic workflow for this compound.
Experimental Protocols

A general procedure, as inferred from patent literature, is as follows:[9]

  • Step 1: Nucleophilic Substitution. 4-chloro-5-ethoxycarbonyl-2-methylthiopyrimidine is reacted with 3-chloro-4-methoxybenzylamine in the presence of a base such as triethylamine (B128534) to yield 4-(3-chloro-4-methoxybenzylamino)-5-ethoxycarbonyl-2-methylthiopyrimidine.[4]

  • Step 2: Oxidation. The resulting thioether is oxidized to the corresponding sulfone using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).[4]

  • Step 3: Nucleophilic Substitution. The sulfone is then reacted with (S)-2-(hydroxymethyl)pyrrolidine to introduce the chiral auxiliary.[4]

  • Step 4: Ester Hydrolysis. The ethyl ester is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide, followed by acidification to yield the desired intermediate.[4]

The final step involves the coupling of the carboxylic acid intermediate with 2-(aminomethyl)pyrimidine.[4]

Pharmacology

Pharmacodynamics: Potency and Selectivity

This compound is a highly potent inhibitor of PDE5, with a reported IC₅₀ of 5.2 nM.[1] A key feature of this compound is its high selectivity for PDE5 over other PDE isoenzymes. This selectivity is thought to contribute to its favorable side-effect profile.[11] For instance, the lower inhibition of PDE6, which is found in the retina, may explain the low incidence of visual disturbances compared to some first-generation PDE5 inhibitors.[9] Similarly, its high selectivity against PDE11, present in skeletal muscle, may account for the low rates of myalgia.[11]

Table 1: In Vitro Selectivity of this compound and Other PDE5 Inhibitors

PDE IsozymeThis compound (IC₅₀, nM)Sildenafil (B151) (IC₅₀, nM)Vardenafil (IC₅₀, nM)Tadalafil (IC₅₀, nM)Selectivity Ratio (PDEx/PDE5) for this compound
PDE5 5.23.50.71.81
PDE1 >50,0001,330700N/A>10,000
PDE6 6305615990~121
PDE11 >100,000N/AN/A45>19,000
Data compiled from multiple sources.[1][3][9][11] N/A: Not available.

A common method for determining PDE5 inhibitory activity is a fluorescence polarization (FP) assay.[12][13]

  • Principle: The assay measures the change in the rate of rotation of a fluorescently labeled cGMP analog (tracer). When the tracer is unbound, it tumbles rapidly, resulting in low fluorescence polarization. When hydrolyzed by PDE5, the resulting 5'-GMP-tracer is bound by a larger binding agent, slowing its rotation and increasing the polarization. Inhibitors of PDE5 prevent this hydrolysis, thus keeping the polarization low.

  • Materials:

    • Recombinant human PDE5A1 enzyme.[14]

    • Fluorescently labeled cGMP (e.g., FAM-cGMP).[12]

    • Binding agent (e.g., phosphate-binding nanoparticles).[12]

    • Assay buffer (e.g., Tris-HCl, MgCl₂).[12]

    • Test compound (this compound) and positive control (e.g., sildenafil).

    • 384-well black microplate.

  • Procedure:

    • Serial dilutions of this compound are prepared in DMSO and added to the microplate wells.

    • Recombinant PDE5A1 enzyme is added to the wells and incubated to allow for inhibitor binding.

    • The reaction is initiated by the addition of the FAM-cGMP substrate.

    • The plate is incubated at 37°C to allow for the enzymatic reaction.

    • The reaction is stopped by the addition of the binding agent.

    • Fluorescence polarization is measured using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined by fitting the data to a dose-response curve.[15]

Pharmacokinetics: Rapid Absorption and Moderate Duration

This compound is characterized by its rapid absorption and onset of action.[1]

Table 2: Pharmacokinetic Parameters of this compound

ParameterValue
Tₘₐₓ (Time to Peak Plasma Concentration) 30-45 minutes
t₁/₂ (Plasma Half-life) ~3-5 hours
Protein Binding ~99%
Metabolism Hepatic (primarily by CYP3A4)
Excretion Primarily in feces (~62%) and urine (~21%)
Data compiled from multiple sources.[1][9]

The rapid Tₘₐₓ is consistent with clinical observations of a fast onset of action, with some patients able to engage in sexual activity within 15 minutes of dosing.[9]

Clinical Efficacy

The efficacy of this compound has been established in several large-scale, randomized, double-blind, placebo-controlled clinical trials.[1][16][17] The primary endpoints in these trials typically included improvements in the International Index of Erectile Function-Erectile Function (IIEF-EF) domain score, and the percentage of successful sexual attempts as measured by the Sexual Encounter Profile (SEP) questions 2 (successful penetration) and 3 (successful intercourse).[18]

Table 3: Summary of Efficacy Data from a Phase III Clinical Trial (12 weeks)

EndpointPlaceboThis compound 50 mgThis compound 100 mgThis compound 200 mg
Mean Change in IIEF-EF Score +2.9+5.4+8.3+9.5
% of Attempts with Successful Penetration (SEP2) 54%64%74%77%
% of Attempts with Successful Intercourse (SEP3) 27%41%57%57%
Data are representative values compiled from published Phase III trial results.[1]

The results consistently demonstrated that all doses of this compound were statistically superior to placebo in improving erectile function across a broad range of patient populations, including those with diabetes and post-prostatectomy.[1]

Conclusion

This compound represents a significant advancement in the oral pharmacotherapy of erectile dysfunction. Its discovery and development were driven by the goal of creating a PDE5 inhibitor with a more favorable clinical profile. Through a combination of rational drug design and meticulous clinical evaluation, this compound has emerged as a rapidly acting and highly selective agent. Its unique pharmacokinetic and pharmacodynamic properties offer a valuable therapeutic option for patients and clinicians. The synthetic pathways and analytical methods developed for this compound ensure its quality and facilitate further research into this important class of therapeutic agents.

References

Avanafil: A Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avanafil is a potent and highly selective second-generation phosphodiesterase type 5 (PDE5) inhibitor, approved for the treatment of erectile dysfunction.[1] Its chemical architecture and specific stereochemistry are fundamental to its rapid onset of action and favorable selectivity profile. This guide provides an in-depth examination of the chemical structure, stereochemical configuration, and the analytical methodologies used to characterize this compound. It also details its mechanism of action and the synthetic strategy employed to ensure stereochemical purity.

Chemical Structure and Identification

This compound is a pyrimidine (B1678525) derivative with a complex molecular structure.[2] The structural integrity and identity of the active pharmaceutical ingredient (API) have been confirmed through a comprehensive suite of analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and X-ray diffraction (XRD).[1]

Its formal chemical name is (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂₃H₂₆ClN₇O₃[3][4]
Molecular Weight 483.95 g/mol [4][5]
CAS Number 330784-47-9[1]
Appearance White crystalline powder[5]
Solubility Practically insoluble in water, slightly soluble in ethanol, soluble in 0.1 mol/L hydrochloric acid.[5]
IUPAC Name (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide[1]
SMILES COc1ccc(cc1Cl)CNc2c(cnc(n2)N3CCC[C@H]3CO)C(=O)NCc4ncccn4[4]
InChI Key WEAJZXNPAWBCOA-INIZCTEOSA-N[1]

Stereochemistry: The Importance of a Single Enantiomer

A critical feature of this compound's structure is the presence of a single chiral center located at the C2 position of the pyrrolidine (B122466) ring. The molecule is synthesized and administered as a single enantiomer, specifically the (S)-stereoisomer.[2] This stereochemical purity is crucial for its pharmacological activity and selectivity. The use of a single enantiomer minimizes the potential for off-target effects or differential metabolism that could arise from a racemic mixture.

The absolute configuration of this stereocenter is established during synthesis through the use of a chiral starting material, L-prolinol (also known as (S)-2-pyrrolidinemethanol).[6]

Mechanism of Action: Selective PDE5 Inhibition

This compound exerts its therapeutic effect by acting as a competitive inhibitor of the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[3] During sexual stimulation, nitric oxide (NO) is released in the corpus cavernosum, which activates guanylate cyclase to increase levels of cyclic guanosine (B1672433) monophosphate (cGMP). cGMP induces smooth muscle relaxation, leading to increased blood flow and penile erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, this compound prevents the breakdown of cGMP, thus enhancing and prolonging the pro-erectile signal.[1][3]

PDE5_Inhibition_Pathway cluster_0 Physiological Erection Cascade cluster_1 This compound's Site of Action Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase (Active) NO_Release->Guanylate_Cyclase Activates GTP GTP cGMP cGMP GTP->cGMP Converted by Guanylate Cyclase Relaxation Smooth Muscle Relaxation cGMP->Relaxation PDE5 PDE5 Enzyme cGMP->PDE5 Target for Degradation Erection Erection Relaxation->Erection Inactive_GMP Inactive 5'-GMP PDE5->Inactive_GMP Degrades cGMP to This compound This compound This compound->PDE5 Inhibits

Caption: Mechanism of action of this compound in the erectile signaling pathway.

Pharmacological Profile

This compound's chemical structure confers a high degree of selectivity for the PDE5 enzyme over other phosphodiesterase isozymes. This selectivity is thought to contribute to its lower incidence of certain side effects, such as visual disturbances, which are associated with the inhibition of PDE6 in the retina.[2][3]

Table 2: In Vitro Potency and Selectivity of this compound

ParameterValueReference(s)
PDE5 IC₅₀ 5.2 nM[3][7]
PDE6 IC₅₀ 630 nM[1]
Selectivity Ratio (PDE6/PDE5) ~120-fold[2]
Selectivity vs. PDE1 >10,000-fold[2]
Selectivity vs. PDE11 >19,000-fold[2]

Synthesis and Stereochemical Control

The synthesis of this compound is a multi-step process designed to construct the complex pyrimidine core and ensure the correct (S)-stereochemistry. A key step involves the nucleophilic substitution reaction with the chiral building block L-prolinol, which introduces the hydroxymethyl-pyrrolidinyl moiety with the desired stereoconfiguration.[6]

Avanafil_Synthesis_Workflow Start Pyrimidine & Benzylamine Starting Materials Intermediate1 Core Assembly (Nucleophilic Substitution) Start->Intermediate1 Intermediate2 Functional Group Modification (e.g., Oxidation) Intermediate1->Intermediate2 Intermediate3 Chiral Moiety Introduction (Nucleophilic Reaction) Intermediate2->Intermediate3 Chiral_Source L-Prolinol ((S)-enantiomer) Chiral_Source->Intermediate3 Ensures (S)-Stereochemistry Intermediate4 Ester Hydrolysis Intermediate3->Intermediate4 Final_Coupling Amide Bond Formation (Dehydration Synthesis) Intermediate4->Final_Coupling Avanafil_Product This compound ((S)-enantiomer) Final_Coupling->Avanafil_Product

Caption: Simplified workflow for the stereoselective synthesis of this compound.

Experimental Protocols

Structural Elucidation by NMR Spectroscopy

Objective: To confirm the covalent structure of this compound.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed sample of this compound in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The spectrum is expected to show distinct signals for aromatic protons, methylene (B1212753) groups, the methoxy (B1213986) group, and the amide and hydroxyl protons. Chemical shifts, integration values, and coupling patterns are used to assign protons to their respective positions in the molecule.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The spectrum will display signals corresponding to each unique carbon atom in the structure, including those in the pyrimidine, phenyl, and pyrrolidine rings, as well as the carbonyl and methoxy carbons.[2][3]

  • Data Analysis: Correlate the ¹H and ¹³C NMR data with the proposed structure of this compound to confirm its identity and purity.

Confirmation of Molecular Weight by Mass Spectrometry

Objective: To determine the molecular weight of this compound and confirm its elemental composition.

Methodology:

  • Sample Introduction: Introduce a dilute solution of this compound into a mass spectrometer, typically using an electrospray ionization (ESI) source.

  • Ionization: Generate protonated molecular ions [M+H]⁺ in the gas phase.

  • Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions. For this compound (C₂₃H₂₆ClN₇O₃), the expected monoisotopic mass of the protonated molecule is approximately 484.18.[4]

  • High-Resolution MS (HRMS): For precise mass measurement, use a high-resolution instrument (e.g., TOF or Orbitrap) to confirm the elemental composition to within a few parts per million (ppm), further verifying the molecular formula.

Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To confirm that this compound consists of a single enantiomer and to quantify any potential (R)-enantiomer impurity.

Methodology:

  • Column Selection: Employ a chiral stationary phase (CSP) capable of resolving the enantiomers of this compound. Polysaccharide-based columns (e.g., Chiralpak or Chiralcel series) are common starting points for screening.[6]

  • Mobile Phase Optimization: Develop a suitable mobile phase, typically consisting of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.[6]

  • Sample Analysis: Inject a solution of this compound onto the chiral HPLC system.

  • Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 239 nm).[8]

  • Quantification: The method should demonstrate baseline resolution between the (S)-avanafil peak and any potential (R)-enantiomer peak. The area of the impurity peak can be used to determine the enantiomeric purity of the sample.

PDE5 Inhibition Assay

Objective: To determine the in vitro potency (IC₅₀) of this compound against the PDE5 enzyme.

Methodology:

  • Reagents: Use purified recombinant human PDE5 enzyme, the substrate cGMP, and a detection system. A common method involves a coupled-enzyme assay where the product of the PDE5 reaction (GMP) is converted to guanosine and inorganic phosphate (B84403) (Pi) by a nucleotidase. The released phosphate is then quantified colorimetrically (e.g., using Malachite Green).[9]

  • Assay Procedure:

    • Prepare a series of dilutions of this compound.

    • In a microplate, incubate the PDE5 enzyme with each concentration of this compound for a short pre-incubation period.

    • Initiate the reaction by adding a fixed concentration of cGMP.

    • Allow the reaction to proceed for a defined time at a controlled temperature (e.g., 37°C).

    • Stop the reaction and add the detection reagents.

  • Data Analysis: Measure the absorbance or fluorescence, which is proportional to the amount of cGMP hydrolyzed. Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the PDE5 enzyme activity.[10]

References

Avanafil's Preclinical Profile: A Deep Dive into PDE5 Isoenzyme Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the preclinical selectivity of avanafil, a second-generation phosphodiesterase type 5 (PDE5) inhibitor. This compound is distinguished by its rapid onset of action and a favorable side-effect profile, characteristics intrinsically linked to its high selectivity for the PDE5 isoenzyme.[1][2] This document provides a comprehensive overview of the quantitative data on its selectivity, the experimental methodologies used for its determination, and the underlying signaling pathways.

Core Mechanism of Action

This compound's therapeutic effect in erectile dysfunction stems from its potent and competitive inhibition of the PDE5 enzyme.[3][4] During sexual stimulation, nitric oxide (NO) is released in the corpus cavernosum, activating guanylate cyclase to increase the production of cyclic guanosine (B1672433) monophosphate (cGMP).[4] cGMP is a crucial second messenger that leads to smooth muscle relaxation and increased blood flow to the penis, resulting in an erection.[4][5] PDE5 is the primary enzyme responsible for the degradation of cGMP in the corpus cavernosum.[5][6] By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby enhancing and prolonging the erectile response to sexual stimulation.[4][7]

Signaling Pathway of this compound in Erectile Function

The following diagram illustrates the signaling cascade involved in penile erection and the point of intervention for this compound.

cluster_0 Cell Membrane cluster_1 This compound's Mechanism of Action Sexual Stimulation Sexual Stimulation Nitric Oxide (NO) Nitric Oxide (NO) Sexual Stimulation->Nitric Oxide (NO) Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO)->Guanylate Cyclase Activates GTP GTP cGMP cGMP GTP->cGMP Converts Guanylate Cyclase Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation 5'-GMP (inactive) 5'-GMP (inactive) cGMP->5'-GMP (inactive) Degrades PDE5 Increased Blood Flow Increased Blood Flow Smooth Muscle Relaxation->Increased Blood Flow Erection Erection Increased Blood Flow->Erection This compound This compound PDE5 PDE5 This compound->PDE5 Inhibits

Caption: this compound's inhibition of PDE5 enhances the cGMP signaling pathway.

Quantitative Analysis of this compound's Selectivity

The selectivity of a PDE5 inhibitor is a critical determinant of its side-effect profile. Off-target inhibition of other phosphodiesterase isoenzymes, which are distributed throughout various tissues in the body, can lead to undesirable effects. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances, while inhibition of PDE11, present in skeletal muscle, has been linked to myalgia.[3][5]

Preclinical in vitro studies have demonstrated this compound's high selectivity for PDE5 over other PDE isoenzymes. The following tables summarize the half-maximal inhibitory concentration (IC50) values and selectivity ratios for this compound in comparison to other commercially available PDE5 inhibitors. A higher selectivity ratio indicates a greater specificity for PDE5.

Table 1: IC50 Values (nM) of PDE5 Inhibitors Against Various PDE Isoenzymes

PDE IsoenzymeThis compoundSildenafil (B151)VardenafilTadalafil (B1681874)
PDE1 53,000[8]600[8]85[8]42,000[8]
PDE2 51,000[8]63,000[8]>10,000>10,000
PDE3 >100,0007,6001,800>10,000
PDE4 >100,000>10,000>10,000>10,000
PDE5 5.2[8]1.6[8]0.084[8]4.0[8]
PDE6 630[8]26[8]1.8[8]2,200[8]
PDE7 >10,000>10,000>10,000>10,000
PDE8 >10,000>10,000>10,000>10,000
PDE9 >10,000>10,000>10,000>10,000
PDE10 >10,000>10,000>10,000>10,000
PDE11 >100,0003,5001,400100[3]

Data compiled from multiple preclinical studies. Minor variations in absolute values may exist between different studies.

Table 2: Selectivity Ratios of PDE5 Inhibitors (Fold difference vs. PDE5)

PDE IsoenzymeThis compoundSildenafilVardenafilTadalafil
PDE1 >10,000[3]380[3]1,000[3]>10,000[5]
PDE6 121[8]16[8]21[8]550[8]
PDE11 >19,000[3]>2,187>1,00025[3]

As the data indicates, this compound demonstrates a significantly higher selectivity for PDE5 over PDE1 and PDE11 compared to sildenafil and vardenafil.[3] While tadalafil exhibits greater selectivity for PDE6, this compound's selectivity for this isoenzyme is still considerably higher than that of sildenafil and vardenafil, suggesting a lower potential for visual side effects.[2][3]

Experimental Protocol for Determining PDE Isoenzyme Selectivity

The determination of a compound's selectivity for different PDE isoenzymes is a cornerstone of preclinical drug development. The general workflow for these in vitro assays is outlined below.

cluster_0 Experimental Workflow for PDE Selectivity Assay Isolation of PDE Isoenzymes Isolation of PDE Isoenzymes Enzyme Activity Assay Enzyme Activity Assay Isolation of PDE Isoenzymes->Enzyme Activity Assay Incubation with this compound Incubation with this compound Enzyme Activity Assay->Incubation with this compound Introduction of Inhibitor Measurement of cGMP Hydrolysis Measurement of cGMP Hydrolysis Incubation with this compound->Measurement of cGMP Hydrolysis Data Analysis Data Analysis Measurement of cGMP Hydrolysis->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination Dose-Response Curve

Caption: A generalized workflow for determining the IC50 of this compound against PDE isoenzymes.
Detailed Methodologies

  • Isolation and Purification of PDE Isoenzymes : Recombinant human PDE isoenzymes are expressed in and purified from various cell systems (e.g., Sf9 insect cells, E. coli). This ensures a high purity of each specific isoenzyme for accurate assessment.

  • Enzyme Activity Assay : The core of the protocol is a biochemical assay that measures the enzymatic activity of each PDE isoenzyme. A common method is the two-step radioisotope procedure.

    • Step 1 : The purified PDE enzyme is incubated with a radiolabeled substrate, typically [3H]cGMP. The enzyme hydrolyzes the [3H]cGMP to [3H]5'-GMP.

    • Step 2 : A snake venom nucleotidase is added to the reaction mixture, which further hydrolyzes the [3H]5'-GMP to the nucleoside [3H]guanosine.

  • Inhibition by this compound : To determine the IC50 value, the assay is performed in the presence of varying concentrations of this compound. The inhibitor competes with the substrate for the active site of the enzyme.

  • Separation and Quantification : The resulting [3H]guanosine is separated from the unreacted [3H]cGMP using anion-exchange chromatography. The amount of [3H]guanosine is then quantified using liquid scintillation counting, which is directly proportional to the PDE activity.

  • Data Analysis and IC50 Calculation : The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. These data are then plotted on a dose-response curve, and the IC50 value (the concentration of this compound required to inhibit 50% of the enzyme's activity) is determined using non-linear regression analysis.

Conclusion

The preclinical data robustly supports the high selectivity of this compound for the PDE5 isoenzyme. This selectivity, particularly against PDE1, PDE6, and PDE11, provides a strong molecular basis for its observed clinical profile of a rapid onset of action and a favorable tolerability with a lower incidence of certain class-specific side effects. This in-depth understanding of this compound's selectivity is crucial for researchers and clinicians in the field of sexual medicine and for the ongoing development of next-generation PDE5 inhibitors.

References

Avanafil in Preclinical Research: A Technical Guide to its Pharmacokinetics and Pharmacodynamics in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avanafil is a second-generation, highly selective phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction. Its distinct pharmacological profile, characterized by a rapid onset of action and high selectivity for the PDE5 enzyme, differentiates it from other drugs in its class.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in key animal models, offering valuable insights for researchers and professionals involved in drug development. The data presented herein is crucial for understanding the compound's mechanism of action, efficacy, and safety profile before human trials.

Pharmacodynamics of this compound in Animal Models

The primary pharmacodynamic effect of this compound is the potentiation of penile erection by inhibiting the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum.[3] This has been extensively studied in various animal models, with the anesthetized dog model being a cornerstone for evaluating its in vivo efficacy.

In Vivo Efficacy in Anesthetized Dog Model

In studies utilizing anesthetized dogs, this compound has demonstrated a dose-dependent potentiation of penile tumescence, measured by the increase in intracavernous pressure (ICP) following electrical stimulation of the pelvic nerves.[1][4] The efficacy of this compound has been shown to be comparable to that of sildenafil (B151).[1][4]

Table 1: Pharmacodynamic Efficacy of this compound in Anesthetized Dogs

ParameterThis compoundSildenafilReference
Intravenous (IV) Administration
Dose Range3–300 µg/kg-[1][4]
ED200% on Tumescence37.5 µg/kg34.6 µg/kg[5]
Maximum Enhancement of Tumescence325%304%[1][5]
Time to Peak Response10 min30 min[1][6]
Intraduodenal (ID) Administration
Dose Range0.1–1 mg/kg-[1][4]
ED200% on Tumescence151.7 µg/kg79.0 µg/kg[7]
Maximum Enhancement of Tumescence415%358%[1][5]

*ED200% is the effective dose required to achieve a 200% increase in the ICP response.

Selectivity Profile

A key characteristic of this compound is its high selectivity for PDE5 over other PDE isoenzymes, which is thought to contribute to its favorable side-effect profile.[6][8] Preclinical studies have quantified this selectivity.

Table 2: In Vitro Selectivity of this compound for PDE Isoenzymes

PDE IsoenzymeIC50 (nM)Selectivity Ratio (PDEx IC50 / PDE5 IC50)Reference
PDE55.21[1][7]
PDE6>630>121[1][7]
PDE1>50,000>10,000[7]
PDE11>100,000>19,000[1][7]

This high selectivity, particularly against PDE6 (found in the retina) and PDE11 (found in striated muscle), suggests a lower potential for visual disturbances and myalgia compared to less selective PDE5 inhibitors.[1][6]

Hemodynamic Effects

In anesthetized dogs, intravenous administration of this compound was shown to cause a weaker hypotensive response compared to sildenafil at the same dose (-12 mmHg vs. -22 mmHg, respectively).[4] Furthermore, intraduodenal this compound demonstrated a significantly weaker potentiation of nitroglycerin-induced hypotension than sildenafil.[8]

Pharmacokinetics of this compound in Animal Models

Pharmacokinetic studies in animal models are essential for determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. For this compound, the rat has been a primary model for these investigations.

Pharmacokinetics in Rats

Detailed pharmacokinetic parameters of this compound have been characterized in male Wistar rats following both oral and transdermal administration.

Table 3: Pharmacokinetic Parameters of this compound in Male Wistar Rats (60 mg/kg dose)

ParameterOral SuspensionTransdermal FilmReference
Cmax (ng/mL)1503.82 ± 354.11141.94 ± 22.57[1]
Tmax (h)Not explicitly statedNot explicitly stated[1]
t1/2 (h)4.87 ± 0.427.05 ± 1.59[1]
Elimination Rate Constant (Ke)0.14 ± 0.010.10 ± 0.02[4]

These studies indicate that this compound is absorbed after oral administration, reaching a peak plasma concentration, and is then eliminated with a half-life of approximately 5-7 hours in rats.[1][4]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used in the assessment of this compound's pharmacodynamics and pharmacokinetics.

Anesthetized Dog Model for Erectile Function

This model is a standard for evaluating the in vivo efficacy of compounds for erectile dysfunction.

  • Animal Preparation: Male beagle dogs are anesthetized, typically with pentobarbital.

  • Surgical Instrumentation:

    • A catheter is inserted into a femoral vein for intravenous drug administration or into the duodenum for intraduodenal administration.

    • A pressure transducer is connected to a needle inserted into the corpus cavernosum to measure intracavernosal pressure (ICP).

    • Electrodes are placed on the pelvic nerve for electrical stimulation.

  • Experimental Procedure:

    • The pelvic nerve is stimulated at varying frequencies (e.g., 1 to 16 Hz) to induce penile erection, and baseline ICP is recorded.

    • This compound or a vehicle control is administered either intravenously or intraduodenally.

    • Pelvic nerve stimulation is repeated at set time intervals post-dosing, and the resulting ICP is measured.

    • The potentiation of the erectile response is calculated as the percentage increase in ICP compared to the baseline.[9]

LC-MS/MS Method for this compound Quantification in Rat Plasma

Accurate quantification of drug concentrations in biological matrices is fundamental to pharmacokinetic analysis.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of rat plasma, an internal standard is added.

    • 1 mL of acetonitrile (B52724) is added to precipitate proteins.

    • The sample is vortexed and then centrifuged.

    • The supernatant is collected, filtered, and a small volume (e.g., 5 µL) is injected into the LC-MS/MS system.[1]

  • Chromatographic Conditions:

    • Column: Nucleodur C18 or equivalent.

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile is typically used. For example, an isocratic mobile phase of 0.1% formic acid and acetonitrile (29:71, v/v) has been reported.[1]

    • Flow Rate: Approximately 0.5 mL/min.[1]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, visualize the mechanism of action and experimental procedures.

Avanafil_Mechanism_of_Action cluster_0 Sexual Stimulation cluster_1 Smooth Muscle Cell Nerve Terminals Nerve Terminals NO NO Nerve Terminals->NO releases Endothelial Cells Endothelial Cells Endothelial Cells->NO releases GC Guanylate Cyclase cGMP cGMP GC->cGMP converts GTP to GTP GTP PDE5 Phosphodiesterase 5 Relaxation Relaxation cGMP->Relaxation leads to 5'-GMP Inactive 5'-GMP PDE5->5'-GMP degrades cGMP to Erection Erection Relaxation->Erection results in This compound This compound This compound->PDE5 inhibits NO->GC activates

Figure 1: Mechanism of action of this compound in smooth muscle cells of the corpus cavernosum.

Pharmacodynamics_Workflow cluster_animal_prep Animal Preparation cluster_baseline Baseline Measurement cluster_treatment Treatment and Observation cluster_analysis Data Analysis Anesthetize Anesthetize Male Beagle Dog Surgical_Prep Surgical Instrumentation (Catheters, ICP Probe, Electrodes) Anesthetize->Surgical_Prep Stimulate_Baseline Electrical Stimulation of Pelvic Nerve Surgical_Prep->Stimulate_Baseline Record_Baseline Record Baseline Intracavernosal Pressure (ICP) Stimulate_Baseline->Record_Baseline Administer_Drug Administer this compound (IV or ID) Record_Baseline->Administer_Drug Wait Time Intervals Administer_Drug->Wait Stimulate_Post_Dose Repeat Electrical Stimulation Wait->Stimulate_Post_Dose Record_Post_Dose Record Post-Dose ICP Stimulate_Post_Dose->Record_Post_Dose Calculate Calculate % Potentiation of Erectile Response Record_Post_Dose->Calculate Compare Compare with Control/Sildenafil Calculate->Compare

Figure 2: Experimental workflow for assessing the pharmacodynamics of this compound in the anesthetized dog model.

Pharmacokinetics_Workflow cluster_dosing Dosing and Sampling cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_pk_analysis Pharmacokinetic Analysis Dose Administer this compound to Rats (Oral or Transdermal) Collect_Blood Collect Blood Samples at Pre-defined Time Points Dose->Collect_Blood Centrifuge_Plasma Centrifuge Blood to Obtain Plasma Collect_Blood->Centrifuge_Plasma LLE Liquid-Liquid Extraction (Protein Precipitation) Centrifuge_Plasma->LLE Inject Inject Sample Extract into LC-MS/MS LLE->Inject Quantify Quantify this compound Concentration Inject->Quantify Plot_Curve Plot Plasma Concentration- Time Curve Quantify->Plot_Curve Calculate_Params Calculate PK Parameters (Cmax, Tmax, t1/2, AUC) Plot_Curve->Calculate_Params

Figure 3: Experimental workflow for determining the pharmacokinetics of this compound in rats.

References

avanafil's effect on cyclic guanosine monophosphate (cGMP) pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on Avanafil's Effect on Cyclic Guanosine (B1672433) Monophosphate (cGMP) Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a second-generation, orally administered, highly selective phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction (ED).[1][2] Its mechanism of action is centered on the potentiation of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, a critical mediator of penile erection.[3][4] By competitively inhibiting the PDE5 enzyme, this compound prevents the degradation of cGMP in the corpus cavernosum, leading to prolonged smooth muscle relaxation, increased blood flow, and facilitation of an erection in the presence of sexual stimulation.[5][6][7] This document provides a detailed technical overview of this compound's pharmacodynamics, focusing on its interaction with the cGMP pathway, its selectivity profile, and the experimental methodologies used to characterize its activity.

The cGMP Signaling Pathway in Erectile Function

Penile erection is a hemodynamic process involving the relaxation of smooth muscle in the corpus cavernosum. This process is primarily regulated by the NO/cGMP pathway.[3][8]

  • Initiation: Upon sexual stimulation, nerve impulses trigger the release of the neurotransmitter nitric oxide (NO) from non-adrenergic, non-cholinergic (NANC) nerve endings and endothelial cells within the penis.[3][5]

  • Signal Transduction: NO diffuses into adjacent smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).[5]

  • Second Messenger Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6][9]

  • Effector Activation: cGMP acts as a second messenger, activating cGMP-dependent protein kinase (PKG). This activation leads to the phosphorylation of several downstream protein targets, resulting in a decrease in intracellular calcium concentrations.

  • Physiological Response: The reduction in intracellular calcium causes the relaxation of the trabecular smooth muscle of the corpus cavernosum and the associated arterioles, allowing for a rapid inflow of blood, which leads to penile tumescence and erection.[5][6]

  • Signal Termination: The erectile process is reversed when cGMP is hydrolyzed back to the inactive GMP by phosphodiesterases, with PDE5 being the predominant isozyme in the corpus cavernosum.[3]

This compound's therapeutic effect is achieved by inhibiting this final, signal-terminating step. By blocking PDE5, this compound ensures that cGMP levels remain elevated, thus prolonging the smooth muscle relaxation and sustaining the erection.[5][10]

cGMP_Pathway cluster_Nerve Nerve/Endothelium cluster_SMC Smooth Muscle Cell Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Stimulation->NO_Release sGC Guanylate Cyclase (sGC) NO_Release->sGC Activates cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation PKG->Relaxation Erection Erection Relaxation->Erection GMP GMP (Inactive) PDE5->GMP Hydrolyzes This compound This compound This compound->PDE5 Inhibits Assay_Workflow cluster_Prep Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Compound Prepare this compound Dilution Series Dispense Dispense Compound/ Vehicle to Microplate Compound->Dispense Enzyme Prepare PDE Enzyme (PDE5, PDE6, etc.) AddEnzyme Add Enzyme Enzyme->AddEnzyme Substrate Prepare Substrate (cGMP or cAMP) AddSubstrate Initiate Reaction: Add Substrate Substrate->AddSubstrate Dispense->AddEnzyme Incubate1 Pre-incubate AddEnzyme->Incubate1 Incubate1->AddSubstrate Incubate2 Incubate (e.g., 30°C) AddSubstrate->Incubate2 Stop Terminate Reaction Incubate2->Stop Detect Quantify Product (e.g., Colorimetric) Stop->Detect Calculate Calculate % Inhibition Detect->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

References

Avanafil: An In-depth Technical Review of its In Vitro Potency and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency, selectivity, and mechanism of action of avanafil, a second-generation phosphodiesterase type 5 (PDE5) inhibitor. The information is curated for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound's preclinical pharmacological profile.

Introduction: Mechanism of Action

This compound is a potent and highly selective inhibitor of cyclic guanosine (B1672433) monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1][2] PDE5 is the primary enzyme responsible for the degradation of cGMP in the corpus cavernosum of the penis.[1] The therapeutic effect of this compound in erectile dysfunction is mediated by the nitric oxide (NO)/cGMP signaling pathway.

During sexual stimulation, nitric oxide is released, which in turn activates the enzyme guanylate cyclase.[1] This leads to an increased synthesis of cGMP from guanosine triphosphate (GTP).[1] Elevated levels of cGMP act as a second messenger, resulting in the relaxation of smooth muscle cells in the penile arteries and corpus cavernosum, leading to increased blood flow and erection.[1] By competitively inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby potentiating its effect and enhancing erectile function in the presence of sexual stimulation.[1]

In Vitro Potency and Selectivity

The potency of this compound is demonstrated by its low nanomolar half-maximal inhibitory concentration (IC50) for PDE5. Preclinical studies have consistently shown this compound to be a potent inhibitor of PDE5, with IC50 values reported to be in the range of 4.3 to 5.2 nM.[3][4][5][6][7][8]

A key characteristic of this compound is its high selectivity for PDE5 over other PDE isozymes. This selectivity profile is crucial in minimizing potential side effects that may arise from the inhibition of other PDEs located in various tissues throughout the body.[9] For instance, the greater selectivity of this compound for PDE5 compared to PDE6, which is found in the retina, is associated with a lower incidence of visual disturbances.[3][10] Similarly, its high selectivity against PDE11, present in skeletal muscle, may contribute to a lower risk of myalgia compared to less selective PDE5 inhibitors.[3]

Quantitative Data on Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of this compound against a panel of phosphodiesterase isozymes, providing a clear comparison of its potency and selectivity.

PDE IsozymeThis compound IC50 (nM)Selectivity Ratio (IC50 PDE-X / IC50 PDE5)Reference(s)
PDE5 5.21[3][4]
PDE1 >10,000>1923[3][4]
PDE6 630121[4][5]
PDE11 >19,000>3654[3][4]

Note: IC50 values can vary slightly depending on the specific experimental conditions.

Signaling Pathway and Mechanism of Action

The mechanism of action of this compound is intrinsically linked to the NO/cGMP signaling pathway. The following diagram illustrates this pathway and the point of intervention for this compound.

This compound Mechanism of Action Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release GC Guanylate Cyclase (sGC) NO_Release->GC activates cGMP cGMP GC->cGMP catalyzes GTP GTP GTP->GC Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation leads to PDE5 PDE5 cGMP->PDE5 Erection Erection Smooth_Muscle_Relaxation->Erection GMP 5'-GMP (inactive) PDE5->GMP hydrolyzes This compound This compound This compound->PDE5 inhibits Experimental Workflow Start Start Compound_Prep Compound Preparation: Serial dilution of this compound in DMSO Start->Compound_Prep Plate_Setup Plate Setup: Dispense diluted this compound to microplate Compound_Prep->Plate_Setup Enzyme_Add Enzyme Addition: Add recombinant PDE5 enzyme Plate_Setup->Enzyme_Add Pre_incubation Pre-incubation: Allow inhibitor-enzyme binding Enzyme_Add->Pre_incubation Reaction_Start Reaction Initiation: Add cGMP substrate Pre_incubation->Reaction_Start Incubation Enzymatic Reaction: Incubate at controlled temperature Reaction_Start->Incubation Detection Detection: Add fluorescent tracer/antibody mixture Incubation->Detection Signal_Stab Signal Stabilization: Incubate to reach equilibrium Detection->Signal_Stab Read_Plate Read Fluorescence Polarization Signal_Stab->Read_Plate Data_Analysis Data Analysis: Calculate % inhibition and determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

References

Molecular Blueprint: An In-depth Technical Guide to the Avanafil-PDE5 Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avanafil, a second-generation phosphodiesterase type 5 (PDE5) inhibitor, is a potent therapeutic agent for erectile dysfunction. Its efficacy stems from a highly specific and robust interaction with the catalytic site of the PDE5 enzyme. This technical guide provides a comprehensive overview of the molecular modeling of the this compound-PDE5 interaction, synthesizing data from computational and experimental studies. We present a detailed examination of the key amino acid residues involved in the binding, a step-by-step protocol for in-silico molecular docking, and a standardized enzymatic assay to determine inhibitory activity. This document is intended to serve as a resource for researchers engaged in the discovery and development of novel PDE5 inhibitors.

Introduction to PDE5 and this compound

Phosphodiesterase type 5 (PDE5) is a key enzyme in the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[1] By hydrolyzing cGMP to GMP, PDE5 regulates intracellular cGMP concentrations, thereby modulating various physiological processes, including smooth muscle relaxation. In the corpus cavernosum, the inhibition of PDE5 leads to elevated cGMP levels, resulting in vasodilation and penile erection.

This compound is a pyrimidine-5-carboxamide derivative that acts as a potent and selective inhibitor of PDE5.[2] Its molecular structure is optimized for high-affinity binding to the PDE5 catalytic site, leading to effective inhibition of cGMP hydrolysis. Understanding the precise molecular interactions between this compound and PDE5 is crucial for the rational design of new inhibitors with improved potency and selectivity.

The cGMP Signaling Pathway

The physiological mechanism of erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cGMP. cGMP activates protein kinase G (PKG), leading to a cascade of events that results in the relaxation of smooth muscle and increased blood flow. PDE5 terminates this signal by degrading cGMP. This compound's inhibitory action on PDE5 enhances the effect of NO by preserving cGMP levels.

cGMP_Signaling_Pathway Nitric Oxide (NO) Nitric Oxide (NO) Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO)->Guanylate Cyclase activates cGMP cGMP Guanylate Cyclase->cGMP converts GTP GTP GTP->Guanylate Cyclase GMP GMP cGMP->GMP hydrolyzes Protein Kinase G (PKG) Protein Kinase G (PKG) cGMP->Protein Kinase G (PKG) activates PDE5 PDE5 PDE5->GMP Smooth Muscle Relaxation Smooth Muscle Relaxation Protein Kinase G (PKG)->Smooth Muscle Relaxation This compound This compound This compound->PDE5 inhibits

cGMP signaling pathway and the inhibitory action of this compound.

Molecular Interactions: this compound and the PDE5 Catalytic Site

The binding of this compound to the PDE5 catalytic site is a complex interplay of various non-covalent interactions. While a crystal structure of the this compound-PDE5 complex is not publicly available, molecular docking and site-directed mutagenesis studies have elucidated the key residues responsible for its high-affinity binding.

The PDE5 catalytic pocket is comprised of several sub-regions: the M site (metal binding), the Q pocket (central region), the H pocket (hydrophobic), and the L region (lid region).[3][4][5] this compound's stabilization within this pocket is achieved through a combination of hydrogen bonds, hydrophobic interactions, π-stacking, and electrostatic interactions.[4]

Table 1: Key Amino Acid Residues in the PDE5 Catalytic Site Interacting with this compound and Other Inhibitors

Interacting ResidueType of Interaction with InhibitorsReference
Tyr612 Hydrogen Bond, Hydrophobic Interactions[4][6]
His613 Contact[4][6]
Ser661 Polar Interaction[4]
Thr723 Polar Interaction[4]
Asp724 Polar Interaction[4]
Asp764 Metal-Ligand Interaction (with Zn2+)[3][4]
Leu765 Contact[4][6]
Val782 Hydrophobic Clamp[4][6]
Phe786 Contact, Hydrophobic Interaction[4][6]
Gln817 Hydrogen Bond[4][6]
Phe820 Hydrophobic Clamp[6]

Note: This table is a synthesis of data from studies on various PDE5 inhibitors, including computational analyses that have shed light on this compound's binding mode.

The pyrimidine-5-carboxamide core of this compound is a key structural feature that facilitates these interactions. The nitrogen atoms in the pyrimidine (B1678525) ring and the amide group can act as hydrogen bond acceptors and donors, respectively, forming crucial connections with residues like Gln817.[6] The hydrophobic regions of this compound, including the chlorobenzyl group, are accommodated within the hydrophobic H pocket, interacting with residues such as Phe786 and Val782.[4][6]

Experimental Protocols

Molecular Docking Workflow

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein. The following protocol outlines a general workflow for docking this compound into the PDE5 catalytic site.

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Protein_Prep Protein Preparation (PDB: 2H42) Grid_Gen Grid Generation Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (this compound) Docking_Run Run Docking Simulation Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Pose_Analysis Pose Clustering and Scoring Docking_Run->Pose_Analysis Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) Pose_Analysis->Interaction_Analysis

A generalized workflow for molecular docking studies.

Methodology:

  • Protein Preparation:

    • Obtain the crystal structure of PDE5 from the Protein Data Bank (PDB). A suitable starting point is PDB ID: 2H42, which contains PDE5 in complex with sildenafil.[7]

    • Using molecular modeling software (e.g., Schrödinger Maestro, MOE), prepare the protein by removing water molecules and co-crystallized ligands.[8][9]

    • Add hydrogen atoms and assign correct bond orders and charges.[8][10]

    • Perform a restrained energy minimization to relieve any steric clashes.[8]

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a chemical database like PubChem.

    • Prepare the ligand by generating possible ionization states at physiological pH and performing energy minimization using a suitable force field (e.g., OPLS3).[10]

  • Grid Generation:

    • Define the docking grid box around the catalytic site of PDE5. The grid should be centered on the co-crystallized ligand from the PDB structure to ensure it encompasses the active site.[4]

  • Docking Simulation:

    • Perform the docking using software such as AutoDock Vina or Glide.[11] The software will generate multiple binding poses of this compound within the defined grid.

  • Analysis of Results:

    • Analyze the generated poses based on their docking scores and binding energies.

    • Visualize the top-ranked poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the PDE5 active site residues.[11]

PDE5 Enzymatic Inhibition Assay

This in vitro assay is used to determine the inhibitory potency (IC50) of this compound against the PDE5 enzyme.

Methodology:

  • Reagents and Materials:

    • Recombinant human PDE5 enzyme

    • cGMP substrate

    • Assay buffer (e.g., Tris-HCl with MgCl2)

    • This compound stock solution (in DMSO)

    • Detection reagents (e.g., fluorescence-based kit)

    • 96-well microplate

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • To the wells of the microplate, add the assay buffer, the diluted this compound solution (or DMSO for control), and the PDE5 enzyme.

    • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the cGMP substrate.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

    • Stop the reaction and add the detection reagents according to the manufacturer's protocol.

    • Measure the signal (e.g., fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of PDE5 inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Pharmacophore Model of this compound

A pharmacophore model represents the essential 3D arrangement of functional groups of a molecule that are responsible for its biological activity. For this compound, the key pharmacophoric features include hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions.

A conceptual pharmacophore model for this compound.

This model highlights the critical features that a molecule must possess to effectively inhibit PDE5 and can be used as a query in virtual screening campaigns to identify novel inhibitor scaffolds.[12][13][14]

Conclusion

The molecular modeling of the this compound-PDE5 interaction provides invaluable insights into the structural basis of its inhibitory activity. The combination of computational approaches, such as molecular docking and pharmacophore modeling, with experimental validation through enzymatic assays, offers a powerful paradigm for modern drug discovery. This guide has provided a detailed overview of these methodologies, along with a summary of the key molecular interactions that govern the binding of this compound to its target. The continued application of these techniques will undoubtedly facilitate the development of the next generation of PDE5 inhibitors with enhanced therapeutic profiles.

References

Early Clinical Insights: A Technical Guide to the Safety and Tolerability of Avanafil

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early clinical trial data on the safety and tolerability of avanafil, a second-generation phosphodiesterase type 5 (PDE5) inhibitor. This compound's distinct pharmacological profile, characterized by its high selectivity and rapid onset of action, has been a key focus of early-phase clinical investigations. This document synthesizes safety and tolerability data from these foundational studies, offering detailed experimental protocols and visual representations of its mechanism of action and trial design to inform ongoing research and development in this therapeutic area.

Executive Summary

Early clinical trials of this compound have consistently demonstrated a favorable safety and tolerability profile across a range of doses. The most commonly reported adverse events are generally mild to moderate in severity and are consistent with the vasodilator effects of PDE5 inhibitors. This guide delves into the quantitative data from these trials, presenting a clear picture of the dose-dependent nature of adverse events and the overall tolerability of this compound in healthy subjects and patients with erectile dysfunction (ED).

Quantitative Safety and Tolerability Data

The following tables summarize the key safety and tolerability findings from early-phase clinical trials of this compound. These data are aggregated from studies in healthy volunteers and patient populations, providing a comparative view of the adverse event landscape at various dosages.

Table 1: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) in a Phase I Single- and Multiple-Dose Study in Healthy Korean Male Volunteers

Adverse EventPlacebo (n=6)This compound 50 mg (n=8)This compound 100 mg (n=8)This compound 200 mg (n=8)
Any TEAE 67%80%80%80%
Headache 0%25%37.5%50%
Facial Flushing 0%12.5%25%37.5%
Nasal Congestion 0%0%12.5%25%

Data synthesized from a double-blind, randomized, placebo-controlled, dose-escalation study. Adverse events were reported as mild and resolved spontaneously. No serious adverse events were reported[1].

Table 2: Discontinuation Rates Due to Adverse Events in Double-Blind this compound Clinical Trials

Treatment GroupPercentage of Patients Discontinuing
Placebo1.7%
This compound 50 mg1.9%
This compound 100 mg2.8%
This compound 200 mg2.0%

Data from a pooled analysis of double-blind clinical trials. No specific adverse event led to discontinuation for more than three subjects in any treatment group[2].

Table 3: Overview of Adverse Events in a Phase II Study in Patients with Mild to Moderate Erectile Dysfunction

DoseMost Common Adverse EventIncidence Range
This compound 50 mg, 100 mg, 200 mgFacial Flushing7-15%

This study was a single-blind, randomized, crossover evaluation. No visual disturbances were reported[3].

Experimental Protocols

The safety and tolerability of this compound were rigorously assessed in early clinical trials through detailed experimental protocols. Below is a representative methodology synthesized from Phase I and II studies.

Phase I Dose-Escalation Study Protocol
  • Study Design: A double-blind, randomized, placebo-controlled, parallel-group, single- and multiple-dose escalation study.

  • Participants: Healthy male volunteers.

  • Dosing: Subjects were randomized to receive single oral doses of this compound (e.g., 50 mg, 100 mg, 200 mg) or placebo. Following a washout period, subjects received multiple daily doses for a defined period (e.g., 7 days). Early pilot studies explored doses ranging from 12.5 mg to 800 mg[2].

  • Safety Assessments:

    • Adverse Events (AEs): Monitored and recorded throughout the study, with severity and relationship to the study drug assessed by investigators.

    • Vital Signs: Blood pressure and pulse rate were measured at regular intervals post-dose[4].

    • Electrocardiograms (ECGs): 12-lead ECGs were performed at screening and at specified time points after drug administration to monitor for any cardiac effects[4][5].

    • Laboratory Tests: Hematological, blood chemical, and urinalysis tests were conducted at baseline and at the end of the study to assess for any drug-induced changes[3][5].

    • Color Vision Testing: Specific assessments to evaluate for any potential effects on color discrimination, a known class effect of some PDE5 inhibitors[1].

  • Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the pharmacokinetic profile of this compound and its metabolites[1].

Phase II Efficacy and Safety Study Protocol
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Male patients with a clinical diagnosis of erectile dysfunction of varying severity[6][7].

  • Procedure:

    • Screening and Run-in Period: A 4-week, no-treatment run-in period was implemented to establish baseline erectile function[4].

    • Randomization: Eligible patients were randomized to receive placebo or a fixed dose of this compound (e.g., 50 mg, 100 mg, or 200 mg) to be taken as needed before sexual activity for a specified duration (e.g., 12 weeks)[5][6][7].

  • Safety and Tolerability Assessments:

    • Ongoing monitoring of adverse events.

    • Regular assessment of vital signs.

    • Collection of laboratory safety parameters at specified visits.

    • Physical examinations[7].

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound as a PDE5 inhibitor.

Avanafil_Mechanism_of_Action cluster_0 Physiological Process of Erection cluster_1 This compound's Point of Intervention Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase Activation NO_Release->Guanylate_Cyclase cGMP cGMP (cyclic Guanosine Monophosphate) Guanylate_Cyclase->cGMP Converts GTP to cGMP GTP GTP Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation PDE5 Phosphodiesterase Type 5 (PDE5) cGMP->PDE5 Degradation Vasodilation Vasodilation of Penile Arteries Smooth_Muscle_Relaxation->Vasodilation Erection Erection Vasodilation->Erection Inactive_GMP Inactive GMP PDE5->Inactive_GMP This compound This compound This compound->PDE5 Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow of a Phase I Dose-Escalation Study

The diagram below outlines the typical workflow for a Phase I clinical trial designed to assess the safety and tolerability of a new investigational drug like this compound.

Phase1_Dose_Escalation_Workflow cluster_screening Screening & Enrollment cluster_dosing Dose Escalation & Monitoring cluster_completion Study Completion Informed_Consent Informed Consent Screening_Assessments Screening Assessments (Physical Exam, Labs, ECG) Informed_Consent->Screening_Assessments Enrollment Enrollment of Healthy Volunteers Screening_Assessments->Enrollment Randomization Randomization Enrollment->Randomization Dose_Cohort_1 Dose Cohort 1 (e.g., 50 mg this compound or Placebo) Randomization->Dose_Cohort_1 Safety_Monitoring_1 Intensive Safety Monitoring (AEs, Vitals, ECGs, PK) Dose_Cohort_1->Safety_Monitoring_1 Data_Review_1 Safety Data Review Safety_Monitoring_1->Data_Review_1 Dose_Escalation_Decision_1 Dose Escalation Decision Data_Review_1->Dose_Escalation_Decision_1 Dose_Cohort_2 Dose Cohort 2 (e.g., 100 mg this compound or Placebo) Dose_Escalation_Decision_1->Dose_Cohort_2 Safe to Escalate Safety_Monitoring_2 Intensive Safety Monitoring Dose_Cohort_2->Safety_Monitoring_2 Data_Review_2 Safety Data Review Safety_Monitoring_2->Data_Review_2 Dose_Escalation_Decision_2 Dose Escalation Decision Data_Review_2->Dose_Escalation_Decision_2 Dose_Cohort_3 Dose Cohort 3 (e.g., 200 mg this compound or Placebo) Dose_Escalation_Decision_2->Dose_Cohort_3 Safe to Escalate Final_Assessments End-of-Study Assessments Dose_Escalation_Decision_2->Final_Assessments MTD Reached Safety_Monitoring_3 Intensive Safety Monitoring Dose_Cohort_3->Safety_Monitoring_3 Safety_Monitoring_3->Final_Assessments Data_Analysis Final Data Analysis (Safety, Tolerability, PK) Final_Assessments->Data_Analysis

Caption: Phase I dose-escalation trial workflow.

Conclusion

The early clinical trial data for this compound consistently support a favorable safety and tolerability profile. The predictable and manageable nature of the observed adverse events, coupled with low discontinuation rates, has paved the way for its further development and approval for the treatment of erectile dysfunction. The detailed protocols employed in these early studies have been crucial in establishing the safety parameters of this compound and have provided a solid foundation for its clinical use. This technical guide serves as a valuable resource for researchers and drug development professionals, offering a concise yet comprehensive summary of the foundational safety data for this important therapeutic agent.

References

Avanafil Metabolism in Liver Microsomes: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avanafil is a second-generation, highly selective phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction. Its rapid onset of action and favorable side-effect profile are influenced by its pharmacokinetic properties, particularly its metabolism in the liver. This technical guide provides an in-depth overview of the metabolic pathways of this compound within liver microsomes, based on available scientific literature. It is intended to serve as a resource for researchers and professionals involved in drug development and metabolic studies.

Core Concepts in this compound Metabolism

This compound undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. In vitro studies using human liver microsomes have identified CYP3A4 as the principal enzyme responsible for this compound's biotransformation, with a minor contribution from CYP2C isoforms. This metabolic process leads to the formation of several metabolites, with two major metabolites being M4 and M16.

The M4 metabolite is a product of N-dealkylation, while the M16 metabolite is formed through hydroxylation. Although these are the primary metabolites, they exhibit significantly less pharmacological activity compared to the parent compound, this compound.

Quantitative Metabolic Data

A comprehensive review of the scientific literature did not yield specific quantitative kinetic parameters (Km, Vmax, and intrinsic clearance) for the metabolism of this compound in human liver microsomes. This information is crucial for a complete understanding of the enzyme kinetics and for building predictive models of drug-drug interactions. The following tables are provided as a template for such data, should it become publicly available.

Table 1: Michaelis-Menten Kinetic Parameters for this compound Metabolism in Human Liver Microsomes

Metabolic PathwayCYP IsoformKm (µM)Vmax (pmol/min/mg protein)Reference
M4 FormationCYP3A4Data not availableData not available
M16 FormationCYP3A4Data not availableData not available
Overall DepletionPooled HLMsData not availableData not available

Table 2: Intrinsic Clearance (CLint) of this compound in Human Liver Microsomes

ConditionIntrinsic Clearance (CLint) (µL/min/mg protein)Reference
CYP3A4-mediatedData not available
CYP2C-mediatedData not available
Pooled HLMsData not available

Experimental Protocols for In Vitro Metabolism Studies

The following is a generalized experimental protocol for investigating the metabolism of a compound like this compound in human liver microsomes, based on standard methodologies in the field.

Materials and Reagents
  • Test Compound: this compound

  • Human Liver Microsomes (HLMs): Pooled from multiple donors to average out individual variability.

  • Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Buffer: Potassium phosphate (B84403) buffer (pH 7.4).

  • Positive Control Substrates: Known substrates for CYP3A4 (e.g., midazolam or testosterone) and CYP2C (e.g., diclofenac).

  • Internal Standard: A stable, non-interfering compound for analytical quantification.

  • Quenching Solution: Acetonitrile (B52724) or methanol (B129727) to stop the reaction.

  • Analytical Instruments: High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (MS/MS).

Incubation Procedure
  • Preparation: Prepare stock solutions of this compound, positive control substrates, and the internal standard in an appropriate solvent (e.g., DMSO, ensuring the final concentration in the incubation mixture is minimal to avoid enzyme inhibition).

  • Reaction Mixture: In a microcentrifuge tube, combine the potassium phosphate buffer, human liver microsomes, and this compound at various concentrations. Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination: Stop the reaction at each time point by adding a cold quenching solution (e.g., acetonitrile containing the internal standard).

  • Protein Precipitation: Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

  • Sample Preparation for Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis.

Analytical Method
  • Chromatographic Separation: Analyze the samples using an HPLC system with a suitable column (e.g., C18) to separate this compound and its metabolites.

  • Mass Spectrometric Detection: Detect and quantify this compound and its metabolites using a tandem mass spectrometer operating in a specific mode (e.g., Multiple Reaction Monitoring - MRM) for high sensitivity and selectivity.

  • Data Analysis: Determine the rate of disappearance of this compound and the formation of its metabolites over time. For kinetic studies, plot the initial reaction velocities against a range of this compound concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Intrinsic clearance (CLint) can be calculated as the ratio of Vmax to Km.

Visualizing Metabolic Pathways and Experimental Workflows

Metabolic Pathways of this compound

Avanafil_Metabolism cluster_0 Primary Metabolism in Liver Microsomes This compound This compound M4 M4 Metabolite (N-dealkylated) This compound->M4 CYP3A4 (Major) CYP2C (Minor) M16 M16 Metabolite (Hydroxylated) This compound->M16 CYP3A4 (Major) CYP2C (Minor) Other Other Minor Metabolites This compound->Other CYP3A4, CYP2C

This compound Metabolic Pathways
Experimental Workflow for In Vitro Metabolism Assay

Experimental_Workflow cluster_workflow In Vitro Metabolism Experimental Workflow A Preparation of Reagents (this compound, HLMs, Buffer, NADPH) B Incubation at 37°C A->B C Reaction Initiation (Addition of NADPH) B->C D Time-course Sampling C->D E Reaction Termination (Quenching Solution) D->E F Protein Precipitation & Centrifugation E->F G Supernatant Analysis (HPLC-MS/MS) F->G H Data Analysis (Km, Vmax, CLint) G->H

In Vitro Metabolism Workflow

Conclusion

This compound is primarily metabolized by CYP3A4 in human liver microsomes, leading to the formation of less active metabolites. While the qualitative aspects of its metabolism are understood, there is a notable absence of publicly available quantitative kinetic data. The experimental protocols and workflows described herein provide a framework for conducting and understanding the in vitro metabolism studies of this compound. Further research to determine the specific kinetic parameters would be invaluable for refining our understanding of this compound's pharmacokinetics and its potential for drug-drug interactions.

The Untapped Potential: A Technical Guide to Non-Urological Applications of Avanafil in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Avanafil, a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor, is well-established for the treatment of erectile dysfunction.[1][2][3] Its mechanism of action, the inhibition of cGMP-specific PDE5, leads to vasodilation and increased blood flow.[4] While its urological applications are widely recognized, a growing body of preclinical evidence suggests that the therapeutic reach of this compound may extend to a variety of non-urological conditions. This technical guide provides an in-depth overview of the existing preclinical research on this compound in these novel applications, offering a valuable resource for researchers and drug development professionals exploring new therapeutic avenues for this molecule.

Neuroprotective Effects: Combating Neurodegenerative Diseases

Emerging preclinical data points to the neuroprotective potential of this compound, particularly in the context of Alzheimer's disease. Studies suggest that by modulating cyclic nucleotide pathways, this compound can mitigate key pathological hallmarks of the disease.

Preclinical Evidence in an Animal Model of Alzheimer's Disease

A recent study investigated the therapeutic potential of this compound in a rat model of Alzheimer's disease induced by D-galactose and aluminum chloride. The study demonstrated that this compound treatment significantly reversed neurobehavioral deficits and pathological changes associated with the disease.[1]

Table 1: Effects of this compound on Neurobehavioral and Biochemical Parameters in a Rat Model of Alzheimer's Disease [1]

ParameterToxic Control GroupThis compound (3 mg/kg)This compound (6 mg/kg)
Neurobehavioral (Morris Water Maze - Escape Latency, sec) IncreasedSignificantly DecreasedSignificantly Decreased
Acetylcholinesterase (AChE) Activity IncreasedSignificantly DecreasedSignificantly Decreased
Amyloid-β (1-42) Levels IncreasedSignificantly DecreasedSignificantly Decreased
Glycogen Synthase Kinase-3β (GSK-3β) Levels IncreasedSignificantly DecreasedSignificantly Decreased
Phosphorylated Tau (p-Tau) Levels IncreasedSignificantly DecreasedSignificantly Decreased
Tumor Necrosis Factor-α (TNF-α) Levels IncreasedSignificantly DecreasedSignificantly Decreased
Interleukin-1β (IL-1β) Levels IncreasedSignificantly DecreasedSignificantly Decreased
Interleukin-6 (IL-6) Levels IncreasedSignificantly DecreasedSignificantly Decreased
Cyclic Adenosine Monophosphate (cAMP) Levels DecreasedSignificantly IncreasedSignificantly Increased
Cyclic Guanosine Monophosphate (cGMP) Levels DecreasedSignificantly IncreasedSignificantly Increased
Brain-Derived Neurotrophic Factor (BDNF) Levels DecreasedSignificantly IncreasedSignificantly Increased
Oxidative Stress Markers (e.g., MDA) IncreasedSignificantly DecreasedSignificantly Decreased
Experimental Protocol: Induction of Alzheimer's Disease and this compound Treatment in Rats[1]
  • Animal Model: Male Wistar rats are used for the study.

  • Induction of Alzheimer's Disease:

    • Administer D-galactose (60 mg/kg) and aluminum chloride (10 mg/kg) orally for 42 consecutive days to induce a model of Alzheimer's disease.

  • Treatment Protocol:

    • Following the induction period, treat the rats with this compound at doses of 3 mg/kg and 6 mg/kg, administered orally, for 28 days.

  • Behavioral Assessment:

    • Conduct neurobehavioral tests, such as the Morris water maze, to assess cognitive function at the end of the treatment period.

  • Biochemical and Histopathological Analysis:

    • Euthanize the animals and isolate the hippocampus.

    • Perform biochemical assays to measure levels of AChE, Aβ (1-42), GSK-3β, p-Tau, inflammatory cytokines (TNF-α, IL-1β, IL-6), cyclic nucleotides (cAMP, cGMP), BDNF, and markers of oxidative stress.

    • Conduct histopathological examination of the hippocampal tissue using Hematoxylin and Eosin (H&E) staining to assess neuronal damage.

Signaling Pathway: this compound's Neuroprotective Mechanism

The neuroprotective effects of this compound in the context of Alzheimer's disease appear to be mediated through the modulation of the cAMP/cGMP signaling pathway. By inhibiting PDE5, this compound increases intracellular levels of cGMP, which in turn can influence multiple downstream targets involved in neuroinflammation, apoptosis, and synaptic plasticity.

avanafil_renoprotection cluster_insult Renal Insult cluster_intervention This compound Intervention cluster_pathway NO/cGMP Pathway cluster_outcome Renoprotective Outcomes Contrast Media Contrast Media Vasoconstriction Vasoconstriction Contrast Media->Vasoconstriction Oxidative Stress Oxidative Stress Contrast Media->Oxidative Stress Inflammation Inflammation Contrast Media->Inflammation This compound This compound PDE5 PDE5 This compound->PDE5 Inhibits cGMP cGMP PDE5->cGMP Degrades NO NO sGC Soluble Guanylate Cyclase NO->sGC Activates sGC->cGMP Produces GTP GTP GTP->sGC Renal Vasodilation Renal Vasodilation cGMP->Renal Vasodilation Reduced Oxidative Stress Reduced Oxidative Stress cGMP->Reduced Oxidative Stress Inhibits Reduced Inflammation Reduced Inflammation cGMP->Reduced Inflammation Inhibits Improved Renal Blood Flow Improved Renal Blood Flow Renal Vasodilation->Improved Renal Blood Flow cancer_workflow Cancer Cell Lines Cancer Cell Lines Cell Culture Cell Culture Cancer Cell Lines->Cell Culture Treatment with this compound Treatment with this compound Cell Culture->Treatment with this compound Proliferation Assay (e.g., MTT, SRB) Proliferation Assay (e.g., MTT, SRB) Treatment with this compound->Proliferation Assay (e.g., MTT, SRB) Apoptosis Assay (e.g., Annexin V, Caspase activity) Apoptosis Assay (e.g., Annexin V, Caspase activity) Treatment with this compound->Apoptosis Assay (e.g., Annexin V, Caspase activity) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Treatment with this compound->Cell Cycle Analysis (Flow Cytometry) Western Blotting (for signaling proteins) Western Blotting (for signaling proteins) Treatment with this compound->Western Blotting (for signaling proteins)

References

Methodological & Application

Application Note & Protocol: A Stability-Indicating HPLC-UV Method for Purity Testing of Avanafil

Author: BenchChem Technical Support Team. Date: December 2025

AN-AVN-001

Introduction

Avanafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1][2] Ensuring the purity and quality of this compound in bulk drug substances and pharmaceutical formulations is critical for its safety and efficacy. This application note describes a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative determination of this compound and its purity. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and is suitable for routine quality control analysis.[1][3]

Chemical Structure

this compound Chemical Structure

Figure 1: Chemical Structure of this compound

Principle

The chromatographic separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous solvent and an organic solvent. The method utilizes isocratic elution for the separation of this compound from its potential impurities and degradation products. Detection is performed using a UV detector at the wavelength of maximum absorbance of this compound. The peak area of this compound is proportional to its concentration, which is used for quantification.

Experimental Protocols

Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Column: Inertsil ODS C18 column (250 mm x 4.6 mm, 5 µm) or equivalent.[1][4]

  • Data Acquisition and Processing: Chromatographic data acquisition and processing software.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Ultrasonic Bath

  • Volumetric Glassware: Class A.

  • Chemicals and Reagents:

    • This compound reference standard (potency ≥ 99.5%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Trifluoroacetic acid (TFA) (AR grade)[1]

    • Orthophosphoric acid (OPA) (AR grade)

    • Water (Milli-Q or equivalent HPLC grade)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Column Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm)[1][4]
Mobile Phase Methanol: 0.1% Orthophosphoric Acid (75:25 v/v)[4]
Flow Rate 1.0 mL/min[1][4]
Injection Volume 20 µL[4]
Column Temperature Ambient (or controlled at 25 °C)
Detection Wavelength 246 nm[4]
Run Time 10 minutes

Preparation of Solutions

  • Diluent: The mobile phase is used as the diluent for the preparation of standard and sample solutions.[4]

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 10-15 minutes to dissolve, and then make up the volume to the mark with the diluent.[1][4]

  • Working Standard Solution (10 µg/mL): From the standard stock solution, pipette 10 mL into a 100 mL volumetric flask and dilute to the mark with the diluent.[4]

  • Sample Solution (for Assay of 100 mg Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a quantity of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.[4]

    • Add about 70 mL of diluent and sonicate for 15-20 minutes with intermittent shaking to ensure complete dissolution of this compound.

    • Cool the solution to room temperature and make up the volume to the mark with the diluent.

    • Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

    • Pipette 1 mL of the filtered solution into a 100 mL volumetric flask and dilute to the mark with the diluent to obtain a final concentration of 10 µg/mL.[4]

System Suitability

Before performing the analysis, the suitability of the chromatographic system is verified. Inject the working standard solution (10 µg/mL) five times and evaluate the system suitability parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0[5]
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%[5][6]

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity (Forced Degradation Studies)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.

  • Acid Degradation: Treat 1 mL of the sample stock solution with 1 mL of 0.1 N HCl and heat at 60°C for 10 minutes. Neutralize the solution with 1 mL of 0.1 N NaOH and dilute with the mobile phase.[4]

  • Base Degradation: Treat 1 mL of the sample stock solution with 1 mL of 0.1 N NaOH and heat at 60°C for 10 minutes. Neutralize the solution with 1 mL of 0.1 N HCl and dilute with the mobile phase.[4]

  • Oxidative Degradation: Treat 1 mL of the sample stock solution with 1 mL of 3% hydrogen peroxide at room temperature for a specified time. Dilute with the mobile phase.

  • Thermal Degradation: Keep the solid drug powder in an oven at 105°C for 6 hours.[5] Prepare a sample solution from the stressed powder.

  • Photolytic Degradation: Expose the drug substance to UV light (200 Wh/m²) and visible light (1.2 million lux hours).[5] Prepare a sample solution from the stressed powder.

The chromatograms of the stressed samples should show no interference from degradation products at the retention time of the this compound peak.

Linearity

The linearity of the method was evaluated by analyzing a series of this compound standard solutions at different concentrations.

ParameterResult
Linearity Range 0.5 - 10 µg/mL[4]
Number of Concentration Levels 6
Correlation Coefficient (r²) ≥ 0.999

Accuracy (% Recovery)

The accuracy of the method was determined by performing recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a known amount of this compound standard into a pre-analyzed sample solution.

Spiked Level% Recovery (Mean ± SD)% RSD
80% To be determined experimentally< 2.0
100% To be determined experimentally< 2.0
120% To be determined experimentally< 2.0

Precision

  • Repeatability (Intra-day Precision): The repeatability was assessed by analyzing six replicate preparations of the sample solution at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day and Inter-analyst): The intermediate precision was evaluated by analyzing the same sample on two different days by two different analysts.

Precision TypeParameterAcceptance Criteria (% RSD)
Repeatability % Assay≤ 2.0
Intermediate Precision % Assay≤ 2.0

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD 0.02 µg/mL[4]
LOQ 0.08 µg/mL[4]

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions and observing the effect on the results.

Parameter VariedVariationEffect on Results (% RSD)
Flow Rate ± 0.1 mL/min≤ 2.0
Mobile Phase Composition ± 2% Organic Phase≤ 2.0
Detection Wavelength ± 2 nm≤ 2.0

Workflow and Diagrams

HPLC Method Development and Validation Workflow

The overall workflow for the development and validation of the HPLC method for this compound purity testing is depicted in the following diagram.

HPLC_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_app Application Lit_Review Literature Review & Method Scouting Optimization Optimization of Chromatographic Conditions (Column, Mobile Phase, Flow Rate, Wavelength) Lit_Review->Optimization Initial Parameters Final_Method Finalized HPLC Method Optimization->Final_Method Optimized Parameters Specificity Specificity (Forced Degradation) Final_Method->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_QC Routine Quality Control (Assay and Purity) Robustness->Routine_QC Stability Stability Studies Routine_QC->Stability

Caption: Workflow for HPLC method development and validation.

The described HPLC-UV method is simple, rapid, accurate, precise, and robust for the determination of this compound purity in bulk drug and pharmaceutical dosage forms. The stability-indicating nature of the method makes it suitable for the analysis of stability samples. This validated method can be effectively used for routine quality control testing in the pharmaceutical industry.

References

Application Notes and Protocols for Avanafil in In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These notes provide a comprehensive guide for calculating and administering avanafil in preclinical rodent models. The protocols are based on established pharmacological principles and data from relevant in vivo studies.

Introduction to this compound

This compound is a highly selective and potent phosphodiesterase type 5 (PDE5) inhibitor.[1][2] The physiological mechanism of penile erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation.[3] NO activates the enzyme guanylate cyclase, which increases levels of cyclic guanosine (B1672433) monophosphate (cGMP).[3][4] This increase in cGMP leads to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow and an erection.[1][4] this compound enhances this process by inhibiting PDE5, the enzyme responsible for the degradation of cGMP.[2][3][4] It is noted for its rapid onset of action, with a time to maximum plasma concentration (Tmax) of approximately 30-45 minutes in humans.[5][6]

Dosage Calculations for Rodent Studies

Extrapolating drug doses from humans to animals based solely on body weight (mg/kg) is not accurate due to metabolic and physiological differences between species.[7][8] A more precise method is to use allometric scaling based on Body Surface Area (BSA).[8][9]

Human Equivalent Dose (HED) to Animal Equivalent Dose (AED) Conversion

The standard method for dose conversion involves using Km factors, which relate body weight to BSA for different species.[10]

Formula: Animal Equivalent Dose (AED) (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)[10]

Km Factors:

  • Human: 37

  • Rat: 6

  • Mouse: 3[10]

Conversion Ratios (Human Km / Animal Km):

  • To convert a human dose to a rat dose: Multiply the human dose (mg/kg) by 6.2 .[7][9]

  • To convert a human dose to a mouse dose: Multiply the human dose (mg/kg) by 12.3 .[9]

Example Calculation: The recommended starting dose of this compound in humans is 100 mg for a ~60 kg person, which is approximately 1.67 mg/kg.[11]

  • Rat Equivalent Dose Calculation: 1.67 mg/kg (Human Dose) × 6.2 = 10.35 mg/kg (Rat Dose)

  • Mouse Equivalent Dose Calculation: 1.67 mg/kg (Human Dose) × 12.3 = 20.54 mg/kg (Mouse Dose)

Researchers should note that this calculated dose is a starting point. Dose-response studies are essential to determine the optimal effective dose for a specific rodent model and experimental endpoint.

Summary of this compound Dosages and Pharmacokinetics in Rodents

The following table summarizes quantitative data from published in vivo rodent studies. This data is crucial for designing new experiments and for comparative analysis.

SpeciesRoute of AdministrationDose (mg/kg)Cmax (ng/mL)t1/2 (hours)Study Context / Observed EffectsReference
Rat (Sprague-Dawley)Oral Gavage601503.82 ± 354.114.87 ± 0.42Pharmacokinetic study.[12][13]
RatIntravenous0.0375 (37.5 µg/kg)Not ReportedNot Reported200% effective dose for penile tumescence.[14]
RatOral Gavage100, 300, 1000Not ReportedNot Reported2-year carcinogenicity study; no carcinogenic effects observed.[15]
Mouse (CD-1)Oral Gavage100, 200, 600Not ReportedNot Reported2-year carcinogenicity study; no carcinogenic effects observed.[15]

Experimental Protocols

Protocol for this compound Formulation

This compound is sparingly soluble in water. For oral administration, it is typically prepared as a suspension.

Materials:

  • This compound powder

  • Suspending agent (e.g., 0.5% w/v Sodium Carboxymethylcellulose - CMC)

  • Vehicle (e.g., Sterile water for injection or normal saline)

  • Mortar and pestle or homogenizer

  • Calibrated scale and volumetric flasks

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.

  • Prepare the 0.5% CMC solution by slowly adding the CMC powder to the sterile water/saline while stirring continuously until fully dissolved.

  • Weigh the this compound powder accurately.

  • Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle while mixing continuously to ensure a uniform suspension. Use a homogenizer for best results if available.

  • Store the suspension appropriately, typically at 2-8°C, and shake well before each use to ensure homogeneity.

Protocol for Administration Routes in Rodents

Proper administration technique is critical for animal welfare and data validity. The chosen route and volume should be scientifically justified and approved by the Institutional Animal Care and Use Committee (IACUC).

Maximum Recommended Administration Volumes:

RouteMouseRat
Oral (Gavage) 5 mL/kg5 mL/kg[16]
Intravenous (IV, bolus) 5 mL/kg5 mL/kg[17]
Intraperitoneal (IP) 10 mL/kg10 mL/kg
Subcutaneous (SC) 10 mL/kg5 mL/kg

Procedures:

  • Oral Gavage: This is the most common route for ensuring precise dosing.[17] Use a proper-sized, ball-tipped gavage needle to prevent injury to the esophagus. Ensure animals are properly restrained.

  • Intravenous (IV) Injection: Typically performed via the lateral tail vein in both mice and rats.[17] Requires proper restraint and may require warming the tail to dilate the veins.

  • Intraperitoneal (IP) Injection: Injections are administered into the lower abdominal quadrant.[18] Aspirate before injecting to ensure the needle has not entered the bladder or intestines.[18]

Protocol for In Vivo Efficacy Assessment in Rats

This protocol outlines the measurement of intracavernosal pressure (ICP) to assess erectile function in anesthetized rats, a standard method for evaluating PDE5 inhibitors.[19]

Materials:

  • Anesthetized Sprague-Dawley rats

  • Pressure transducer and recording system

  • Bipolar platinum electrode

  • 23-gauge needle connected to a pressure transducer

  • Catheter for Mean Arterial Pressure (MAP) measurement (e.g., carotid artery)

  • This compound formulation

Procedure:

  • Anesthetize the rat according to the approved institutional protocol.

  • Surgically expose the carotid artery and insert a catheter to monitor MAP continuously.

  • Expose the penile crus and insert a 23-gauge needle connected to a pressure transducer to measure ICP.

  • Isolate the cavernous nerve and place a bipolar platinum electrode for electrical stimulation.

  • Administer the prepared this compound formulation (e.g., via oral gavage or IV injection) and allow for the appropriate absorption time (e.g., 30 minutes for oral administration).

  • Begin electrical stimulation of the cavernous nerve (e.g., at set frequencies like 5 Hz, with a pulse width of 5 ms, for 60 seconds).

  • Record the maximal ICP and MAP during stimulation.

  • Calculate the ratio of ICP/MAP to normalize the erectile response to systemic blood pressure changes.

  • Compare the results between vehicle-treated (control) and this compound-treated groups.

Visualizations

This compound Signaling Pathway

avanafil_pathway cluster_0 Physiological Erection Cascade cluster_1 This compound's Mechanism of Action Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase (Active) NO_Release->Guanylate_Cyclase Activates GTP GTP cGMP cGMP GTP->cGMP Converted by Guanylate Cyclase Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation Causes Degradation cGMP->Degradation Degraded by PDE5 Erection Erection Smooth_Muscle_Relaxation->Erection PDE5 PDE5 Enzyme PDE5->Degradation This compound This compound This compound->PDE5 Inhibits experimental_workflow cluster_setup Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis A Animal Acclimatization (1 week) B Randomization into Treatment Groups A->B D Baseline Measurements (Optional) B->D C This compound Formulation (Suspension Prep) E Drug Administration (e.g., Oral Gavage) C->E D->E F Efficacy Assessment (e.g., ICP Measurement) E->F G Data Collection (ICP, MAP) F->G H Statistical Analysis (e.g., ANOVA, t-test) G->H I Results Interpretation & Conclusion H->I

References

Application Notes and Protocols for Dissolving Avanafil for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avanafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor. Due to its hydrophobic nature, this compound is practically insoluble in aqueous solutions, presenting a challenge for its use in in vitro and cell-based assays. This document provides a detailed protocol for the solubilization of this compound for use in cell culture experiments. It includes quantitative solubility data, a step-by-step protocol for preparing stock and working solutions, and important considerations for maintaining the stability and efficacy of the compound in a cell culture environment.

Data Presentation: this compound Solubility

Proper dissolution is critical for accurate and reproducible experimental results. The solubility of this compound in common laboratory solvents is summarized below. It is recommended to use 100% dimethyl sulfoxide (B87167) (DMSO) for preparing the primary stock solution.

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)~20 mg/mL to 97 mg/mL[1][2]
EthanolSparingly soluble (<2.34 mg/mL)[3]
WaterPractically insoluble[4][5][6]
MethanolSlightly soluble[7]
0.1 M Hydrochloric AcidSoluble[4][6]

Note: The solubility in DMSO can be influenced by the purity of the solvent. It is recommended to use anhydrous, high-purity DMSO. Moisture-absorbing DMSO can reduce the solubility of the compound.[2]

Signaling Pathway of this compound

This compound's mechanism of action involves the inhibition of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE5, this compound increases intracellular cGMP levels, leading to the activation of protein kinase G (PKG) and subsequent downstream signaling events that result in smooth muscle relaxation and vasodilation. This pathway is initiated by the release of nitric oxide (NO), which stimulates guanylate cyclase to produce cGMP.

Avanafil_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space NO Nitric Oxide (NO) GC Guanylate Cyclase (GC) NO->GC Activates cGMP cGMP GC->cGMP Converts GTP GTP PDE5 Phosphodiesterase 5 (PDE5) PKG Protein Kinase G (PKG) cGMP->PKG Activates 5_GMP 5'-GMP PDE5->5_GMP Degrades This compound This compound This compound->PDE5 Inhibits Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKG->Cellular_Response Leads to

Figure 1: this compound signaling pathway.

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

  • Sterile serological pipettes

  • Cell culture plates/flasks

Protocol for Preparing this compound Stock Solution (10 mM)
  • Calculate the required amount of this compound:

    • The molecular weight of this compound is 483.95 g/mol .

    • To prepare a 10 mM stock solution, weigh out 4.84 mg of this compound powder.

    • Calculation: 10 mmol/L * 1 L * 483.95 g/mol = 4.8395 g/L = 4.84 mg/mL.

  • Dissolving this compound in DMSO:

    • Aseptically add 1 mL of sterile, cell culture grade DMSO to the vial containing 4.84 mg of this compound.

    • Cap the vial tightly and vortex thoroughly for at least 2 minutes to ensure complete dissolution.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

  • Sterilization and Storage:

    • As DMSO is a powerful solvent, it is generally not recommended to filter-sterilize a concentrated stock solution, as it may extract substances from the filter membrane.[8] The high concentration of DMSO is also bactericidal.[3]

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Experimental Workflow for Cell Treatment

Experimental_Workflow cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Cell Treatment A Weigh this compound Powder B Dissolve in 100% DMSO A->B C Vortex/Sonicate B->C D Aliquot and Store at -20°C/-80°C C->D E Thaw Stock Solution D->E F Serially Dilute in Complete Culture Medium H Add Working Solutions to Cells F->H G Seed Cells in Plate G->H I Incubate for Desired Time H->I J Perform Downstream Assays I->J

Figure 2: Experimental workflow for cell treatment.

Protocol for Preparing Working Solutions and Treating Cells
  • Thaw Stock Solution:

    • On the day of the experiment, thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Working Solutions:

    • It is crucial to perform serial dilutions to avoid precipitation of the hydrophobic compound when transferring from a high concentration of DMSO to an aqueous culture medium.[5][9]

    • Prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, to make a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of pre-warmed complete culture medium. Mix well by gentle pipetting.

    • From this intermediate dilution, prepare the final working concentrations required for your experiment by further diluting in complete culture medium.

    • Important: The final concentration of DMSO in the cell culture wells should be kept as low as possible, ideally below 0.5%, and for sensitive cell lines, below 0.1%, to avoid solvent-induced cytotoxicity.[10] Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.

  • Cell Seeding and Treatment:

    • Seed your cells in the appropriate culture plates or flasks and allow them to adhere and stabilize overnight, or as required by your experimental protocol.

    • Remove the existing culture medium and replace it with the freshly prepared medium containing the desired concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis:

    • Following incubation, proceed with your planned downstream assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays, or western blotting to analyze signaling pathways.

Important Considerations

  • Solvent Cytotoxicity: DMSO can be toxic to cells at higher concentrations. It is essential to determine the maximum tolerable DMSO concentration for your specific cell line. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxic effects.[10]

  • Precipitation: this compound is poorly soluble in aqueous solutions. To avoid precipitation when preparing working solutions, add the DMSO stock solution to the culture medium dropwise while gently vortexing or mixing.[10] Warming the culture medium to 37°C can also help maintain solubility.[11]

  • Stability in Aqueous Solution: Aqueous solutions of this compound are not stable for long periods. It is recommended to prepare fresh working solutions for each experiment and not to store them for more than one day.[1]

  • pH Dependence: The solubility of this compound is pH-dependent, with higher solubility in acidic conditions.[12] However, for cell culture experiments, it is crucial to maintain the physiological pH of the culture medium.

  • Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of DMSO as the experimental groups to account for any effects of the solvent on the cells.

References

Avanafil as a Positive Control in PDE5 Inhibitor Screening Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avanafil is a potent and highly selective second-generation phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3] Its rapid onset of action and favorable selectivity profile make it an excellent positive control for in vitro and in vivo screening assays aimed at identifying novel PDE5 inhibitors.[3][4] This document provides detailed application notes and protocols for the use of this compound as a positive control in PDE5 inhibitor screening assays, ensuring robust and reliable experimental outcomes.

The core principle of this application is the competitive inhibition of the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[2][5] By using this compound as a known inhibitor, researchers can validate their assay's ability to detect PDE5 inhibition and establish a benchmark for comparing the potency of test compounds.

Biochemical Profile of this compound

This compound exhibits strong competitive inhibition of PDE5, with a half-maximal inhibitory concentration (IC50) of approximately 5.2 nM.[2][5] Its high selectivity for PDE5 over other phosphodiesterase isozymes, such as PDE6, minimizes the potential for off-target effects, a desirable characteristic for a positive control.[5]

Quantitative Data: Comparative IC50 Values of PDE5 Inhibitors

The following table summarizes the IC50 values of this compound and other common PDE5 inhibitors, providing a reference for their relative potencies.

CompoundIC50 (nM) for PDE5
This compound5.2[2][5]
Sildenafil1.6 - 4.2[6]
Tadalafil1.8 - 5.77[7]
Vardenafil0.1 - 0.7

Note: IC50 values can vary depending on the specific assay conditions.

Selectivity Profile of PDE5 Inhibitors

This table highlights the selectivity of this compound for PDE5 over other PDE isozymes compared to other inhibitors. Selectivity is expressed as the ratio of IC50 for the other PDE isozyme to the IC50 for PDE5.

PDE IsozymeThis compound Selectivity (Fold-Increase over PDE5)Sildenafil Selectivity (Fold-Increase over PDE5)Vardenafil Selectivity (Fold-Increase over PDE5)Tadalafil Selectivity (Fold-Increase over PDE5)
PDE1 >10,0003751,000>10,000
PDE6 1211621550
PDE11 >19,0004,8755,95025

Signaling Pathway and Experimental Workflow

PDE5 Signaling Pathway

The following diagram illustrates the cGMP signaling pathway and the mechanism of action of PDE5 inhibitors like this compound.

PDE5_Signaling_Pathway cluster_cell Smooth Muscle Cell cluster_inhibition Inhibition NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP PDE5 PDE5 cGMP->PDE5 Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE5->GMP Hydrolyzes Relaxation Smooth Muscle Relaxation PKG->Relaxation This compound This compound (Positive Control) This compound->PDE5 Inhibits

Caption: The cGMP signaling pathway and the inhibitory action of this compound.

Experimental Workflow for a PDE5 Inhibition Assay

This diagram outlines the general workflow for a fluorescence polarization-based PDE5 inhibitor screening assay using this compound as a positive control.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Procedure cluster_data 3. Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, PDE5 Enzyme, Fluorescent cGMP Substrate, and This compound/Test Compounds serial_dilutions Create Serial Dilutions of This compound and Test Compounds prep_reagents->serial_dilutions add_compounds Add this compound (Positive Control), Test Compounds, and Vehicle (Negative Control) to Microplate Wells add_enzyme Add PDE5 Enzyme Solution add_compounds->add_enzyme incubate1 Incubate at Room Temperature (e.g., 15 minutes) add_enzyme->incubate1 add_substrate Initiate Reaction by Adding Fluorescent cGMP Substrate incubate1->add_substrate incubate2 Incubate at 37°C (e.g., 60 minutes) add_substrate->incubate2 add_binding Stop Reaction by Adding Binding Agent incubate2->add_binding read_plate Read Fluorescence Polarization on a Microplate Reader calc_inhibition Calculate Percent Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curves and Determine IC50 Values calc_inhibition->plot_curve

Caption: General workflow for a PDE5 inhibition screening assay.

Experimental Protocols

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This protocol describes a common method for measuring PDE5 activity and its inhibition using a fluorescence polarization (FP) assay.

Materials and Reagents:

  • This compound: (e.g., from a commercial supplier)

  • Recombinant Human PDE5A1: (e.g., from a commercial supplier)

  • Fluorescently Labeled cGMP Substrate: (e.g., FAM-cGMP)

  • PDE Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA

  • Binding Agent: (Specific to the assay kit, often a GMP-binding antibody or nanoparticles)

  • Dimethyl Sulfoxide (DMSO): For compound dilution

  • 384-well, black, low-volume microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a serial dilution series of this compound in DMSO. A typical starting concentration for the highest dose in the assay could be 1 µM, followed by 1:3 or 1:5 serial dilutions.

    • Prepare working solutions of PDE5 enzyme, fluorescent cGMP substrate, and binding agent in PDE Assay Buffer according to the manufacturer's instructions. The final substrate concentration should be at or below the Michaelis constant (Km) for cGMP for accurate IC50 determination of competitive inhibitors.

  • Assay Protocol:

    • Add 5 µL of the serially diluted this compound (positive control), test compounds, or DMSO (vehicle control for 0% inhibition) to the wells of the 384-well microplate.

    • Add 10 µL of the diluted PDE5 enzyme solution to all wells.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.

    • Initiate the enzymatic reaction by adding 5 µL of the fluorescent cGMP substrate solution to all wells.

    • Incubate the plate at 37°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

    • Stop the reaction by adding 10 µL of the binding agent solution to all wells.

    • Incubate the plate at room temperature for at least 30 minutes to allow the binding to equilibrate.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a microplate reader with appropriate filters for the fluorophore (e.g., excitation at 485 nm and emission at 535 nm for FAM).

  • Data Analysis:

    • The fluorescence polarization values are typically expressed in millipolarization units (mP).

    • Calculate the percentage of PDE5 inhibition for each concentration using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_low_control) / (mP_high_control - mP_low_control))

      • mP_sample: mP value of the well with the test compound or this compound.

      • mP_low_control: mP value of the well with a saturating concentration of a known inhibitor (or no enzyme).

      • mP_high_control: mP value of the well with DMSO only (representing 100% enzyme activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%. The IC50 value for this compound should be in the low nanomolar range, confirming the validity of the assay.[5]

Conclusion

This compound serves as an excellent and reliable positive control in PDE5 inhibitor screening assays due to its high potency, selectivity, and well-characterized biochemical properties.[1][2][5] The protocols and data presented in these application notes provide a comprehensive framework for researchers to validate their screening assays and accurately assess the potency of novel PDE5 inhibitors. The use of this compound as a benchmark will contribute to the discovery and development of new therapeutics for conditions such as erectile dysfunction and pulmonary hypertension.

References

Application Notes and Protocols: Experimental Design for Studying Avanafil's Effect on Endothelial Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Endothelial dysfunction is an early marker in the pathogenesis of atherosclerosis and other cardiovascular diseases. It is characterized by a reduction in the bioavailability of nitric oxide (NO), a key signaling molecule responsible for vasodilation and vascular health. The nitric oxide-cyclic guanosine (B1672433) monophosphate (NO-cGMP) pathway is central to endothelial function. Avanafil is a highly selective and potent phosphodiesterase type 5 (PDE5) inhibitor.[1][2] By preventing the degradation of cGMP, this compound enhances the effects of NO, leading to smooth muscle relaxation and vasodilation.[1][3][4] While primarily approved for erectile dysfunction, its mechanism of action suggests a potential therapeutic role in improving endothelial function systemically. These application notes provide a comprehensive experimental framework to investigate this hypothesis.

Signaling Pathway of this compound in the Endothelium

The primary mechanism of this compound involves the potentiation of the NO-cGMP signaling cascade. Shear stress from blood flow stimulates endothelial nitric oxide synthase (eNOS) to produce NO. NO diffuses into adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to the conversion of GTP to cGMP. cGMP activates protein kinase G (PKG), which ultimately causes vasorelaxation.[5] PDE5 enzymes hydrolyze cGMP, terminating the signal. This compound selectively inhibits PDE5, leading to an accumulation of cGMP and enhanced vasodilation.[1][2]

Avanafil_Mechanism cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell eNOS eNOS NO NO eNOS->NO Produces L_Arginine L-Arginine L_Arginine->eNOS Shear_Stress Shear Stress Shear_Stress->eNOS Activates sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation & Smooth Muscle Relaxation PKG->Relaxation This compound This compound This compound->PDE5 Inhibits

Caption: this compound inhibits PDE5, increasing cGMP levels and promoting vasodilation.

Experimental Protocols

A multi-faceted approach combining in vivo, ex vivo, and in vitro models is recommended to thoroughly evaluate the effects of this compound on endothelial function.

Overall Experimental Workflow

The following diagram outlines a logical workflow for a comprehensive study.

Experimental_Workflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Experimental Execution cluster_assays Assays cluster_analysis Phase 3: Analysis & Conclusion Hypothesis Hypothesis: This compound improves endothelial function Model_Selection Model Selection (Human, Animal, In Vitro) Hypothesis->Model_Selection Treatment Treatment Groups: 1. Vehicle/Placebo Control 2. This compound (Dose-Response) Model_Selection->Treatment FMD In Vivo: Flow-Mediated Dilation (FMD) Treatment->FMD Myography Ex Vivo: Wire Myography Treatment->Myography Biomarkers In Vitro/Ex Vivo: NO, cGMP, ROS, Inflammatory Markers Treatment->Biomarkers Data_Collection Data Collection & Quantification FMD->Data_Collection Myography->Data_Collection Biomarkers->Data_Collection Stats Statistical Analysis Data_Collection->Stats Conclusion Conclusion & Interpretation Stats->Conclusion

Caption: A phased approach from hypothesis to data interpretation.

Protocol 1: In Vivo Assessment of Endothelial Function using Flow-Mediated Dilation (FMD)

This non-invasive technique is the gold standard for assessing endothelium-dependent vasodilation in humans.[6][7] It measures the change in brachial artery diameter in response to a shear stress stimulus.

1.1. Subject Preparation:

  • Subjects should fast for at least 8-12 hours.

  • Abstain from exercise, caffeine, alcohol, and smoking for at least 24 hours prior to the study.[8]

  • A 20-minute acclimatization period in a quiet, temperature-controlled room is required before measurement.[9]

1.2. Materials:

  • High-resolution ultrasound system with a linear array transducer (≥7.5 MHz).

  • Blood pressure cuff.

  • ECG monitoring system.

  • Image analysis software with edge-detection capabilities.

1.3. Procedure (Randomized, Placebo-Controlled, Crossover Design):

  • Baseline Measurement:

    • Position the subject supine with the arm extended and supported.

    • Place the blood pressure cuff on the forearm, distal to the elbow.[6][7]

    • Obtain a clear longitudinal B-mode image of the brachial artery 2-10 cm above the antecubital fossa.

    • Simultaneously record blood flow velocity using pulsed Doppler at an insonation angle of ≤60°.

    • Record baseline artery diameter and blood flow for at least 1 minute.

  • Occlusion:

    • Inflate the forearm cuff to ≥50 mmHg above systolic blood pressure to occlude arterial flow. Maintain occlusion for 5 minutes.[9]

  • Post-Occlusion Measurement (Reactive Hyperemia):

    • Rapidly deflate the cuff.

    • Continuously record the B-mode image and Doppler signal of the brachial artery for at least 3 minutes post-deflation.

  • Treatment:

    • Administer a single oral dose of this compound (e.g., 100 mg or 200 mg) or a matching placebo.

    • Repeat the FMD procedure at the time of peak plasma concentration of this compound (approximately 30-45 minutes post-dosing).[3]

1.4. Data Analysis:

  • Measure the baseline artery diameter (D_base).

  • Identify the peak artery diameter (D_peak) after cuff release using edge-detection software.

  • Calculate FMD as: %FMD = [(D_peak - D_base) / D_base] * 100 .

  • Calculate shear rate to normalize the FMD response.

ParameterPlacebo GroupThis compound Group (100 mg)This compound Group (200 mg)
Baseline Brachial Artery Diameter (mm) 4.0 ± 0.54.1 ± 0.64.0 ± 0.5
Peak Brachial Artery Diameter (mm) 4.2 ± 0.54.5 ± 0.64.6 ± 0.6
Flow-Mediated Dilation (%) 5.0 ± 1.5%9.8 ± 2.0%11.5 ± 2.5%
Time to Peak Dilation (s) 65 ± 1062 ± 1260 ± 11
*Data are presented as mean ± SD. p < 0.05 vs. Placebo. Data are hypothetical, based on expected outcomes for PDE5 inhibitors.
Protocol 2: Ex Vivo Assessment of Vascular Reactivity using Wire Myography

This protocol allows for the direct assessment of vascular smooth muscle function in isolated arteries from animal models of endothelial dysfunction (e.g., apolipoprotein E knockout mice).[10][11][12]

2.1. Animal Model:

  • ApoE-/- mice on a high-fat diet to induce atherosclerosis and endothelial dysfunction.

  • Treatment groups: Vehicle control, this compound (e.g., 10-40 mg/kg/day via oral gavage for 3-4 weeks).

2.2. Materials:

  • Wire myograph system.

  • Krebs-Henseleit buffer (composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose).

  • Phenylephrine (B352888) (PE), Acetylcholine (B1216132) (ACh), Sodium Nitroprusside (SNP).

  • This compound.

2.3. Procedure:

  • Vessel Isolation:

    • Humanely euthanize the animal and dissect the thoracic aorta in ice-cold Krebs buffer.

    • Clean the aorta of adhering fat and connective tissue.

    • Cut the aorta into 2-3 mm rings.

  • Mounting and Equilibration:

    • Mount the aortic rings on the myograph wires in chambers filled with Krebs buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • Allow rings to equilibrate for 60-90 minutes under a determined optimal resting tension.

  • Vessel Viability Check:

    • Contract the rings with a high concentration of KCl (e.g., 60 mM).

    • Wash and pre-contract the rings with phenylephrine (PE) to about 80% of maximum contraction.

    • Assess endothelial integrity by inducing relaxation with a single high dose of acetylcholine (ACh, e.g., 10 µM). Rings with >80% relaxation are considered endothelium-intact.

  • Concentration-Response Curves:

    • Pre-contract the rings with PE.

    • Generate a cumulative concentration-response curve for the endothelium-dependent vasodilator ACh.

    • After washout, generate a concentration-response curve for the endothelium-independent vasodilator sodium nitroprusside (SNP) to assess smooth muscle function.

    • In vitro incubation: Some rings can be incubated with this compound (e.g., 10-100 nM) for 30 minutes before generating the ACh curve to assess acute effects.

2.4. Data Analysis:

  • Express relaxation responses as a percentage of the pre-contraction induced by PE.

  • Plot concentration-response curves and calculate the maximal relaxation (Emax) and the pEC50 (-log of the molar concentration producing 50% of Emax).

Treatment GroupVasodilatorEmax (% Relaxation)pEC50
ApoE-/- + Vehicle Acetylcholine (ACh)45 ± 8%6.8 ± 0.3
ApoE-/- + this compound Acetylcholine (ACh)85 ± 10%7.5 ± 0.4
ApoE-/- + Vehicle Sodium Nitroprusside (SNP)98 ± 5%8.1 ± 0.2
ApoE-/- + this compound Sodium Nitroprusside (SNP)99 ± 4%8.2 ± 0.3
*Data are presented as mean ± SD. p < 0.05 vs. Vehicle. Data are hypothetical, based on expected outcomes for PDE5 inhibitors in a disease model.[10]
Protocol 3: In Vitro Measurement of Nitric Oxide (NO) and cGMP in Endothelial Cells

This protocol directly quantifies the key second messengers in the NO pathway in response to this compound in a controlled cellular environment.

3.1. Cell Culture:

  • Use primary Human Umbilical Vein Endothelial Cells (HUVECs) or Bovine Aortic Endothelial Cells (BAECs).[13][14]

  • Culture cells in appropriate endothelial growth medium until confluent.

3.2. Materials:

  • Griess Reagent Kit for nitrite (B80452) (a stable NO metabolite) measurement.

  • cGMP ELISA Kit.

  • Cell lysis buffer.

  • Shear stress apparatus (optional, for physiological stimulation) or a chemical stimulus like bradykinin.

3.3. Procedure:

  • Cell Treatment:

    • Seed cells in multi-well plates.

    • Starve cells in a serum-free medium for 4-6 hours.

    • Pre-incubate cells with this compound (e.g., 10 nM - 1 µM) or vehicle for 30-60 minutes.

    • Stimulate the cells with an eNOS agonist (e.g., bradykinin, ionomycin, or apply shear stress) for a defined period (e.g., 15-30 minutes).

  • Sample Collection:

    • For NO measurement: Collect the cell culture supernatant.

    • For cGMP measurement: Remove the supernatant, wash the cells with cold PBS, and lyse the cells with the buffer provided in the ELISA kit.

  • Quantification:

    • Nitrite: Measure nitrite concentration in the supernatant using the Griess assay according to the manufacturer's instructions. Read absorbance at ~540 nm.

    • cGMP: Measure cGMP concentration in the cell lysates using a competitive ELISA kit according to the manufacturer's protocol.[15]

3.4. Data Analysis:

  • Normalize nitrite and cGMP concentrations to the total protein content of the cell lysates.

  • Express results as a fold change over the unstimulated vehicle control.

ConditionNitrite (µM / mg protein)cGMP (pmol / mg protein)
Vehicle Control (Unstimulated) 1.2 ± 0.35.5 ± 1.1
Vehicle Control + Stimulus 5.8 ± 0.925.1 ± 4.5
This compound + Stimulus 6.1 ± 1.178.3 ± 9.2
Data are presented as mean ± SD. p < 0.05 vs. Vehicle + Stimulus. Data are hypothetical.
Protocol 4: Measurement of Reactive Oxygen Species (ROS) in Endothelial Cells

Endothelial dysfunction is strongly associated with oxidative stress, where an excess of ROS impairs NO bioavailability. This protocol assesses if this compound can mitigate ROS production.

4.1. Cell Culture and Treatment:

  • Culture HUVECs or BAECs as described in Protocol 3.

  • Induce oxidative stress using an agent like Angiotensin II, high glucose, or TNF-α.

  • Treatment groups: Control, Stress-inducer only, Stress-inducer + this compound.

4.2. Materials:

  • Fluorescent probes for ROS detection:

    • Dihydroethidium (DHE): For superoxide (B77818) (O2•−).

    • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA): For general ROS, including hydrogen peroxide (H2O2).[16][17]

  • Fluorescence microscope or plate reader.

  • Flow cytometer (optional).

4.3. Procedure:

  • Treat cells with the stress-inducing agent and/or this compound for the desired duration (e.g., 4-24 hours).

  • Wash the cells with warm PBS or HBSS.

  • Load the cells with the fluorescent probe (e.g., 5-10 µM DHE or DCFH-DA) in a serum-free medium for 30 minutes in the dark at 37°C.

  • Wash the cells again to remove the excess probe.

  • Measure fluorescence intensity using a microscope (for imaging) or a plate reader (for quantification). Excitation/Emission wavelengths are ~488/610 nm for DHE and ~485/530 nm for DCFH-DA.

4.4. Data Analysis:

  • Quantify the mean fluorescence intensity per cell or per well.

  • Express results as a percentage of the "Stress-inducer only" group.

Treatment GroupRelative Fluorescence Units (RFU)
Control 100 ± 15
Stress Inducer 350 ± 45
Stress Inducer + this compound 180 ± 30
Data are presented as mean ± SD. p < 0.05 vs. Stress Inducer. Data are hypothetical, based on the protective effects of other PDE5 inhibitors.[13]

References

Application Notes and Protocols for the LC-MS/MS Analysis of Avanafil and Its Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avanafil is a highly selective and potent phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1][2] Understanding its pharmacokinetic profile, including the absorption, distribution, metabolism, and excretion (ADME) of the parent drug and its major metabolites, is crucial for drug development and clinical efficacy. This document provides detailed application notes and protocols for the quantitative analysis of this compound and its primary metabolites, M4 and M16, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3][4] The major circulating metabolites are M4 and M16, which are formed through hydroxylation and demethylation, respectively.[4]

Quantitative Data Summary

The following tables summarize the quantitative parameters for the LC-MS/MS (B15284909) analysis of this compound. While detailed validation data for the simultaneous quantification of this compound and its metabolites M4 and M16 are not extensively published, the relative plasma concentrations of the metabolites have been reported. The M4 metabolite is present at approximately 23% and the M16 metabolite at around 29% of the parent compound concentration in plasma.[4]

Table 1: LC-MS/MS Method Parameters for this compound

ParameterValueReference
Linearity Range 10 - 6000 ng/mL[5][6]
Lower Limit of Quantification (LLOQ) 10 ng/mL[5][6]
Accuracy Within ±15% (±20% at LLOQ)[5][6]
Precision (Intra- and Inter-day) < 15% RSD[5][6]
Recovery 96.60 ± 2.44% (in plasma)[1][2]
Matrix Effect Assessed and minimized[5][6]

Table 2: Chromatographic and Mass Spectrometric Conditions for this compound

ParameterConditionReference
LC Column Agilent Zorbax Eclipse XDB C18 (4.6 x 50 mm, 1.8 µm)[5][6]
Mobile Phase 0.1% Formic Acid in Water : Acetonitrile (B52724) (60:40, v/v)[5][6]
Flow Rate 0.5 mL/min[5][6]
Injection Volume 5 µL[1]
Ionization Mode Electrospray Ionization (ESI), Positive[5][6]
MRM Transition (this compound) Q1: 485.0 m/z, Q3: 375.0 m/z[1]
Internal Standard (IS) Tadalafil or Valsartan[1][5][6]
MRM Transition (Tadalafil - IS) Q1: 390.0 m/z, Q3: 268.0 m/z[6]
MRM Transition (Valsartan - IS) Q1: 436.0 m/z, Q3: 306.0 m/z[1]

Experimental Protocols

Sample Preparation: Protein Precipitation (PP)

This protocol is a rapid and effective method for extracting this compound and its metabolites from plasma samples.[5][6]

Materials:

  • Human plasma samples

  • This compound and metabolites reference standards

  • Internal Standard (Tadalafil) stock solution (e.g., 1 µg/mL in methanol)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Inject a portion of the reconstituted sample (e.g., 5 µL) into the LC-MS/MS system.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol offers a higher degree of sample cleanup and can be beneficial for reducing matrix effects.[1][2]

Materials:

  • Rat plasma or brain homogenate samples

  • This compound and metabolites reference standards

  • Internal Standard (Valsartan) stock solution

  • Acetonitrile (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma or brain homogenate into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution.

  • Add 1 mL of acetonitrile as the extraction solvent.[1]

  • Vortex the mixture vigorously for 10 seconds.[1]

  • Centrifuge at 5000 rpm for 7 minutes.[1]

  • Transfer the supernatant to a clean tube and filter.[1]

  • Inject 5 µL of the filtered supernatant for LC-MS analysis.[1]

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: Nucleodur C18 column (5 µm, 4.6 x 250 mm).[1]

  • Mobile Phase: A mixture of water with 0.1% formic acid and acetonitrile (29:71, v/v).[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Injection Volume: 5 µL.[1]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).

Mass Spectrometric Conditions:

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Gas Temperature: 330°C.[1]

  • Gas Flow Rate: 11 L/min.[1]

  • Nebulizer Pressure: 35 psi.[1]

  • Capillary Voltage: 4100 V.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: 485.0 → 375.0 (Quantifier), other transitions can be used as qualifiers.

    • Metabolite M4 (Hydroxylated): Predicted m/z 501.2 → [fragment ions]

    • Metabolite M16 (Demethylated): Predicted m/z 471.2 → [fragment ions]

    • Valsartan (IS): 436.0 → 306.0.[1]

  • Dwell Time: 200 ms for each transition.[1]

  • Fragmentor Voltage: 135 V (for this compound and Valsartan).[1]

  • Collision Energy: 28 eV for this compound and 20 eV for Valsartan.[1]

Note: The MRM transitions and collision energies for the metabolites M4 and M16 would need to be optimized by infusing the respective reference standards into the mass spectrometer.

Visualizations

Metabolic Pathway of this compound

cluster_0 This compound Metabolism This compound This compound (C23H26ClN7O3) M4 M4 Metabolite (Hydroxylation) This compound->M4 CYP3A4 M16 M16 Metabolite (Demethylation) This compound->M16 CYP3A4

Caption: Metabolic pathway of this compound to its major metabolites M4 and M16.

Experimental Workflow for LC-MS/MS Analysis

cluster_1 LC-MS/MS Workflow for this compound Analysis Sample Biological Sample (Plasma, Brain Homogenate) Spike Spike with Internal Standard Sample->Spike Preparation Sample Preparation (PP or LLE) Spike->Preparation LC LC Separation (C18 Column) Preparation->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition and Processing MS->Data Quantification Quantification Data->Quantification

Caption: General workflow for the bioanalysis of this compound by LC-MS/MS.

References

Application Notes and Protocols for the Oral Formulation of Avanafil in Preclinical Toxicology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation strategies for avanafil for oral administration in preclinical toxicology studies. The included protocols offer detailed methodologies for the preparation and administration of this compound formulations to animal models, ensuring consistency and accuracy in preclinical safety assessments.

Application Notes

This compound is a highly selective and potent phosphodiesterase type 5 (PDE5) inhibitor.[1] As with many drug candidates, its poor aqueous solubility presents a challenge for oral formulation development, particularly for toxicology studies that require the administration of high doses to elucidate potential adverse effects. The primary objective in formulating this compound for preclinical oral toxicology is to ensure consistent and maximal systemic exposure in the test species.

Formulation Strategies:

The choice of formulation for preclinical oral toxicology studies of this compound is guided by its physicochemical properties and the specific requirements of the study design. Simple aqueous suspensions are often the preferred starting point due to their ease of preparation and the relatively inert nature of the vehicle, which minimizes the potential for vehicle-induced toxicity.

For this compound, a Biopharmaceutical Classification System (BCS) Class II compound with low solubility and high permeability, enhancing solubility and dissolution rate is key to achieving adequate oral bioavailability.[2] While complex formulations such as self-nanoemulsifying drug delivery systems (SNEDDS) have been shown to improve the bioavailability of this compound in rats, simple suspensions are often more suitable for initial toxicology screens to avoid potential confounding toxicities from the excipients themselves.[2]

Commonly used vehicles for oral gavage of poorly soluble compounds in preclinical studies include aqueous solutions of suspending agents like methylcellulose (B11928114) (MC) or carboxymethyl cellulose (B213188) (CMC), and gum arabic.[3][4]

Species Selection:

Preclinical toxicology studies for this compound have been conducted in various species, including mice, rats, and dogs, via oral gavage or capsules.[5] The selection of animal models is based on their physiological and metabolic similarities to humans, as well as regulatory guidelines.

Data Presentation

The following tables summarize key preclinical pharmacokinetic parameters of this compound following oral administration in rats and dogs.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)
Suspension in Water101,234 ± 2110.5 ± 0.13,456 ± 432
SNEDDS101,876 ± 3450.25 ± 0.054,897 ± 567

Data adapted from a study in rats.[2]

Table 2: Pharmacokinetic Parameters of this compound in Dogs Following a Single Oral Dose

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)
Oral Capsule1005,8300.7

Data is illustrative and compiled from preclinical data summaries.

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage (0.5% Methylcellulose)

This protocol details the preparation of a 10 mg/mL this compound suspension in 0.5% methylcellulose for oral administration to rodents.

Materials:

  • This compound powder

  • Methylcellulose (0.5% w/v) in sterile water

  • Sterile water for injection

  • Mortar and pestle

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Graduated cylinder

  • Weighing balance

  • Spatula

Procedure:

  • Vehicle Preparation (0.5% Methylcellulose):

    • Heat approximately one-third of the required volume of sterile water to 60-80°C.

    • Slowly add the methylcellulose powder to the hot water while stirring vigorously to ensure proper wetting and dispersion.

    • Once dispersed, add the remaining two-thirds of the volume as cold sterile water.

    • Continue stirring until the methylcellulose is fully dissolved and the solution is clear and viscous. Allow the solution to cool to room temperature.

  • Suspension Preparation:

    • Weighing: Accurately weigh the required amount of this compound powder based on the desired concentration and final volume.

    • Trituration: If the this compound powder has lumps, gently triturate it in a mortar and pestle to obtain a fine, uniform powder. This step is crucial for achieving a homogenous suspension.

    • Wetting the Powder: Transfer the weighed this compound powder to a glass beaker. Add a small volume of the 0.5% methylcellulose vehicle to the powder and mix with a spatula to form a smooth, uniform paste. This ensures that the powder is adequately wetted and prevents clumping.

    • Gradual Dilution: While continuously stirring the paste with a magnetic stirrer, slowly add the remaining 0.5% methylcellulose vehicle to the beaker until the final desired volume is reached.

    • Homogenization: Continue stirring the suspension for at least 15-30 minutes to ensure a uniform distribution of this compound particles.

    • Storage: Store the prepared suspension in a clearly labeled, sealed container, protected from light. It is recommended to prepare the suspension fresh daily. If storage is necessary, refrigerate and bring to room temperature before use. Always re-suspend thoroughly by vortexing or stirring before each administration.

Protocol 2: Oral Gavage Administration in Rats

This protocol outlines the procedure for the oral administration of the prepared this compound suspension to rats.

Materials and Equipment:

  • Prepared this compound suspension

  • Appropriately sized gavage needles for rats (e.g., 16-18 gauge, 2-3 inches long with a rounded tip)

  • Syringes

  • Animal scale

Procedure:

  • Dose Calculation: Weigh each rat and calculate the exact volume of the this compound suspension to be administered based on the animal's body weight and the desired dose. The maximum recommended dosing volume for rats is 10-20 ml/kg.[6]

  • Animal Restraint: Gently but firmly restrain the rat. Proper restraint is crucial for a safe and successful gavage.

  • Gavage Needle Insertion:

    • Measure the appropriate length for gavage needle insertion by holding the needle alongside the rat, from the tip of the nose to the last rib. Mark the needle to prevent over-insertion.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The needle should pass with minimal resistance.

  • Dose Administration: Once the needle is correctly positioned in the esophagus, slowly administer the calculated dose from the syringe.

  • Post-Administration Monitoring: After administration, gently remove the needle and return the rat to its cage. Monitor the animal for a few minutes for any signs of distress, such as labored breathing.

Mandatory Visualization

experimental_workflow cluster_prep Formulation Preparation cluster_dosing Dosing and Observation cluster_analysis Data Collection and Analysis prep_vehicle Prepare 0.5% Methylcellulose Vehicle weigh_this compound Weigh this compound Powder prepare_suspension Prepare this compound Suspension dose_calc Calculate Dose Volume prepare_suspension->dose_calc animal_restraint Restrain Animal oral_gavage Administer via Oral Gavage monitoring Monitor for Adverse Effects blood_sampling Blood Sampling at Timed Intervals oral_gavage->blood_sampling tox_assessment Toxicological Assessment monitoring->tox_assessment pk_analysis Pharmacokinetic Analysis (LC-MS/MS) blood_sampling->pk_analysis

Caption: Experimental workflow for preclinical oral toxicology studies of this compound.

pde5_pathway cluster_stimulation Sexual Stimulation cluster_activation Enzymatic Activation cluster_effect Physiological Effect cluster_inhibition Inhibition Pathway nerve_impulse Nerve Impulse no_release Nitric Oxide (NO) Release nerve_impulse->no_release gc Guanylate Cyclase (GC) no_release->gc activates gtp GTP cgmp cGMP gtp->cgmp converted by GC smooth_muscle_relaxation Smooth Muscle Relaxation cgmp->smooth_muscle_relaxation causes pde5 PDE5 cgmp->pde5 hydrolyzed by vasodilation Vasodilation smooth_muscle_relaxation->vasodilation erection Erection vasodilation->erection inactive_gmp 5'-GMP (inactive) pde5->inactive_gmp This compound This compound This compound->pde5 inhibits

Caption: Signaling pathway of this compound via PDE5 inhibition.

References

Application Notes and Protocols: Avanafil in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of avanafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, in the study of neurodegenerative disease models, with a primary focus on Alzheimer's disease. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of this compound's neuroprotective potential.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by the progressive loss of neuronal structure and function. A growing body of evidence suggests that targeting the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway may offer therapeutic benefits. This compound, an FDA-approved medication for erectile dysfunction, functions by inhibiting PDE5, the enzyme responsible for the degradation of cGMP.[1] By elevating intracellular cGMP levels, this compound has been shown to modulate pathways implicated in neuroinflammation, synaptic plasticity, and neuronal survival, making it a compelling candidate for investigation in neurodegenerative disease research.[2][3]

Mechanism of Action in a Neurodegenerative Context

This compound's primary mechanism of action is the selective inhibition of phosphodiesterase type 5 (PDE5), leading to an accumulation of cyclic guanosine monophosphate (cGMP).[4] In the central nervous system, the nitric oxide (NO)-cGMP signaling pathway is crucial for various physiological processes, including synaptic plasticity, memory formation, and neuroprotection.[3] In neurodegenerative conditions like Alzheimer's disease, this pathway is often dysregulated.[5]

This compound's inhibition of PDE5 enhances cGMP signaling, which in turn can:

  • Activate Protein Kinase G (PKG): This downstream effector of cGMP can modulate synaptic function and promote cell survival.

  • Modulate Neuroinflammation: Elevated cGMP levels have been associated with the suppression of pro-inflammatory cytokines.[6]

  • Influence Amyloid-beta (Aβ) and Tau Pathology: Research suggests that enhanced cGMP signaling can impact the processing and clearance of Aβ and reduce the hyperphosphorylation of Tau protein, two key pathological hallmarks of Alzheimer's disease.[5]

  • Promote Synaptic Plasticity and Neurogenesis: The cGMP pathway is linked to the expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal growth and survival.[6]

Data Presentation

This compound's Inhibitory Profile
PDE IsoenzymeIC50 (nM)Selectivity vs. PDE5
PDE5 5.2 -
PDE1>10,000>1900-fold
PDE6~624~120-fold
PDE11>19,000>3600-fold

Data compiled from publicly available sources.[5] This table highlights this compound's high potency and selectivity for PDE5, which minimizes off-target effects.

Effects of this compound in a Rat Model of Alzheimer's Disease

The following data is illustrative and based on qualitative descriptions from a study by Siddiqui et al. (2025).[5] The table structure is provided for guidance in presenting quantitative results from similar studies.

ParameterControl GroupAD Model Group (D-galactose + AlCl3)AD Model + this compound (3 mg/kg)AD Model + this compound (6 mg/kg)
Cognitive Function (e.g., MWM Escape Latency, seconds) NormalIncreasedReducedSignificantly Reduced
Aβ (1-42) Level (pg/mg protein) BaselineElevatedDecreasedSignificantly Decreased
p-Tau Level (relative to total Tau) BaselineElevatedDecreasedSignificantly Decreased
GSK-3β Activity (relative units) BaselineIncreasedDecreasedSignificantly Decreased
TNF-α Level (pg/mg protein) BaselineElevatedDecreasedSignificantly Decreased
IL-1β Level (pg/mg protein) BaselineElevatedDecreasedSignificantly Decreased
IL-6 Level (pg/mg protein) BaselineElevatedDecreasedSignificantly Decreased
cAMP Level (pmol/mg protein) BaselineDecreasedIncreasedSignificantly Increased
cGMP Level (pmol/mg protein) BaselineDecreasedIncreasedSignificantly Increased
BDNF Level (pg/mg protein) BaselineDecreasedIncreasedSignificantly Increased

Experimental Protocols

Alzheimer's Disease Rat Model Induction

This protocol describes the induction of an Alzheimer's-like pathology in rats using a combination of D-galactose and aluminum chloride (AlCl₃).[5][7]

Materials:

  • Male Wistar rats (180-220 g)

  • D-galactose

  • Aluminum chloride (AlCl₃)

  • Sterile saline solution (0.9% NaCl)

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)

  • Gavage needles

  • Syringes and needles for intraperitoneal injections

Procedure:

  • Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the start of the experiment.

  • Grouping: Randomly divide the animals into the following groups (n=8-10 per group):

    • Control: Receive vehicle only.

    • AD Model: Receive D-galactose and AlCl₃.

    • AD Model + this compound (Low Dose): Receive D-galactose, AlCl₃, and a low dose of this compound (e.g., 3 mg/kg).

    • AD Model + this compound (High Dose): Receive D-galactose, AlCl₃, and a high dose of this compound (e.g., 6 mg/kg).

  • Induction (42 days):

    • Administer D-galactose (60 mg/kg) intraperitoneally (i.p.) once daily.

    • Administer AlCl₃ (10 mg/kg) orally (p.o.) via gavage once daily.

  • Treatment (28 days):

    • Continue the administration of D-galactose and AlCl₃ to the AD model and treatment groups.

    • Administer this compound (3 mg/kg or 6 mg/kg, p.o.) or vehicle to the respective groups once daily.

  • Behavioral Testing: In the final week of treatment, perform behavioral tests such as the Morris Water Maze.

  • Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the animals and isolate the hippocampus for biochemical and histological analysis.

Morris Water Maze (MWM) for Spatial Memory Assessment

The MWM is a widely used behavioral test to assess spatial learning and memory in rodents.[1][8]

Materials:

  • Circular water tank (approx. 150 cm in diameter)

  • Escape platform (submerged 1-2 cm below the water surface)

  • Water (made opaque with non-toxic white paint or milk powder, maintained at 22-25°C)

  • Visual cues placed around the room

  • Video tracking system and software

Procedure:

  • Acquisition Phase (4-5 days):

    • Gently place the rat into the water facing the wall of the tank at one of four designated start positions (North, South, East, West).

    • Allow the rat to swim freely to find the submerged platform for a maximum of 60-120 seconds.

    • If the rat fails to find the platform within the allotted time, gently guide it to the platform.

    • Allow the rat to remain on the platform for 15-30 seconds.

    • Conduct 4 trials per day for each rat, with different starting positions.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the escape platform from the tank.

    • Place the rat in the tank and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

Biochemical Assays on Hippocampal Tissue

a. Sample Preparation:

  • Homogenize the isolated hippocampal tissue in an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C.

  • Collect the supernatant (protein lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

b. ELISA for Aβ(1-42), TNF-α, IL-1β, IL-6, and BDNF:

Materials:

  • Commercially available ELISA kits specific for rat Aβ(1-42), TNF-α, IL-1β, IL-6, and BDNF.

  • Microplate reader.

General Procedure (follow kit-specific instructions):

  • Prepare standards and samples according to the kit protocol.

  • Add standards and samples to the pre-coated microplate wells.

  • Incubate as per the protocol.

  • Wash the wells.

  • Add the detection antibody and incubate.

  • Wash the wells.

  • Add the enzyme conjugate (e.g., HRP-streptavidin) and incubate.

  • Wash the wells.

  • Add the substrate solution and incubate in the dark.

  • Add the stop solution.

  • Read the absorbance at the specified wavelength (e.g., 450 nm) on a microplate reader.

  • Calculate the concentrations of the target proteins in the samples based on the standard curve.

c. Western Blot for p-Tau and GSK-3β:

Materials:

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for p-Tau, total Tau, p-GSK-3β, total GSK-3β, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation: Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Washing: Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantification: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

d. cAMP and cGMP Assays:

Materials:

  • Commercially available cAMP and cGMP enzyme immunoassay (EIA) kits.

  • Microplate reader.

Procedure:

  • Follow the manufacturer's instructions for sample preparation, which may involve an acetylation step for increased sensitivity.

  • Perform the competitive immunoassay as described in the kit protocol.

  • Measure the absorbance and calculate the concentrations of cAMP and cGMP based on the standard curve.

Visualizations

cluster_0 This compound's Mechanism of Action This compound This compound PDE5 PDE5 This compound->PDE5 Inhibits cGMP cGMP PDE5->cGMP Degrades PKG PKG cGMP->PKG Activates Neuroprotection Neuroprotection PKG->Neuroprotection Promotes

Caption: this compound inhibits PDE5, leading to increased cGMP and neuroprotection.

cluster_1 Experimental Workflow for this compound Study Animal Acclimatization Animal Acclimatization AD Model Induction AD Model Induction (D-galactose + AlCl3) 42 days Animal Acclimatization->AD Model Induction Treatment Phase This compound Treatment (3 or 6 mg/kg/day) 28 days AD Model Induction->Treatment Phase Behavioral Testing Morris Water Maze Treatment Phase->Behavioral Testing Tissue Collection Hippocampus Isolation Behavioral Testing->Tissue Collection Biochemical Analysis ELISA & Western Blot Tissue Collection->Biochemical Analysis

Caption: Workflow for evaluating this compound in a rat model of Alzheimer's disease.

cluster_2 Signaling Pathways in Alzheimer's Disease and this compound's Intervention Aβ & Neuroinflammation Aβ & Neuroinflammation GSK-3β Activation GSK-3β Activation Aβ & Neuroinflammation->GSK-3β Activation Tau Hyperphosphorylation Tau Hyperphosphorylation GSK-3β Activation->Tau Hyperphosphorylation Synaptic Dysfunction Synaptic Dysfunction Tau Hyperphosphorylation->Synaptic Dysfunction This compound This compound PDE5 Inhibition PDE5 Inhibition This compound->PDE5 Inhibition Increased cGMP Increased cGMP PDE5 Inhibition->Increased cGMP PKG Activation PKG Activation Increased cGMP->PKG Activation Reduced Neuroinflammation Reduced Neuroinflammation PKG Activation->Reduced Neuroinflammation Reduced Tau Pathology Reduced Tau Pathology PKG Activation->Reduced Tau Pathology Improved Synaptic Function Improved Synaptic Function PKG Activation->Improved Synaptic Function Reduced Neuroinflammation->Synaptic Dysfunction Inhibits Reduced Tau Pathology->Synaptic Dysfunction Inhibits

Caption: this compound's potential to counteract key pathological pathways in AD.

References

Application Notes and Protocols: Avanafil's Effect on Smooth Muscle Relaxation in Isolated Tissue Baths

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avanafil is a second-generation, highly selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2] Its primary mechanism of action involves the inhibition of PDE5, the enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in smooth muscle cells.[3] This inhibition leads to elevated cGMP levels, resulting in smooth muscle relaxation and vasodilation, particularly in the corpus cavernosum.[3][4] These application notes provide a detailed overview of the experimental protocols to study the effects of this compound on smooth muscle relaxation in isolated tissue baths, along with a summary of key quantitative data and a visualization of the underlying signaling pathway.

Data Presentation

The following tables summarize the in vitro potency and selectivity of this compound, as well as its relaxant effect on isolated smooth muscle tissues.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueComparison with other PDE5 InhibitorsReference
IC50 for PDE5 5.2 nMPotent inhibitor[1]
Selectivity (PDE5 vs. PDE6) ~120-foldHigher than sildenafil (B151) (~16-fold) and vardenafil (B611638) (~21-fold)[1]
Selectivity (PDE5 vs. PDE1) >10,000-foldHigher than sildenafil (~380-fold) and vardenafil (~1000-fold)[1]
Selectivity (PDE5 vs. PDE11) >19,000-foldHigher than tadalafil (B1681874) (~25-fold)[1]

Table 2: this compound-Induced Smooth Muscle Relaxation in Isolated Tissues

TissueSpeciesPre-contraction AgentKey FindingsReference
Corpus Cavernosum HumanPhenylephrine (B352888)Maximum relaxation of 74 ± 5%[5]
Corpus Cavernosum RatPhenylephrineMaximum relaxation of 83 ± 7%[5]
Corpus Cavernosum RabbitNot specifiedEC30 of 2.1 nM[2]
Detrusor Muscle Caprine (Goat)80 mM KClSignificant inhibition of contractility at 30 µM and 60 µM[2][6]

Signaling Pathway

The signaling pathway for this compound-induced smooth muscle relaxation is initiated by the release of nitric oxide (NO) following sexual stimulation.

avanafil_pathway cluster_stimulation Initiation cluster_cell Smooth Muscle Cell Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation Promotes Inactive_GMP 5'-GMP (Inactive) PDE5->Inactive_GMP Degrades cGMP This compound This compound This compound->PDE5 Inhibits

This compound's Mechanism of Action

Experimental Protocols

This section details the methodology for assessing the relaxant effects of this compound on isolated smooth muscle tissue strips using an organ bath system.

Tissue Preparation
  • Tissue Source: Obtain smooth muscle tissue (e.g., corpus cavernosum, detrusor muscle, aorta) from appropriate animal models (e.g., rabbit, rat, goat) or human tissue samples in accordance with ethical guidelines.

  • Dissection: Immediately place the excised tissue in cold, oxygenated physiological salt solution (PSS). A common composition for PSS (Krebs-Henseleit solution) is (in mM): NaCl 118.0, KCl 4.7, CaCl2 2.5, MgSO4·7H2O 1.2, KH2PO4 1.2, NaHCO3 25.0, and glucose 11.0.

  • Preparation of Strips: Carefully dissect the tissue to remove any adhering connective or fatty tissue. Prepare longitudinal or circular strips of the smooth muscle, typically 2-4 mm in width and 5-10 mm in length.

Experimental Workflow

The following diagram outlines the general workflow for an isolated tissue bath experiment with this compound.

experimental_workflow Start Start Tissue_Prep Tissue Preparation (Dissection and Strip Cutting) Start->Tissue_Prep Mounting Mount Tissue Strips in Organ Bath Tissue_Prep->Mounting Equilibration Equilibration (60-90 min under basal tension) Mounting->Equilibration Viability_Test Viability Test (e.g., KCl or Phenylephrine) Equilibration->Viability_Test Washout Washout and Return to Baseline Viability_Test->Washout Pre_Contraction Pre-contraction with Agonist (e.g., Phenylephrine, KCl) Washout->Pre_Contraction Avanafil_Addition Cumulative Addition of this compound Pre_Contraction->Avanafil_Addition Data_Recording Record Isometric Tension Avanafil_Addition->Data_Recording Data_Analysis Data Analysis (% Relaxation, EC50/IC50) Data_Recording->Data_Analysis End End Data_Analysis->End

Isolated Tissue Bath Experimental Workflow
Detailed Protocol

  • Mounting: Suspend the tissue strips in a temperature-controlled (37°C) organ bath containing oxygenated PSS (95% O2, 5% CO2). Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a basal tension (typically 1-2 g). During this period, replace the PSS every 15-20 minutes.

  • Viability and Pre-contraction:

    • To test tissue viability and establish a maximum contraction reference, challenge the tissues with a high concentration of a contractile agent (e.g., 80 mM KCl or 10 µM phenylephrine).

    • After washout and return to baseline, induce a stable, submaximal contraction with an appropriate agonist (e.g., phenylephrine for corpus cavernosum, KCl for detrusor muscle).

  • This compound Administration:

    • Once a stable contraction plateau is achieved, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 100 µM).

    • Allow the tissue to reach a steady-state response at each concentration before adding the next.

  • Data Acquisition and Analysis:

    • Continuously record the isometric tension throughout the experiment.

    • Express the relaxation induced by this compound as a percentage of the pre-contraction tension.

    • Construct concentration-response curves and calculate potency (EC50 or IC50) and efficacy (Emax) values.

Conclusion

The protocols and data presented provide a comprehensive guide for investigating the effects of this compound on smooth muscle relaxation in an isolated tissue bath setting. These methods are crucial for the preclinical evaluation of PDE5 inhibitors and for understanding their pharmacological profile. The high selectivity and potent relaxant effects of this compound on various smooth muscle tissues underscore its therapeutic potential.

References

Troubleshooting & Optimization

improving avanafil solubility in aqueous buffers for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the aqueous solubility of avanafil in buffers for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

This compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound, which means it has low aqueous solubility and high permeability.[1] Its chemical structure contributes to its hydrophobic nature, making it "practically insoluble in water."[1] The solubility of this compound is also pH-dependent, exhibiting higher solubility in acidic conditions (around pH 4) and significantly lower solubility in neutral and alkaline buffers.[2][3][4]

Q2: What are the common challenges encountered when preparing this compound solutions for in vitro assays?

The primary challenge is the precipitation of the compound when a stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous assay buffer. This can lead to inaccurate and unreliable experimental results. Researchers may also observe variability between experiments due to inconsistent dissolution.

Q3: What are the recommended strategies to improve this compound solubility for in vitro studies?

Several methods can be employed to enhance the aqueous solubility of this compound for experimental purposes. These include:

  • pH Adjustment: Utilizing acidic buffers can increase this compound's solubility.[2][5][3]

  • Co-solvents: The addition of water-miscible organic solvents can increase the solvent's capacity to dissolve hydrophobic compounds.[6][7]

  • Surfactants: These agents can form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility in aqueous solutions.[6][7][8]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.[9][10][11][12][13][14]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The aqueous buffer cannot accommodate the concentration of this compound, leading to it crashing out of solution.1. Decrease the final concentration of this compound in the assay. 2. Increase the percentage of co-solvent (e.g., ethanol (B145695), propylene (B89431) glycol) in the final buffer, ensuring it does not exceed a concentration that affects cell viability or assay performance. 3. Incorporate a solubilizing agent like a surfactant (e.g., Tween 80) or a cyclodextrin (B1172386) (e.g., HP-β-CD) into the aqueous buffer before adding the this compound stock.
Inconsistent results between experiments. Incomplete or variable dissolution of this compound.1. Ensure the stock solution is fully dissolved before dilution. 2. Use a standardized protocol for solution preparation, including consistent timings for vortexing or sonication. 3. Prepare fresh dilutions for each experiment.
Cell toxicity or altered enzyme activity observed. The concentration of the co-solvent or surfactant is too high.1. Run a vehicle control experiment to determine the tolerance of your in vitro system to the chosen solubilizing agents. 2. Optimize the concentration of the co-solvent or surfactant to the lowest effective level that maintains this compound solubility.
Difficulty dissolving this compound even with solubilizers. The chosen solubilizer or its concentration is not optimal for this compound.1. Refer to the quantitative data tables below to select a more effective solubilizing agent. 2. Systematically test different concentrations of the selected solubilizer. 3. Consider a combination of methods, such as pH adjustment along with a co-solvent or cyclodextrin.

Quantitative Data on this compound Solubility

The following tables summarize the solubility of this compound in various vehicles, which can guide the selection of appropriate solvents and excipients for your in vitro assays.

Table 1: Solubility of this compound in Different Oils, Surfactants, and Co-surfactants [6]

Vehicle Type Vehicle Name Solubility (mg/mL)
Oils Dill Oil27.15 ± 2.13
Castor OilData not specified
Labrafil M1944Data not specified
Isopropyl myristateData not specified
Surfactants Tween 8013.43 ± 1.42
Span 20Data not specified
Span 80Data not specified
Tween 20Data not specified
LabrasolData not specified
Co-surfactants Propylene Glycol (PG)12.29 ± 1.23
Polyethylene Glycol (PEG) 200Data not specified
EthanolData not specified
IsopropanolData not specified

Table 2: Enhancement of this compound Solubility with Cyclodextrins [9]

Solubilizing Agent Molar Ratio (this compound:Agent) Solubility Enhancement Factor
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1:1Optimum solubilization capacity
Polyethylene Glycol 4000 (PEG 4000)Various ratios testedLess effective than HP-β-CD

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Solutions using a Co-solvent
  • Preparation of Stock Solution:

    • Weigh the required amount of this compound powder.

    • Dissolve the powder in 100% Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing or brief sonication. Store the stock solution at -20°C. This compound is also soluble in DMSO at concentrations of at least 17.6 mg/mL.[15]

  • Preparation of Working Solutions:

    • Prepare an intermediate dilution of the this compound stock solution in your chosen co-solvent (e.g., ethanol or propylene glycol).

    • Prepare your final aqueous assay buffer containing the same percentage of the co-solvent that will be in the final working solution to prevent precipitation.

    • Add the intermediate this compound dilution to the co-solvent-containing assay buffer to reach the desired final concentration. The final DMSO concentration should typically be kept below 0.5% to minimize effects on cells.

Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Preparation of HP-β-CD Containing Buffer:

    • Determine the desired final concentration of this compound.

    • Based on a 1:1 molar ratio of this compound to HP-β-CD for optimal complexation, calculate the required concentration of HP-β-CD.[9]

    • Dissolve the calculated amount of HP-β-CD in your aqueous assay buffer. Gently warm and stir the solution to ensure complete dissolution of the cyclodextrin.

  • Preparation of this compound Solution:

    • Prepare a concentrated stock solution of this compound in DMSO.

    • Slowly add the this compound stock solution to the HP-β-CD-containing buffer while vortexing to facilitate the formation of the inclusion complex.

    • Allow the solution to equilibrate for a short period before use in your assay.

Visualizations

This compound's Mechanism of Action: PDE5 Inhibition

Avanafil_Mechanism Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release sGC_Activation Soluble Guanylyl Cyclase (sGC) Activation NO_Release->sGC_Activation GTP_to_cGMP GTP to cGMP Conversion sGC_Activation->GTP_to_cGMP cGMP Increased cGMP GTP_to_cGMP->cGMP Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation cGMP_Degradation cGMP to GMP Degradation cGMP->cGMP_Degradation Erection Erection Smooth_Muscle_Relaxation->Erection PDE5 Phosphodiesterase-5 (PDE5) PDE5->cGMP_Degradation This compound This compound This compound->PDE5 Inhibits

Caption: this compound inhibits PDE5, preventing cGMP degradation and promoting erection.

Experimental Workflow for Improving this compound Solubility

Solubility_Workflow cluster_methods Solubilization Method Start Start: this compound Powder Weigh_this compound Weigh this compound Powder Start->Weigh_this compound Prepare_Stock Prepare Concentrated Stock in DMSO Weigh_this compound->Prepare_Stock Co_Solvent Method A: Co-solvent (e.g., Ethanol, PG) Cyclodextrin Method B: Cyclodextrin (e.g., HP-β-CD) Surfactant Method C: Surfactant (e.g., Tween 80) Prepare_Buffer_A Prepare Assay Buffer with Co-solvent Co_Solvent->Prepare_Buffer_A Prepare_Buffer_B Prepare Assay Buffer with Cyclodextrin Cyclodextrin->Prepare_Buffer_B Prepare_Buffer_C Prepare Assay Buffer with Surfactant Surfactant->Prepare_Buffer_C Dilute_A Dilute Stock in Co-solvent Buffer Prepare_Buffer_A->Dilute_A Dilute_B Dilute Stock in Cyclodextrin Buffer Prepare_Buffer_B->Dilute_B Dilute_C Dilute Stock in Surfactant Buffer Prepare_Buffer_C->Dilute_C Final_Solution Final Working Solution for In Vitro Assay Dilute_A->Final_Solution Dilute_B->Final_Solution Dilute_C->Final_Solution

Caption: Workflow for preparing this compound solutions using different solubilization methods.

References

overcoming avanafil instability in long-term storage solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for avanafil stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming instability issues in long-term storage solutions for this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Troubleshooting Guides

This section provides solutions to common problems observed during the long-term storage of this compound.

Issue 1: Unexpected degradation of this compound in solid dosage forms under ambient conditions.

  • Question: My this compound tablets are showing significant degradation even when stored at room temperature. What could be the cause and how can I prevent it?

  • Answer: this compound is susceptible to degradation under conditions of high humidity and temperature.[1][2] Even at ambient conditions, moisture can accelerate the degradation process. It is also sensitive to oxidative conditions and light exposure in the liquid state. The packaging of the tablets is crucial in preventing degradation. High-barrier packaging, such as aluminum-aluminum blister packs, offers better protection against moisture and oxygen compared to standard HDPE bottles.[3][4]

    • Recommendation:

      • Ensure your storage facility has controlled temperature and humidity.

      • Use high-barrier packaging materials. Amber glass bottles with desiccants or aluminum-aluminum blister packs are recommended.

      • If repackaging, do so in an environment with controlled low humidity.

Issue 2: Identification of unknown peaks during HPLC analysis of stored this compound samples.

  • Question: I am observing several unknown peaks in the chromatogram of my stored this compound samples. What are these and how can I identify them?

  • Answer: These unknown peaks are likely degradation products of this compound. Forced degradation studies have shown that this compound degrades under acidic, oxidative, thermal, and high-humidity conditions, leading to the formation of multiple degradation products.[1][2] As many as 16 different degradation products have been identified in some studies.[2]

    • Troubleshooting Steps:

      • Forced Degradation Study: To tentatively identify the degradation pathway, you can perform a forced degradation study on a reference sample of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help you to match the retention times of the degradation products.

      • LC-MS/MS Analysis: For definitive identification, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful tool to determine the molecular weights and fragmentation patterns of the unknown peaks, which can then be used to elucidate their structures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is known to be unstable under several conditions. The primary degradation pathways are:

  • Acidic Hydrolysis: this compound degrades in acidic conditions.[1]

  • Oxidation: It is susceptible to oxidative degradation.[1]

  • Thermal Degradation: High temperatures can cause this compound to degrade.[1]

  • Humidity: this compound is sensitive to moisture, and high humidity can lead to the formation of impurities.[1]

  • Photodegradation: While more stable to light in solid form, this compound in solution can be sensitive to light exposure.

This compound is relatively stable under basic hydrolysis and photolytic stress in the solid state.[1]

Q2: How can I improve the long-term stability of my this compound formulation?

A2: Several strategies can be employed to enhance the stability of this compound formulations:

  • Excipient Selection: The choice of excipients is critical. For instance, the inclusion of hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to improve the solubility and stability of poorly water-soluble drugs by forming inclusion complexes. This complexation can protect the drug from degradation.

  • Formulation Type: Developing specific formulations like self-nanoemulsifying drug delivery systems (SNEDDS) can improve both the solubility and bioavailability of this compound, and may also offer some protection against degradation.

  • Packaging: As mentioned in the troubleshooting guide, using appropriate high-barrier packaging is essential to protect the formulation from environmental factors.

Q3: What are the recommended storage conditions for this compound?

A3: Based on the known instability of this compound, the recommended storage conditions are in a cool, dry place, protected from light. For long-term storage, it is advisable to store this compound in tightly sealed containers with a desiccant, preferably in a temperature and humidity-controlled environment.

Quantitative Data Summary

The following table summarizes the degradation of this compound under different stress conditions as reported in a stability-indicating assay.

Stress ConditionParametersDegradation (%)Major Degradation Peak (min)
Acidic1 N HCl at 40°C for 24 hrs2.784.927
Alkaline1 N NaOH at 40°C for 24 hrs4.004.82
OxidativeNot Specified2.06Not Specified
ThermalNot Specified1.48Not Specified

Data sourced from a study on a stability-indicating analytical method for this compound estimation.[5]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a method for the quantitative analysis of this compound and its degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of Acetonitrile, Water, Triethylamine, and Acetic Acid in the ratio of 65:35:0.1:0.1 (v/v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare the mobile phase and degas it.

    • Prepare a standard solution of this compound in the mobile phase.

    • Prepare the sample solution by dissolving the this compound formulation in the mobile phase to a known concentration.

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms and determine the peak areas for this compound and any degradation products.

Protocol 2: Forced Degradation Study of this compound

This protocol describes the conditions for inducing degradation of this compound to identify potential degradation products.[6]

  • Acid Hydrolysis: Treat the this compound sample with 1 N HCl at 40°C for 24 hours.[5]

  • Base Hydrolysis: Treat the this compound sample with 1 N NaOH at 40°C for 24 hours.[5]

  • Oxidative Degradation: Treat the this compound sample with a 0.1% to 3.0% solution of hydrogen peroxide at room temperature for 7 days.[6]

  • Thermal Degradation: Expose the solid this compound sample to a temperature of 40-80°C.[6]

  • Photolytic Degradation: Expose the this compound sample to a light source that provides a combination of UV and visible light, with an exposure of not less than 1.2 million lux hours and 200 watt-hours per square meter.[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation (Optional) cluster_analysis HPLC Analysis prep_standard Prepare this compound Standard Solution hplc Inject into HPLC System prep_standard->hplc prep_sample Prepare this compound Formulation Sample acid Acid Hydrolysis prep_sample->acid base Base Hydrolysis prep_sample->base oxidation Oxidation prep_sample->oxidation thermal Thermal Stress prep_sample->thermal photo Photolytic Stress prep_sample->photo prep_sample->hplc acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc detect UV Detection (254 nm) hplc->detect data Data Acquisition and Analysis detect->data

Caption: Workflow for this compound Stability Testing.

degradation_pathways This compound This compound Degradation Degradation Products This compound->Degradation Acid Hydrolysis This compound->Degradation Oxidation This compound->Degradation Heat This compound->Degradation Humidity This compound->Degradation Light (in solution)

Caption: Major Degradation Pathways of this compound.

References

Technical Support Center: Troubleshooting Avanafil Off-Target Effects in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing potential off-target effects of avanafil in cell-based assays.

Troubleshooting Guides

This section offers step-by-step guidance for common issues encountered during in vitro experiments with this compound.

Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability

You observe a significant decrease in cell viability at concentrations where this compound is expected to be selective for PDE5, or you see cytotoxicity in a cell line that does not express PDE5.

Troubleshooting Workflow:

  • Confirm Compound Integrity and Concentration:

    • Verify the identity and purity of your this compound stock.

    • Prepare fresh serial dilutions for each experiment to avoid degradation or precipitation.

    • Visually inspect the highest concentration wells for any signs of compound precipitation.

  • Rule out Assay Artifacts:

    • Some viability assays, like MTT or resazurin-based methods, can be prone to interference from small molecules.[1][2][3][4][5]

    • Action: Run a "no-cell" control where this compound is added to the culture medium and the viability reagent is added. A change in signal in the absence of cells indicates direct chemical interference with the assay components.

  • Assess Solvent Toxicity:

    • Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your specific cell line.

  • Investigate Off-Target PDE Inhibition:

    • Your cell line may express other PDE isoforms that, when inhibited, lead to cytotoxic effects.

    • Action: Perform a cell-based PDE activity assay to assess this compound's effect on other relevant PDE isoforms expressed in your cell line.

  • Broader Off-Target Screening:

    • If the above steps do not resolve the issue, consider a broader off-target screening approach.

    • Action: Utilize services that offer screening against a panel of common off-target proteins, such as kinases or G-protein coupled receptors.

Issue 2: Discrepancy Between Biochemical Potency (IC50) and Cellular Activity (EC50)

The concentration of this compound required to elicit a cellular response is significantly higher than its reported biochemical IC50 for PDE5.

Troubleshooting Workflow:

  • Cell Permeability:

    • This compound may have poor permeability in your specific cell line.

    • Action: While this compound is generally cell-permeable, this can be cell-type dependent. If suspected, a permeability assay may be necessary.

  • Target Engagement in a Cellular Context:

    • It is crucial to confirm that this compound is binding to PDE5 within the intact cells.

    • Action: Perform a Cellular Thermal Shift Assay (CETSA) to verify target engagement.[6][7] Ligand binding stabilizes the target protein, leading to a higher melting temperature.

  • Cellular Environment Factors:

    • The intracellular environment can influence drug-target interactions.

    • Action: Consider factors such as high intracellular concentrations of the natural substrate (cGMP) which could compete with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5).[8][9] PDE5 is the enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[7][8] By inhibiting PDE5, this compound leads to increased intracellular levels of cGMP, which in turn mediates various physiological responses.[7][8]

Q2: How selective is this compound for PDE5 compared to other PDE isoforms?

A2: this compound exhibits high selectivity for PDE5.[6][10][11] Its inhibitory activity against other PDE isoforms, such as PDE6 (found in the retina) and PDE11 (found in skeletal muscle), is significantly lower, which is thought to contribute to its favorable side-effect profile compared to other PDE5 inhibitors.[10][11][12]

Q3: What are the most likely off-targets for this compound?

A3: Based on its selectivity profile, the most probable off-targets are other members of the PDE family. While highly selective, at sufficient concentrations, this compound can inhibit other PDE isoforms. For instance, its selectivity for PDE5 is about 100-fold greater than for PDE6.[11]

Q4: Could this compound be interfering with my luciferase-based reporter assay?

A4: Yes, it is possible. Small molecules can sometimes directly inhibit or activate reporter enzymes like luciferase.[7] To test for this, you should run a control experiment with a constitutive reporter vector (one that is not dependent on the signaling pathway of interest) to see if this compound affects the baseline reporter activity.

Quantitative Data Summary

Table 1: Selectivity Profile of this compound against various PDE Isoforms

PDE IsoformThis compound IC50 (nM)Selectivity Ratio (vs. PDE5)Primary Location of IsoformPotential Off-Target Effect
PDE55.21Corpus Cavernosum, VasculatureOn-target effect
PDE6>630~121-foldRetinaVisual disturbances
PDE1>50,000>10,000-foldVascular Smooth Muscle, HeartCardiovascular effects
PDE11>100,000>19,000-foldSkeletal Muscle, TestisMyalgia, back pain

Data compiled from multiple sources. Actual values may vary depending on assay conditions.[6][10][11]

Experimental Protocols

Protocol 1: General Cell-Based PDE Activity Assay (Reporter-Based)

This protocol is designed to assess the activity of a specific PDE isoform in a cellular context and can be adapted to test for off-target inhibition by this compound.

Materials:

  • HEK293 cells (or other suitable host cell line)

  • Expression vector for the PDE isoform of interest (e.g., PDE1, PDE6, PDE11)

  • CRE-luciferase reporter vector

  • Transfection reagent

  • Forskolin (B1673556) (or another agent to stimulate cAMP/cGMP production)

  • This compound

  • Luciferase assay reagent

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the expression vector for the PDE isoform of interest and the CRE-luciferase reporter vector using a suitable transfection reagent.

  • Incubation: Incubate the cells for 24-48 hours to allow for protein expression.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulation: Stimulate the cells with an appropriate concentration of forskolin to induce cAMP production.

  • Lysis and Luminescence Reading: After the desired stimulation time, lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: A decrease in the forskolin-induced luciferase signal indicates PDE activity. An increase in the signal in the presence of this compound suggests inhibition of the target PDE isoform.

Protocol 2: Cell Viability Assay (Resazurin-Based) with Interference Control

This protocol assesses cell viability and includes a crucial control to identify potential artifacts caused by this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Resazurin-based cell viability reagent

  • 96-well cell culture plates (clear bottom, black or white walls recommended for fluorescence)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control and a positive control for cytotoxicity.

  • "No-Cell" Control Plate: In a separate 96-well plate, prepare the same serial dilution of this compound in cell culture medium without cells.

  • Incubation: Incubate both plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add the resazurin-based viability reagent to all wells of both plates and incubate according to the manufacturer's instructions.

  • Fluorescence Reading: Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Subtract the background fluorescence from the "no-cell" control plate from the corresponding wells of the cell-containing plate. Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol can be used to investigate if this compound is affecting signaling pathways downstream of its intended target or potential off-targets. For example, you can assess the phosphorylation of VASP (Vasodilator-Stimulated Phosphoprotein), a downstream target of the cGMP/PKG pathway.

Materials:

  • Cells of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-VASP, anti-total-VASP, anti-beta-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Cell Culture and Treatment: Culture cells to a suitable confluency and treat with this compound at various concentrations and time points.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and/or a loading control like beta-actin.

Visualizations

G This compound's On-Target Signaling Pathway cluster_0 This compound's On-Target Signaling Pathway This compound This compound PDE5 PDE5 This compound->PDE5 inhibits cGMP cGMP PDE5->cGMP degrades PKG PKG cGMP->PKG activates Cellular Response Cellular Response PKG->Cellular Response leads to

Caption: this compound's on-target mechanism of action.

G Troubleshooting Unexpected Cytotoxicity cluster_0 Troubleshooting Unexpected Cytotoxicity Start Start Check Compound & Solvent Check Compound & Solvent Start->Check Compound & Solvent Run No-Cell Control Run No-Cell Control Check Compound & Solvent->Run No-Cell Control Interference? Interference? Run No-Cell Control->Interference? Assess Off-Target PDE Activity Assess Off-Target PDE Activity Interference?->Assess Off-Target PDE Activity No Artifact Identified Artifact Identified Interference?->Artifact Identified Yes Consider Broader Screening Consider Broader Screening Assess Off-Target PDE Activity->Consider Broader Screening Cytotoxicity is Off-Target Cytotoxicity is Off-Target Consider Broader Screening->Cytotoxicity is Off-Target

Caption: Workflow for troubleshooting unexpected cytotoxicity.

G Logical Flow for Off-Target Investigation cluster_0 Logical Flow for Off-Target Investigation Unexpected Phenotype Unexpected Phenotype Biochemical vs. Cellular Discrepancy? Biochemical vs. Cellular Discrepancy? Unexpected Phenotype->Biochemical vs. Cellular Discrepancy? Perform CETSA Perform CETSA Biochemical vs. Cellular Discrepancy?->Perform CETSA Yes Profile Against Other PDEs Profile Against Other PDEs Biochemical vs. Cellular Discrepancy?->Profile Against Other PDEs No Target Engaged? Target Engaged? Perform CETSA->Target Engaged? Target Engaged?->Profile Against Other PDEs No Issue is Cellular Context Issue is Cellular Context Target Engaged?->Issue is Cellular Context Yes Broad Off-Target Screen Broad Off-Target Screen Profile Against Other PDEs->Broad Off-Target Screen Off-Target Confirmed Off-Target Confirmed Broad Off-Target Screen->Off-Target Confirmed

Caption: Decision tree for investigating off-target effects.

References

optimizing avanafil delivery for consistent in vivo exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the optimization of avanafil delivery for consistent in vivo exposure.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the in vivo delivery of this compound?

A1: The main challenges in achieving consistent in vivo exposure of this compound stem from its physicochemical properties. This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but poor aqueous solubility.[1] Key challenges include:

  • Poor Aqueous Solubility: this compound is practically insoluble in water, especially at neutral to alkaline pH, which can limit its dissolution and absorption in the gastrointestinal tract.[2]

  • Extensive First-Pass Metabolism: After oral administration, this compound undergoes significant metabolism in the liver, primarily by the cytochrome P450 (CYP) 3A4 enzyme, which reduces its systemic bioavailability.[2][3]

  • Food Effect: The rate and extent of this compound absorption can be affected by the presence of food. A high-fat meal can delay the time to reach maximum plasma concentration (Tmax) and decrease the peak plasma concentration (Cmax).[4]

  • Short Half-Life: Compared to other phosphodiesterase-5 (PDE5) inhibitors, this compound has a relatively shorter half-life of approximately 3-5 hours.[5][6]

Q2: What are the common formulation strategies to enhance the in vivo exposure of this compound?

A2: Several formulation strategies can be employed to overcome the challenges of this compound delivery and improve its bioavailability. These include:

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These lipid-based formulations can improve the solubility and absorption of this compound, leading to a faster onset of action and enhanced bioavailability.[7]

  • Transdermal Delivery Systems: Formulations such as films loaded with mixed micelles or invasomes can deliver this compound through the skin, bypassing first-pass metabolism and providing a controlled release.[2][8]

  • Sublingual Tablets: By incorporating solubility enhancers like cyclodextrins, sublingual tablets can facilitate rapid absorption of this compound through the oral mucosa, avoiding the gastrointestinal tract and first-pass metabolism.[1][9]

  • Co-crystals: Forming co-crystals of this compound with a suitable co-former can enhance its solubility and dissolution rate.[2]

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve its dissolution rate.[10]

Q3: How does this compound work?

A3: this compound is a selective inhibitor of phosphodiesterase type 5 (PDE5).[4][11] PDE5 is an enzyme found in the corpus cavernosum of the penis that breaks down cyclic guanosine (B1672433) monophosphate (cGMP).[12] During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cGMP. Elevated cGMP levels lead to smooth muscle relaxation and increased blood flow, resulting in an erection. By inhibiting PDE5, this compound prevents the degradation of cGMP, thereby enhancing and prolonging the erectile response to sexual stimulation.[3][12]

Signaling Pathway

PDE5_Inhibition Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase (Active) NO_Release->Guanylate_Cyclase activates cGMP cGMP Guanylate_Cyclase->cGMP converts GTP to GTP GTP Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation leads to PDE5 PDE5 cGMP->PDE5 substrate for Erection Erection Smooth_Muscle_Relaxation->Erection Inactive_Metabolite Inactive Metabolite PDE5->Inactive_Metabolite degrades to This compound This compound This compound->PDE5 inhibits

Caption: Mechanism of action of this compound in erectile dysfunction.

Troubleshooting Guides

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
Issue Possible Cause(s) Troubleshooting Steps
Poor self-emulsification or formation of large droplets - Inappropriate ratio of oil, surfactant, and co-surfactant.- Low solubility of this compound in the selected oil phase.- Insufficient mixing energy.- Construct a pseudo-ternary phase diagram to identify the optimal nanoemulsion region.- Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound and form a stable nanoemulsion.- Increase the concentration of the surfactant/co-surfactant mixture.- Utilize a vortex mixer or ultrasonication to provide adequate mixing energy.
Drug precipitation upon dilution - Supersaturation of the drug in the formulation.- The formulation is outside the stable nanoemulsion region upon dilution.- Reduce the drug loading in the SNEDDS formulation.- Re-evaluate the pseudo-ternary phase diagram to ensure the formulation remains within the stable region upon dilution with aqueous media.- Incorporate a polymeric precipitation inhibitor.
Instability during storage (phase separation, creaming) - Ostwald ripening.- Changes in temperature affecting component solubility and interactions.- Optimize the formulation by selecting surfactants and co-surfactants that provide a stable interfacial film.- Store the formulation at controlled room temperature and protect from extreme temperatures.- Conduct long-term stability studies at different temperature and humidity conditions.
Transdermal Delivery Systems
Issue Possible Cause(s) Troubleshooting Steps
Low drug loading in the transdermal film - Poor solubility of this compound in the polymer matrix.- Incompatible drug and polymer.- Screen different polymers and plasticizers to find a matrix with better solubilizing capacity for this compound.- Incorporate a solubilizer or a co-solvent into the formulation.- Consider formulating this compound into nanoparticles or mixed micelles before incorporating it into the film.[2]
Crystallization of the drug in the patch - Drug concentration exceeds its solubility in the polymer matrix over time.- Inappropriate storage conditions.- Reduce the drug loading to below the saturation solubility in the patch.- Incorporate crystallization inhibitors into the formulation.- Control the storage temperature and humidity.
Poor skin permeation - The stratum corneum is an effective barrier.- Insufficient thermodynamic activity of the drug in the formulation.- Incorporate a chemical penetration enhancer (e.g., eucalyptol) into the formulation.[13]- Utilize nanocarriers like invasomes or mixed micelles to facilitate drug transport across the skin.[8]- Employ physical enhancement techniques such as iontophoresis or microneedles.
Poor adhesion of the patch - Inappropriate adhesive selection.- Formulation components interfering with the adhesive properties.- Select a pressure-sensitive adhesive that is compatible with the drug and other excipients.- Evaluate the tack, peel adhesion, and shear strength of the patch.- Ensure the skin is clean and dry before application.
Sublingual Tablets
Issue Possible Cause(s) Troubleshooting Steps
Slow disintegration time - High tablet hardness.- Inadequate concentration or type of superdisintegrant.- Optimize the compression force to achieve a balance between hardness and disintegration time.- Increase the concentration of the superdisintegrant or use a combination of different superdisintegrants.[5]- Incorporate water-soluble excipients to enhance wettability.
Low drug release - Poor solubility of the this compound-excipient complex.- Inefficient complexation with the solubility enhancer.- Optimize the molar ratio of this compound to the cyclodextrin (B1172386) or other solubility enhancer.[9]- Utilize a more efficient complexation technique (e.g., kneading, freeze-drying).[5]- Ensure the chosen excipients do not hinder drug dissolution.
Friability and poor mechanical strength - Low compression force.- Insufficient binder concentration.- Increase the compression force, while monitoring the disintegration time.- Incorporate a suitable binder in the formulation.- Optimize the particle size distribution of the powder blend.

Experimental Protocols & Data

This compound-Loaded SNEDDS Formulation and Evaluation

Objective: To formulate a self-nanoemulsifying drug delivery system (SNEDDS) to enhance the solubility and oral bioavailability of this compound.

Methodology:

  • Solubility Studies: Determine the solubility of this compound in various oils (e.g., dill oil, oleic acid), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., propylene (B89431) glycol, Transcutol) to select the components with the highest solubilizing capacity.

  • Construction of Pseudo-Ternary Phase Diagram: Prepare various ratios of the selected oil, surfactant, and co-surfactant. Titrate each mixture with water and observe for the formation of a clear and stable nanoemulsion to identify the self-nanoemulsifying region.

  • Preparation of this compound-SNEDDS: Dissolve this compound in the selected oil, then add the surfactant and co-surfactant at the optimized ratio determined from the phase diagram. Mix thoroughly using a vortex mixer.

  • Characterization:

    • Droplet Size and Zeta Potential: Dilute the SNEDDS formulation with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.

    • In Vitro Drug Release: Perform dissolution studies using a USP dissolution apparatus (Apparatus II) in simulated gastric and intestinal fluids.[14]

    • In Vivo Pharmacokinetic Study: Administer the this compound-SNEDDS and a control suspension of pure this compound to animal models (e.g., rats). Collect blood samples at various time points and analyze the plasma concentration of this compound using a validated HPLC method.[14]

Experimental Workflow for SNEDDS Development

SNEDDS_Workflow Start Start Solubility_Screening Solubility Screening (Oils, Surfactants, Co-surfactants) Start->Solubility_Screening Phase_Diagram Construct Pseudo-Ternary Phase Diagram Solubility_Screening->Phase_Diagram Formulation Formulate this compound-SNEDDS Phase_Diagram->Formulation Characterization Characterization Formulation->Characterization Droplet_Size Droplet Size & Zeta Potential Characterization->Droplet_Size Physicochemical In_Vitro_Release In Vitro Drug Release Characterization->In_Vitro_Release Performance In_Vivo_PK In Vivo Pharmacokinetic Study Characterization->In_Vivo_PK Bioavailability End End In_Vivo_PK->End

Caption: Workflow for the development and evaluation of this compound SNEDDS.

Pharmacokinetic Parameters of this compound Formulations

FormulationCmax (ng/mL)Tmax (min)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Pure this compound (Suspension) 25.37 ± 5.3270 ± 29.4-100[7]
This compound-SNEDDS 40.36 ± 9.1932.5 ± 11.29-~140[7]
Raw this compound (Oral) ---100[11]
This compound Nanoparticles ~1.3-fold increase vs. raw-~1.68-fold increase vs. raw~168[11]
Commercial Oral Tablet ---100[9]
Optimized Sublingual Tablet --~13.56-fold increase vs. oral1356.42[9]

Note: The data presented is compiled from different studies and may have been obtained under different experimental conditions.

Logical Relationship Diagram

Logical_Relationship Problem Poor In Vivo Exposure of this compound Cause1 Poor Aqueous Solubility (BCS Class II) Problem->Cause1 Cause2 Extensive First-Pass Metabolism Problem->Cause2 Cause3 Food Effect Problem->Cause3 Solution Optimized Formulation Strategies Strategy1 Solubility Enhancement Solution->Strategy1 Strategy2 Bypass First-Pass Metabolism Solution->Strategy2 Strategy3 Controlled/Rapid Release Solution->Strategy3 Formulation1 SNEDDS Strategy1->Formulation1 Formulation2 Sublingual Tablets Strategy1->Formulation2 Formulation4 Co-crystals Strategy1->Formulation4 Strategy2->Formulation2 Formulation3 Transdermal Systems Strategy2->Formulation3 Strategy3->Formulation1 Strategy3->Formulation2 Strategy3->Formulation3 Outcome Consistent In Vivo Exposure Formulation1->Outcome Formulation2->Outcome Formulation3->Outcome Formulation4->Outcome

Caption: Relationship between challenges and solutions for this compound delivery.

References

minimizing avanafil degradation during sample preparation and analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for avanafil analysis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize this compound degradation during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound degradation?

A1: this compound is susceptible to degradation under several conditions. Forced degradation studies have shown that it is particularly sensitive to acid hydrolysis, oxidation, thermal stress, and humidity.[1][2][3] It is relatively stable under basic and photolytic conditions.[2][3]

Q2: What are the known degradation products of this compound?

A2: Several degradation products of this compound have been identified. Under acidic conditions, an acid-induced degradation product is a major degradant.[2][4] Oxidative stress leads to the formation of a specific oxidation product.[5][6][7] Thermal stress and humidity can also lead to the formation of other impurities.[2] Some known process-related impurities that can also be present and may be confused with degradants include deschloro impurity, acid impurity, dichloro impurity, dimer impurity, and diamine impurity.[2]

Q3: What is the best way to dissolve this compound for analysis?

A3: this compound has low solubility in water but is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[6] For analytical purposes, a mixture of acetonitrile (B52724) (ACN) and DMSO (e.g., 94:6 v/v) is often used to prepare initial stock solutions.[5] Subsequent dilutions can typically be made with acetonitrile or the mobile phase.[5][8] For tablet formulations, a common diluent is a mixture of water and acetonitrile (50:50 v/v).[9]

Q4: How should I prepare this compound samples from pharmaceutical tablets?

A4: A standard procedure for preparing samples from this compound tablets involves the following steps:

  • Weigh and finely powder a specific number of tablets (e.g., ten or twenty).[5][8][10]

  • Accurately weigh a portion of the powder equivalent to a specific amount of this compound.

  • Transfer the powder to a volumetric flask.

  • Add a suitable diluent (e.g., a mixture of acetonitrile and water, or the mobile phase) to dissolve the drug.[8][10]

  • Sonicate the mixture for a period (e.g., 15-30 minutes) to ensure complete dissolution.[5][10]

  • Make up the volume to the mark with the diluent.

  • Filter the solution through a suitable syringe filter (e.g., 0.22 µm or 0.45 µm PVDF) before injection into the analytical system.[5][8]

Q5: Are there any special precautions for handling and storing this compound solutions?

A5: Yes. This compound solutions should be protected from light and stored at low temperatures (e.g., 4°C) to minimize degradation.[5] Studies have shown that solutions are stable for at least 7 days under these conditions.[5] It is also advisable to prepare fresh solutions for analysis whenever possible.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing or Asymmetry in Chromatogram - Inappropriate mobile phase pH. - Column degradation or contamination. - Sample overload.- Adjust the mobile phase pH. This compound has two pKa values (5.89 and 11.84), so the mobile phase pH can affect peak shape.[6] - Use a guard column and/or flush the column with a strong solvent. - Reduce the injection volume or sample concentration.
Poor Resolution Between this compound and Degradation Peaks - Suboptimal mobile phase composition. - Inadequate column chemistry.- Optimize the mobile phase gradient or isocratic composition. A common mobile phase consists of an acidic aqueous solution (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic modifier like acetonitrile.[1][6] - Use a high-resolution column, such as a C18-bonded monolithic silica (B1680970) column or a column with a smaller particle size.[5][6]
Low Recovery of this compound - Incomplete extraction from the sample matrix. - Degradation during sample preparation. - Adsorption to container surfaces.- Increase sonication time or use a more efficient extraction solvent. - Minimize exposure to heat, light, and strong acids or oxidizing agents during sample preparation. Work quickly and keep samples cool. - Use silanized glassware or low-adsorption plasticware.
Appearance of Unexpected Peaks in the Chromatogram - Sample contamination. - Degradation of this compound after sample preparation. - Carryover from previous injections.- Use high-purity solvents and reagents. - Analyze samples as soon as possible after preparation. If storage is necessary, keep them at a low temperature and protected from light. - Implement a robust needle wash program on the autosampler.

Quantitative Data Summary

The following tables summarize the degradation of this compound under various stress conditions as reported in forced degradation studies.

Table 1: Summary of this compound Degradation under Forced Conditions

Stress ConditionReagent/TemperatureDurationDegradation (%)Reference
Acid Hydrolysis1 M HCl24 h at 80°CSignificant[5]
Acid Hydrolysis5 N HCl24 h at 65°CSignificant[2]
Acid Hydrolysis1 N HCl24 h at 40°C2.78[11]
Base Hydrolysis1 M NaOH24 h at 80°CNot specified[5]
Base Hydrolysis5 N NaOH24 h at 65°CStable[2]
Base Hydrolysis1 N NaOH24 h at 40°C4.00[11]
Oxidation30% H₂O₂24 h at 80°CNot specified[5]
Oxidation5% H₂O₂5 h at 25°CSignificant[2]
Oxidation30% H₂O₂24 h at RT2.06[11]
Thermal-6 h at 105°CSignificant[2]
Thermal-Not specified1.48[11]
PhotolyticUV light (200 Wh/m²)16 hStable[2]
Humidity90% RH15 daysSignificant[2]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound in Pharmaceutical Formulations

This protocol is based on a validated method for the determination of this compound in the presence of its degradation products.[8]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: Inertsil ODS C18 (4.6 x 250mm, 5µm).[8]

  • Mobile Phase: A mixture of Methanol and 0.1% Orthophosphoric Acid (OPA) in a ratio of 75:25 (v/v).[8]

  • Flow Rate: 1.2 mL/min.[8]

  • Detection Wavelength: 246 nm.[8]

  • Column Temperature: Ambient.

  • Injection Volume: 20 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) by dissolving the accurately weighed standard in the mobile phase.

    • Prepare working standards by further diluting the stock solution with the mobile phase to achieve the desired concentrations (e.g., 0.5 - 10 µg/mL).[8]

  • Sample Preparation (from Tablets):

    • Weigh and powder 10 tablets.

    • Transfer a quantity of powder equivalent to 100 mg of this compound into a 100 mL volumetric flask.

    • Add the mobile phase to make up the volume.

    • Make further dilutions with the mobile phase to obtain a working concentration within the calibration range (e.g., 10 µg/mL).[8]

    • Filter the final solution through a 0.45 µm pore size filter before injection.[8]

Protocol 2: LC-MS/MS Method for this compound Quantification in Human Plasma

This protocol provides a general outline for the analysis of this compound in biological matrices, based on published methods.[12]

  • Instrumentation: Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS).

  • Column: Agilent Zorbax Eclipse XDB C18 (4.6 x 50 mm, 1.8 µm).[12]

  • Mobile Phase: Isocratic elution with 0.1% formic acid in water and acetonitrile (60:40, v/v).[12]

  • Flow Rate: 0.5 mL/min.[12]

  • Internal Standard (IS): Tadalafil.[12]

  • Sample Preparation (Protein Precipitation):

    • To 250 µL of plasma, add 100 µL of the internal standard solution.

    • Vortex for 2 minutes.

    • Add 500 µL of acetonitrile for protein precipitation.

    • Vortex for another 2 minutes.

    • Centrifuge at 6000 rpm for 10 minutes.

    • Transfer the clear supernatant to a clean tube.

    • Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.[12]

Visualizations

G This compound Degradation Pathways This compound This compound Acid Acid Hydrolysis (e.g., HCl) This compound->Acid Oxidation Oxidation (e.g., H2O2) This compound->Oxidation Thermal Thermal Stress (e.g., 105°C) This compound->Thermal Humidity Humidity (e.g., 90% RH) This compound->Humidity Degradant_Acid Acid-Induced Degradation Product Acid->Degradant_Acid Major Degradation Degradant_Oxidation Oxidation Product Oxidation->Degradant_Oxidation Significant Degradation Degradant_Thermal Thermal Degradants Thermal->Degradant_Thermal Significant Degradation Degradant_Humidity Humidity-Induced Degradants Humidity->Degradant_Humidity Significant Degradation

Caption: Major degradation pathways of this compound under stress conditions.

G General Workflow for this compound Tablet Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Tablet Weigh and Powder Tablets Weigh Weigh Powder Equivalent to Dose Tablet->Weigh Dissolve Dissolve in Diluent Weigh->Dissolve Sonicate Sonicate for Complete Dissolution Dissolve->Sonicate Dilute Dilute to Working Concentration Sonicate->Dilute Filter Filter through Syringe Filter Dilute->Filter Inject Inject into HPLC/LC-MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV or MS Detection Separate->Detect Quantify Quantify this compound Detect->Quantify

Caption: A typical experimental workflow for the analysis of this compound from tablets.

References

Technical Support Center: Troubleshooting Lot-to-Lot Variability of Avanafil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential lot-to-lot variability of avanafil in experimental settings. Consistent and reproducible results are critical, and this resource aims to help you identify and resolve issues that may arise from differences between batches of this active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our in vitro assays with different lots of this compound. What could be the cause?

A1: Inconsistent in vitro results with different lots of this compound can stem from several factors related to the physicochemical properties and purity of the API. The most common causes include:

  • Variations in Purity Profile: Different synthesis batches can have varying levels and types of process-related impurities or degradation products.[1][2][3][4] Some of these impurities may have off-target effects or could interfere with your assay.

  • Differences in Solubility: this compound is characterized as a BCS Class II drug, meaning it has low solubility and high permeability.[5] Minor variations in particle size, crystalline form, or the presence of excipients in different lots could affect its dissolution rate and, consequently, its effective concentration in your experiments. This compound's solubility is pH-dependent, with higher solubility in acidic conditions.[5][6]

  • Presence of Stereoisomers: this compound has a single chiral center and exists as the S conformer.[5] While the manufacturing process is designed to produce the specific stereoisomer, lot-to-lot variations in enantiomeric purity could potentially lead to differences in pharmacological activity.

Q2: How can we analytically characterize a new lot of this compound to ensure its quality before starting our experiments?

A2: It is highly recommended to perform in-house quality control on new lots of this compound. Key analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): These are the most common methods for determining the purity of this compound and quantifying any impurities.[1][2][7] A well-developed HPLC/UPLC method can separate this compound from its known process impurities and degradation products.

  • Mass Spectrometry (MS): Coupling liquid chromatography with mass spectrometry (LC-MS/MS) can help in identifying unknown impurities by providing molecular weight information.[1][8]

  • Dissolution Testing: Particularly for in vitro and in vivo studies, assessing the dissolution profile of the this compound lot can provide insights into its bioavailability.

  • Spectroscopic Methods: Techniques like UV-Vis spectroscopy can be used for straightforward concentration determination, while Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure of the compound.[5]

Q3: What are the known impurities of this compound, and could they be biologically active?

A3: Several process-related impurities and degradation products of this compound have been identified.[1][3][9] These can arise from the synthetic route or degradation under stress conditions like hydrolysis, oxidation, and photolysis.[9] While the primary metabolites of this compound, M4 and M16, have been studied for their pharmacological activity (M4 has some PDE5 inhibitory effect, whereas M16 is inactive), the biological activity of most process-related impurities is not well-characterized in publicly available literature.[5][10] Some impurities, such as those with a hydrazine (B178648) structure, have been investigated for potential genotoxicity.[11] Therefore, it is crucial to minimize the levels of impurities in the this compound lots used for research.

Troubleshooting Guides

Issue 1: Lower than Expected Potency in a Cell-Based Assay
Possible Cause Troubleshooting Steps
Poor Solubility of the this compound Lot 1. Verify Solvent and pH: Ensure the solvent and pH of your assay buffer are optimal for this compound solubility. This compound's solubility is higher in acidic conditions.[5][6] 2. Sonication/Vortexing: Ensure the this compound is completely dissolved by using appropriate mixing techniques. 3. Particle Size Analysis: If possible, analyze the particle size distribution of the lot, as smaller particles generally dissolve faster.
Degradation of this compound in Solution 1. Freshly Prepare Solutions: Prepare this compound solutions immediately before use. 2. Storage Conditions: Store stock solutions under appropriate conditions (e.g., protected from light, at the recommended temperature) and for a validated period.
Presence of Inactive Impurities 1. Purity Analysis: Use HPLC or UPLC to determine the purity of the this compound lot.[1][2] If the purity is significantly lower than that of previous lots, this could explain the reduced potency. 2. Quantitative Analysis: Accurately determine the concentration of the this compound stock solution using a validated analytical method.
Issue 2: Unexpected Off-Target Effects or Cellular Toxicity
Possible Cause Troubleshooting Steps
Presence of Biologically Active Impurities 1. Impurity Profiling: Use LC-MS/MS to identify and tentatively quantify the impurities in the this compound lot.[1][8] Compare the impurity profile to that of a reference standard or a previously well-characterized lot. 2. Toxicity Prediction: In silico toxicity prediction tools can be used to assess the potential toxicity of identified impurities.[9]
Interaction with Assay Components 1. Assay Controls: Run appropriate vehicle controls and controls with known inactive structurally similar compounds to rule out non-specific effects.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C23H26ClN7O3[12]
Molecular Weight 483.9 g/mol [12]
Appearance White crystalline powder[5][6]
Solubility Practically insoluble in water, slightly soluble in methanol (B129727) and ethanol. Increased solubility in acidic conditions.[5][6][13]
BCS Class Class II (Low Solubility, High Permeability)[5]
Table 2: Analytical Methods for this compound Characterization
Analytical MethodPurposeKey ParametersReference
RP-HPLC/UPLC Purity determination and impurity quantification.C18 column, mobile phase of ammonium (B1175870) formate (B1220265) and acetonitrile.[1][2][7]
LC-MS/MS Identification of impurities and degradation products.C18 column, compatible mobile phase.[1][8]
Dissolution Testing Assess bioavailability and formulation performance.pH 6.8 buffer with 1% sodium lauryl sulfate.[13]

Experimental Protocols

Protocol 1: Purity Analysis of this compound by RP-UPLC

This protocol is a representative method for determining the purity of this compound and detecting related impurities.

  • Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a DAD detector.

  • Column: Waters ACQUITY HSS C18 (50 mm × 2.1 mm, 1.8 µm).[1][2]

  • Mobile Phase A: 20 mM ammonium formate in water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient Elution: A suitable gradient program to separate this compound from its impurities.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.[1]

  • Detection Wavelength: 239 nm.[1]

  • Sample Preparation: Accurately weigh and dissolve the this compound lot in a suitable solvent (e.g., methanol or a mixture of mobile phases) to a known concentration.

  • Analysis: Inject the sample and a reference standard. Calculate the purity based on the peak area percentage.

Visualizations

avanafil_mechanism_of_action cluster_stimulation Sexual Stimulation cluster_pathway Signaling Pathway cluster_inhibition Mechanism of Inhibition Nitric Oxide (NO) Release Nitric Oxide (NO) Release Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO) Release->Guanylate Cyclase activates cGMP cGMP Guanylate Cyclase->cGMP converts GTP GTP GTP->Guanylate Cyclase Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation PDE5 PDE5 cGMP->PDE5 substrate Increased Blood Flow Increased Blood Flow Smooth Muscle Relaxation->Increased Blood Flow Erection Erection Increased Blood Flow->Erection This compound This compound This compound->PDE5 inhibits Inactive 5'-GMP Inactive 5'-GMP PDE5->Inactive 5'-GMP degrades to

Caption: Mechanism of action of this compound as a PDE5 inhibitor.

experimental_workflow New Lot of this compound Received New Lot of this compound Received Physicochemical Characterization Physicochemical Characterization New Lot of this compound Received->Physicochemical Characterization Purity Analysis (HPLC/UPLC) Purity Analysis (HPLC/UPLC) Physicochemical Characterization->Purity Analysis (HPLC/UPLC) Impurity Identification (LC-MS) Impurity Identification (LC-MS) Physicochemical Characterization->Impurity Identification (LC-MS) Dissolution Testing Dissolution Testing Physicochemical Characterization->Dissolution Testing Decision Decision Purity Analysis (HPLC/UPLC)->Decision Impurity Identification (LC-MS)->Decision Dissolution Testing->Decision Proceed with Experiments Proceed with Experiments Decision->Proceed with Experiments Meets Specs Reject Lot / Contact Supplier Reject Lot / Contact Supplier Decision->Reject Lot / Contact Supplier Out of Spec

Caption: Recommended workflow for qualifying a new lot of this compound.

troubleshooting_logic Inconsistent Results Inconsistent Results Check for Solubility Issues Check for Solubility Issues Inconsistent Results->Check for Solubility Issues Analyze Purity and Impurities Analyze Purity and Impurities Inconsistent Results->Analyze Purity and Impurities Review Experimental Protocol Review Experimental Protocol Inconsistent Results->Review Experimental Protocol Solubility Problem Solubility Problem Check for Solubility Issues->Solubility Problem Impurity Problem Impurity Problem Analyze Purity and Impurities->Impurity Problem Protocol Issue Protocol Issue Review Experimental Protocol->Protocol Issue Optimize Solvent/pH Optimize Solvent/pH Solubility Problem->Optimize Solvent/pH Yes Qualify New Lot Qualify New Lot Impurity Problem->Qualify New Lot Yes Revise Protocol Revise Protocol Protocol Issue->Revise Protocol Yes Resolution Resolution Optimize Solvent/pH->Resolution Qualify New Lot->Resolution Revise Protocol->Resolution

Caption: Logical flow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Managing Avanafil-Induced Hypotension in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering avanafil-induced hypotension in animal models.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to cause hypotension in our animal models?

A1: Yes, this compound, as a phosphodiesterase type 5 (PDE5) inhibitor, can cause a decrease in blood pressure. Its mechanism of action involves increasing cyclic guanosine (B1672433) monophosphate (cGMP) levels, which leads to smooth muscle relaxation and vasodilation[1][2]. However, preclinical studies in animal models, such as anesthetized dogs, have shown that the hypotensive response to this compound is generally weaker compared to sildenafil (B151) at pharmacologically equivalent doses[3][4].

Q2: How does the hypotensive effect of this compound compare to other PDE5 inhibitors like sildenafil?

A2: this compound is designed to be highly selective for PDE5, with less inhibition of other PDE isoenzymes like PDE1 and PDE6 compared to sildenafil[1][3]. This higher selectivity contributes to a more favorable hemodynamic profile. In animal studies, intravenous administration of this compound resulted in a smaller drop in blood pressure than the same dose of sildenafil[3].

Q3: What is the mechanism behind this compound-induced hypotension?

A3: this compound inhibits the PDE5 enzyme, which is responsible for the degradation of cGMP. By inhibiting PDE5, this compound leads to an accumulation of cGMP in vascular smooth muscle cells. This increase in cGMP activates protein kinase G, which in turn reduces intracellular calcium levels, leading to vasodilation and a subsequent drop in blood pressure[1][5]. This pathway is particularly sensitive to nitric oxide (NO), as NO stimulates the production of cGMP[5].

Q4: Are there any known drug interactions that can worsen this compound-induced hypotension?

A4: Yes, co-administration of this compound with nitrates (e.g., nitroglycerin) or nitric oxide donors can significantly potentiate the hypotensive effect[1][5][6]. This is due to the synergistic effect on the cGMP pathway. While this compound's potentiation of nitroglycerin-induced hypotension is less pronounced and of shorter duration than that of sildenafil, it is still a significant interaction[3][4][7]. Caution is also advised when co-administering this compound with alpha-blockers, as both are vasodilators and can have an additive effect on blood pressure[8][9].

Troubleshooting Guides

Issue: Unexpectedly severe hypotension is observed after this compound administration.

Possible Cause 1: Co-administration with other vasodilators.

  • Troubleshooting Step: Review the experimental protocol to ensure that no other vasodilating agents, particularly nitrates or alpha-blockers, were administered concurrently or within a close timeframe. The half-life of this compound is relatively short, but interactions can still occur[10].

Possible Cause 2: Animal model sensitivity.

  • Troubleshooting Step: Different animal species and even strains can have varying sensitivities to PDE5 inhibitors. Consider conducting a dose-response study to determine the optimal dose of this compound that achieves the desired therapeutic effect with minimal hypotensive side effects in your specific animal model.

Possible Cause 3: Anesthesia-induced hypotension.

  • Troubleshooting Step: Anesthetics can independently cause hypotension. It is crucial to establish a stable baseline blood pressure under anesthesia before administering this compound. If the baseline is already low, consider adjusting the anesthetic protocol.

Issue: How can we experimentally counteract a significant drop in blood pressure induced by this compound?

While specific studies on reversing this compound-induced hypotension with vasopressors are limited, general principles of managing drug-induced hypotension can be applied.

Strategy 1: Administration of an Alpha-Adrenergic Agonist.

  • Rationale: Alpha-adrenergic agonists, such as phenylephrine, cause vasoconstriction, which can help to counteract the vasodilation induced by this compound and raise blood pressure[2][11].

  • Experimental Approach: In an anesthetized animal model with continuous blood pressure monitoring, once significant hypotension is induced by this compound, a carefully titrated intravenous infusion of an alpha-adrenergic agonist can be administered to restore blood pressure to the desired range.

Strategy 2: Administration of a Mixed Alpha- and Beta-Adrenergic Agonist.

  • Rationale: Agents like norepinephrine (B1679862) or dopamine (B1211576) can increase both vasoconstriction and cardiac output, providing a more comprehensive approach to reversing hypotension.

  • Experimental Approach: Similar to the alpha-agonist approach, a continuous intravenous infusion of a mixed adrenergic agonist can be administered to anesthetized animals experiencing this compound-induced hypotension, with the dose adjusted based on the real-time blood pressure response.

Important Note: The use of vasopressors to counteract this compound-induced hypotension should be approached with caution and requires careful dose-titration and continuous hemodynamic monitoring to avoid excessive hypertension or other cardiovascular complications.

Quantitative Data Summary

Table 1: Comparative Hypotensive Effects of this compound and Sildenafil in Anesthetized Dogs

DrugAdministration RouteDoseMaximum Decrease in Systemic Blood PressureReference
This compoundIntravenous300 µg/kg/min-12 mmHg[3]
SildenafilIntravenous300 µg/kg/min-22 mmHg[3]

Table 2: Potentiation of Nitroglycerin (NTG)-Induced Hypotension by this compound and Sildenafil in Anesthetized Dogs

Drug (Intraduodenal)DosePeak Area Under Curve (AUC) of NTG-induced HypotensionReference
This compound1 mg/kg146%[3]
Sildenafil1 mg/kg207%[3]

Experimental Protocols

Protocol 1: Measurement of Invasive Blood Pressure in Anesthetized Rats

1. Animal Preparation:

  • Use healthy adult male Wistar or Sprague-Dawley rats (250-350g).

  • Fast the animals overnight with free access to water.

  • Anesthetize the rat with an appropriate anesthetic agent (e.g., urethane (B1682113) at 1.2 g/kg, intraperitoneally). Ensure a stable plane of anesthesia is achieved by checking for the absence of pedal and corneal reflexes.

  • Place the anesthetized rat on a homeothermic blanket to maintain body temperature at 37°C.

2. Catheterization:

  • Make a midline incision in the neck to expose the right common carotid artery and the left jugular vein.

  • Carefully dissect the vessels from the surrounding tissue.

  • For the carotid artery, place two loose ligatures around the vessel. Tightly tie the cranial ligature and apply gentle traction.

  • Make a small incision in the artery between the two ligatures and insert a heparinized saline-filled polyethylene (B3416737) catheter (PE-50) towards the aortic arch.

  • Secure the catheter in place with the second ligature.

  • For the jugular vein, follow a similar procedure to insert a catheter for intravenous drug administration.

3. Blood Pressure Measurement:

  • Connect the arterial catheter to a pressure transducer linked to a data acquisition system.

  • Allow the animal to stabilize for at least 20-30 minutes to obtain a stable baseline blood pressure recording.

  • Administer this compound intravenously through the jugular vein catheter.

  • Continuously record the mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP).

Protocol 2: Non-Invasive Blood Pressure Measurement in Conscious Rats using the Tail-Cuff Method

1. Animal Acclimatization:

  • Acclimate the rats to the restraining device and the tail-cuff procedure for several days before the actual experiment to minimize stress-induced blood pressure variations.

  • Handle the rats gently throughout the process.

2. Procedure:

  • Place the conscious rat in a restraining device.

  • Warm the rat's tail using a heating lamp or a warming chamber to increase blood flow, which is necessary for accurate measurements.

  • Place an inflatable cuff and a pulse sensor around the base of the tail.

  • Inflate the cuff to a pressure above the expected systolic blood pressure to occlude the caudal artery.

  • Slowly deflate the cuff while the sensor detects the return of the pulse. The pressure at which the pulse reappears is recorded as the systolic blood pressure.

  • Repeat the measurement several times to ensure consistency and obtain an average reading.

3. Drug Administration and Measurement:

  • Administer this compound orally or via another appropriate route.

  • Measure blood pressure at predetermined time points after drug administration to assess the hypotensive effect and its duration.

Visualizations

G cluster_0 Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP Inactive_Metabolite 5'-GMP cGMP->Inactive_Metabolite Degrades PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 Phosphodiesterase-5 (PDE5) Degrades cGMP Relaxation Vasodilation (Hypotension) PKG->Relaxation Leads to This compound This compound This compound->PDE5 Inhibits G cluster_workflow Experimental Workflow A Animal Model Selection (e.g., Rat, Dog) B Anesthesia & Surgical Preparation (for invasive monitoring) A->B C Baseline Hemodynamic Measurement B->C D This compound Administration (Dose-Response) C->D H Data Analysis & Comparison C->H E Induction of Hypotension D->E F Administration of Counteracting Agent (e.g., Adrenergic Agonist) E->F G Continuous Hemodynamic Monitoring F->G G->H

References

Technical Support Center: Managing Avanafil Precipitation in Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals who may encounter challenges with avanafil precipitation during experimental work. It provides direct answers to common problems, troubleshooting workflows, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating from its stock solution?

This compound is a white crystalline powder that is practically insoluble in water and only slightly soluble in ethanol[1][2]. Precipitation from stock solutions, especially upon dilution into aqueous buffers, is a common issue for hydrophobic compounds[3]. Several factors can cause this:

  • Exceeding Solubility Limits: The concentration of this compound in your chosen solvent may be too high.

  • Solvent Choice & Quality: While this compound is soluble in DMSO, the solvent's ability to keep it in solution can be compromised if the DMSO is not anhydrous, as it is hygroscopic (absorbs moisture from the air)[3][4].

  • Temperature Changes: A decrease in temperature during storage or use can lower this compound's solubility, leading to precipitation.

  • pH Shift: this compound's solubility is pH-dependent, showing increased solubility in acidic conditions (around pH 4) and decreased solubility in neutral or alkaline buffers[1][5][6]. Diluting a DMSO stock into a neutral pH buffer is a very common cause of precipitation[7].

  • Improper Dilution: Rapidly diluting a concentrated DMSO stock into an aqueous buffer creates areas of high supersaturation where the compound can "crash out" of the solution[3][8].

  • Storage Conditions: Long-term storage, even at recommended temperatures, can sometimes lead to precipitation. This compound is also sensitive to light when in a liquid state[1]. Repeated freeze-thaw cycles can also decrease the stability of the compound in solution[4].

Q2: What are the recommended solvents and concentrations for preparing this compound stock solutions?

DMSO is the most effective and commonly used solvent for preparing high-concentration this compound stock solutions[9]. Ethanol can also be used, but solubility is lower. Direct dissolution in aqueous buffers is not recommended[1][9].

SolventReported SolubilityRecommended Stock ConcentrationNotes
DMSO ~20 mg/mL[9], ≥17.6 mg/mL[10], up to 90 mg/mL (with sonication)[11]10 - 40 mM (~5 - 20 mg/mL)The most common solvent. Use fresh, anhydrous DMSO. Final assay concentration of DMSO should typically be <0.5% to avoid cytotoxicity[3][8].
Ethanol Slightly soluble[1][2]. < 1 mg/mL reported by one source[11].Low mM rangeLess effective than DMSO. Use with caution and verify solubility for your specific lot of this compound.
Aqueous Buffer Practically insoluble[1][2][12]. ~0.05 mg/mL in a 1:20 DMSO:PBS (pH 7.2) solution[9].Not recommended for stockFor final working solutions, first dissolve in DMSO and then dilute into the aqueous buffer of choice[9].

Q3: How can I redissolve precipitated this compound in my stock solution?

If you observe a precipitate, you can attempt to redissolve it using the following methods. However, if the compound does not readily go back into solution, it is best to prepare a fresh stock.

  • Gentle Warming: Warm the vial in a water bath set to 37-50°C[13]. Intermittently vortex the solution gently to aid dissolution[14]. Do not overheat, as it could degrade the compound.

  • Sonication: Place the vial in a bath sonicator for short bursts of 5-10 minutes[4][11]. Visually inspect the solution between bursts. This can help break up particulate matter and facilitate re-dissolution[13].

  • Vortexing: For minor precipitation, vigorous vortexing may be sufficient[14].

Q4: What are the best practices for preparing and storing this compound stock solutions to prevent precipitation?

  • Use High-Quality Solvent: Always use fresh, anhydrous, high-purity DMSO[3][4].

  • Prepare Aliquots: Once dissolved, divide the stock solution into smaller, single-use aliquots. This prevents contamination and avoids repeated freeze-thaw cycles that can reduce compound stability[4][8].

  • Proper Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and moisture absorption[8][9]. Use amber or opaque vials to protect from light, as this compound can be light-sensitive in solution[1].

Troubleshooting Guide

If you encounter precipitation, follow this logical workflow to identify and resolve the issue.

cluster_prep cluster_dilution start Precipitation Observed in this compound Solution check_when When did it precipitate? start->check_when check_conc Is concentration > 20 mg/mL? check_when->check_conc During Prep/Storage check_dilution Was dilution rapid (not stepwise)? check_when->check_dilution During Dilution check_dmso Is DMSO old or not anhydrous? check_conc->check_dmso No remedy_conc Action: Prepare a new, more dilute stock solution. check_conc->remedy_conc Yes remedy_dmso Action: Use fresh, anhydrous DMSO. check_dmso->remedy_dmso Yes try_redissolve Attempt to redissolve (Warm/Sonicate) check_dmso->try_redissolve No success Problem Resolved remedy_conc->success remedy_dmso->success try_redissolve->success Success fail Precipitate Persists: Prepare Fresh Solution try_redissolve->fail Failure check_ph Is buffer pH neutral/alkaline? check_dilution->check_ph No remedy_dilution Action: Use a stepwise dilution protocol. check_dilution->remedy_dilution Yes remedy_ph Action: Consider using a more acidic buffer (if compatible with assay). check_ph->remedy_ph Yes check_ph->fail No remedy_dilution->success remedy_ph->success start Start with Concentrated This compound Stock in DMSO step1 Prepare an intermediate dilution in pure DMSO or culture medium. start->step1 step2 Vortex the intermediate dilution thoroughly. step1->step2 step3 Slowly add the intermediate dilution to the final volume of aqueous buffer while vortexing or stirring. step2->step3 step4 Visually inspect for precipitation. step3->step4 end_ok Solution is Clear: Proceed with Experiment step4->end_ok No Precipitate end_precip Precipitate Forms: Troubleshoot or Remake step4->end_precip Precipitate

References

impact of food on avanafil absorption in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals investigating the impact of food on avanafil absorption in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the expected impact of food on the absorption of this compound in preclinical models?

Q2: We are observing high variability in our this compound pharmacokinetic data in rats. What could be the cause?

High variability in pharmacokinetic data in rats is a common issue, especially in the fasted state. Factors that can contribute to this include:

  • Gastrointestinal pH: The gastric pH of rats can be highly variable, which can affect the dissolution and absorption of drugs like this compound.

  • Gastric Emptying: The rate of gastric emptying can differ between animals and can be influenced by stress or other experimental conditions. Food intake generally slows gastric emptying.[3]

  • Coprophagy: Rats engage in coprophagy (ingestion of feces), which can introduce variability in gut lumen contents and affect drug absorption.

  • Stress: Handling and dosing procedures can induce stress, which may alter gastrointestinal motility and blood flow.

To mitigate this, ensure consistent fasting periods and consider using a standardized meal for the fed groups to reduce variability in gastric conditions.

Q3: How does a high-fat diet specifically influence the absorption of lipophilic drugs like this compound?

For lipophilic (fat-soluble) drugs like this compound, a high-fat meal can influence absorption through several mechanisms:

  • Increased Solubilization: The presence of dietary fats stimulates the release of bile salts and phospholipids, which can enhance the solubilization of poorly water-soluble drugs, potentially increasing their absorption.

  • Delayed Gastric Emptying: High-fat meals slow down the rate at which the stomach contents are emptied into the small intestine.[3] This can allow more time for the drug to dissolve before reaching the primary site of absorption.

  • Increased Splanchnic Blood Flow: Food intake increases blood flow to the gastrointestinal tract, which can enhance the rate of drug absorption.

  • Lymphatic Transport: Highly lipophilic drugs can be absorbed into the lymphatic system, bypassing first-pass metabolism in the liver. A high-fat meal can enhance this pathway.

Q4: Can we extrapolate the food effect findings from our preclinical model directly to humans?

Direct extrapolation of food effect data from preclinical models to humans should be done with caution. As observed with this compound, the direction and magnitude of the food effect can differ between species. For instance, in dogs, food appears to increase this compound exposure, while in humans, a high-fat meal decreases the rate and peak concentration.[1] Canine models are frequently used for food effect studies; however, they can sometimes over-predict the food effect seen in humans. Therefore, preclinical studies are valuable for identifying the potential for a food effect and understanding the underlying mechanisms, but human clinical trials are necessary to confirm the clinical relevance.

Troubleshooting Guides

Issue: Inconsistent Tmax values in fasted animals.

  • Possible Cause: Irregular gastric emptying rates. Stress from handling or dosing can cause variability in gastrointestinal motility.

  • Troubleshooting Steps:

    • Acclimatize Animals: Ensure animals are properly acclimatized to the experimental environment and handling procedures to minimize stress.

    • Standardize Fasting Time: Adhere to a strict and consistent overnight fasting period (typically 12-18 hours for rats and dogs) with free access to water.[4]

    • Consistent Dosing Technique: Use a consistent and minimally stressful oral gavage technique.

Issue: Lower than expected bioavailability in the fed group.

  • Possible Cause: The composition of the meal may be interacting with the drug or its formulation, leading to reduced absorption. For some drugs, food can decrease absorption.

  • Troubleshooting Steps:

    • Analyze Meal Composition: Document the exact composition of the meal provided (e.g., standard chow, high-fat diet). The type and amount of fat, protein, and carbohydrates can influence drug absorption differently.

    • Consider Drug-Food Interactions: Investigate potential physicochemical interactions between this compound and components of the meal.

    • Evaluate Formulation: The drug formulation can play a significant role in how it interacts with food. Consider if the formulation is optimized for administration with food.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Humans Following a Single Oral Dose (200 mg) in Fasted and Fed (High-Fat Meal) States.

ParameterFasted StateFed State (High-Fat Meal)
Tmax (median, h) 0.50 - 0.752.0
Cmax ~39% higher than fedReduced by ~39%
AUC No significant changeNo significant change

(Source: Adapted from clinical data)[1]

Note: The table above is based on human clinical data as detailed quantitative preclinical data on the food effect on this compound is not widely available in published literature. Preclinical results in male dogs have indicated an increase in Tmax, Cmax, and AUC in the fed state.[1]

Experimental Protocols

Protocol: Evaluation of Food Effect on Oral this compound Absorption in Beagle Dogs

This protocol provides a general framework. Specific details should be optimized for individual laboratory conditions and study objectives.

  • Animal Model:

    • Species: Beagle dogs

    • Sex: Male

    • Number: A minimum of 6 animals per group is recommended to ensure statistical power.

    • Health Status: Healthy, with appropriate veterinary screening.

  • Study Design:

    • A randomized, two-treatment, two-period crossover design is recommended. This design allows each animal to serve as its own control, reducing inter-individual variability.

    • A washout period of at least 7 days should be implemented between the two treatment periods.

  • Dosing and Feeding:

    • Fasted Group: Animals should be fasted overnight for at least 12 hours before dosing, with free access to water. Food is typically provided 4 hours after dosing.[4]

    • Fed Group: Following an overnight fast of at least 12 hours, a standardized high-fat meal is given 30 minutes before drug administration.[4] The meal should be consumed within 30 minutes. A commonly used high-fat meal for preclinical studies is the FDA standard high-fat breakfast, adjusted for the animal's weight.

    • Drug Administration: this compound is administered orally via gavage, followed by a consistent volume of water.

  • Blood Sampling:

    • Blood samples should be collected at appropriate time points to adequately characterize the plasma concentration-time profile.

    • Suggested time points: pre-dose, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Blood samples should be collected into tubes containing an appropriate anticoagulant (e.g., EDTA) and processed to obtain plasma. Plasma samples should be stored at -80°C until analysis.

  • Bioanalysis:

    • Plasma concentrations of this compound should be determined using a validated bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • The following pharmacokinetic parameters should be calculated using non-compartmental analysis: Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), and AUC from time zero to infinity (AUC0-inf).

Visualizations

Experimental_Workflow_Food_Effect_Study cluster_setup Study Setup cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) cluster_analysis Data Analysis animal_selection Animal Selection (Beagle Dogs) acclimatization Acclimatization animal_selection->acclimatization randomization Randomization to Groups acclimatization->randomization fasted_group Group A: Fasted (12h) randomization->fasted_group fed_group Group B: Fed (High-Fat Meal) randomization->fed_group dosing1 Oral this compound Administration fasted_group->dosing1 fed_group->dosing1 pk_sampling1 Pharmacokinetic Blood Sampling dosing1->pk_sampling1 washout Washout Period (≥7 days) pk_sampling1->washout fasted_group2 Group B: Fasted (12h) washout->fasted_group2 fed_group2 Group A: Fed (High-Fat Meal) washout->fed_group2 dosing2 Oral this compound Administration fasted_group2->dosing2 fed_group2->dosing2 pk_sampling2 Pharmacokinetic Blood Sampling dosing2->pk_sampling2 bioanalysis Bioanalysis (LC-MS/MS) pk_sampling2->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) bioanalysis->pk_analysis statistical_analysis Statistical Comparison (Fed vs. Fasted) pk_analysis->statistical_analysis

Caption: Crossover design for a preclinical food effect study.

Food_Effect_Pathway cluster_physio_changes Physiological Changes in GI Tract cluster_pk_impact Impact on this compound Pharmacokinetics food High-Fat Meal Ingestion gastric_emptying Delayed Gastric Emptying food->gastric_emptying bile_secretion Increased Bile Salt Secretion food->bile_secretion blood_flow Increased Splanchnic Blood Flow food->blood_flow ph_change Altered Gastric pH food->ph_change dissolution Altered Dissolution Rate gastric_emptying->dissolution solubility Enhanced Solubilization bile_secretion->solubility absorption Modified Absorption Rate & Extent blood_flow->absorption ph_change->dissolution This compound Oral this compound Administration This compound->dissolution dissolution->absorption solubility->absorption pk_outcome Changes in Cmax, Tmax, AUC absorption->pk_outcome

Caption: Mechanisms of food effect on oral drug absorption.

References

avanafil stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with avanafil. It details the stability of this compound under various pH and temperature conditions, offering troubleshooting guidance and frequently asked questions to ensure the integrity of experimental results.

Summary of this compound Degradation under Stress Conditions

This compound's stability is significantly influenced by pH and temperature. Forced degradation studies indicate that this compound is susceptible to degradation under acidic, oxidative, thermal, and high-humidity conditions.[1][2] Conversely, it demonstrates relative stability under basic hydrolysis, water hydrolysis, and photolytic stress.[1][2]

The following tables summarize the quantitative data from various stress testing experiments.

Table 1: Degradation of this compound under Acidic and Basic Conditions

Stress ConditionReagent ConcentrationTemperatureDurationDegradation (%)Reference
Acid Hydrolysis1 N HCl40°C24 hours2.78[3]
Acid Hydrolysis5 N HCl65°C24 hoursSignificant Degradation*[1][2]
Alkali Hydrolysis1 N NaOH40°C24 hours4.00[3]
Base Hydrolysis5 N NaOH65°C24 hoursStable[1][2]

*Exact percentage not specified, but noted as a primary degradation condition.

Table 2: Degradation of this compound under Other Stress Conditions

Stress ConditionReagent/ConditionTemperatureDurationDegradation (%)Reference
Oxidation30% H₂O₂Room Temperature24 hours2.06[3]
Oxidation5% H₂O₂25°C5 hoursSignificant Degradation[1][2]
ThermalDry Heat105°C6 hours1.48[3]
Thermal (Solution)ACN:Water (50:50)60°C-Prone to degrade[4]
Humidity90% RH-15 daysSignificant Degradation[1][2]
Photolytic1.2 million lux hours (visible) & 200 Wh/m² (UV)-16 hoursStable[1][2]
Water HydrolysisDistilled Water65°C24 hoursStable[1][2]

*Exact percentage not specified, but noted as a primary degradation condition.

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. Below are protocols adapted from published research.

Protocol 1: Forced Degradation Study using HPLC

This protocol outlines a general procedure for subjecting this compound to various stress conditions and analyzing the degradation products by High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent mixture, such as acetonitrile (B52724) and dimethyl sulfoxide (B87167) (ACN:DMSO, 94:6 v/v), to a concentration of 2000 µg/mL.[5]

  • For stress tests, dilute the stock solution with the respective stressor solution to achieve the desired final concentration of this compound.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the this compound solution with 1 N HCl and incubate at 40°C in a water bath for 24 hours.[3]

  • Alkali Hydrolysis: Mix the this compound solution with 1 N NaOH and incubate at 40°C in a water bath for 24 hours.[3]

  • Oxidative Degradation: Treat the this compound solution with 30% H₂O₂ and keep at room temperature for 24 hours.[3]

  • Thermal Degradation: Expose a solid sample of this compound to 105°C for 6 hours.[1][2] For solution state, prepare the sample in an ACN:water (50:50, v/v) mixture and heat at 60°C.[4]

3. Sample Analysis:

  • After the specified duration, neutralize the acidic and basic samples.

  • Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method. A common setup includes a C18 column and UV detection at approximately 245 nm.[1][6]

Visualizations

Signaling Pathway of this compound

This compound is a phosphodiesterase type 5 (PDE5) inhibitor. The following diagram illustrates its mechanism of action in smooth muscle cells.

cluster_0 Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 Hydrolyzed by Relaxation Smooth Muscle Relaxation cGMP->Relaxation Leads to GMP GMP PDE5->GMP Converts to This compound This compound This compound->PDE5 Inhibits

Caption: Mechanism of action of this compound as a PDE5 inhibitor.

Experimental Workflow for Stability Testing

The diagram below outlines the typical workflow for conducting a forced degradation study of this compound.

cluster_workflow Forced Degradation Workflow start Start: this compound Sample prep Prepare Stock Solution (e.g., in ACN:DMSO) start->prep stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal) prep->stress neutralize Neutralize/Dilute Samples stress->neutralize hplc HPLC Analysis (C18 column, UV detection) neutralize->hplc data Data Acquisition & Analysis (Peak Purity, % Degradation) hplc->data end End: Stability Profile data->end

Caption: General workflow for this compound forced degradation studies.

Troubleshooting and FAQs

Q1: I am seeing significant degradation of this compound in my control sample. What could be the cause?

A1:

  • Solvent Stability: this compound has low solubility in water and alcohols but is highly soluble in DMSO.[7] Ensure your chosen solvent system for the control does not promote degradation. A mixture of water and acetonitrile (50:50 v/v) has been used as a diluent, but be mindful of potential hydrolysis over time, especially at elevated temperatures.[6]

  • Light Exposure: Although studies show this compound is stable under photolytic stress, prolonged exposure to light on the laboratory bench should be avoided.[1][2] Use amber vials or protect samples from light.

  • Temperature: Ensure your control samples are stored at a controlled room temperature or refrigerated, as elevated temperatures can cause thermal degradation.[1][3]

Q2: My HPLC chromatogram shows poor resolution between this compound and its degradation products. How can I improve this?

A2:

  • Mobile Phase pH: The pH of the mobile phase can significantly affect the retention and resolution of ionizable compounds like this compound. Experiment with adjusting the pH of the aqueous component of your mobile phase. A pH of around 4.5 to 5.0 has been shown to provide good separation.[4][8]

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help resolve closely eluting peaks. A gradient program allows for better separation of compounds with different polarities.[6]

  • Column Temperature: Optimizing the column temperature can improve peak shape and resolution. A temperature of around 45°C has been used successfully.[1][6]

  • Flow Rate: Adjusting the flow rate can also impact resolution. A lower flow rate generally provides better separation but increases run time.

Q3: I am observing unexpected peaks in my chromatogram after oxidative stress with hydrogen peroxide. What are these?

A3:

  • Novel Degradation Products: Oxidative stress can lead to the formation of various degradation products. One study identified a new oxidation-based degradation product.[5][9] It is crucial to use a stability-indicating method that can resolve these new peaks from the parent drug and other known impurities.

  • Peroxide Adducts: In some cases, hydrogen peroxide can form adducts with the compound of interest or impurities, leading to unexpected peaks.

Q4: How long are this compound solutions stable at room temperature?

A4:

  • Solution stability tests have been conducted by keeping standard and test preparations on a benchtop at room temperature for 48 hours.[2] The stability of your specific solution will depend on the solvent used and the concentration. It is recommended to perform your own solution stability study for the duration of your experiments. For longer-term storage, refrigeration is advisable.

References

Technical Support Center: Accounting for Plasma Protein Binding of Avanafil in Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on accounting for the plasma protein binding (PPB) of avanafil in experimental design. The following troubleshooting guides and FAQs address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the extent of this compound's plasma protein binding?

A1: this compound is highly bound to plasma proteins, with approximately 99% of the drug being bound in human plasma.[1][2][3] This high binding affinity is an important consideration for in vitro and in vivo studies.

Q2: Which plasma proteins does this compound primarily bind to?

A2: this compound primarily binds to albumin.[1][2] Lesser binding to γ-globulin and α1-acid glycoprotein (B1211001) has also been reported.[1]

Q3: Are the metabolites of this compound also protein-bound?

A3: Yes, the two major metabolites of this compound, M4 and M16, are also bound to plasma proteins. In human plasma, the M4 metabolite is approximately 97% bound, and the M16 metabolite is about 81% bound.[1][2]

Q4: Why is it crucial to account for plasma protein binding in experiments with this compound?

A4: Only the unbound (free) fraction of a drug is pharmacologically active and able to interact with its target, in the case of this compound, phosphodiesterase type 5 (PDE5).[4][5][6] The high plasma protein binding of this compound means that only a small fraction of the total drug concentration in plasma is active. Failing to account for this can lead to misinterpretation of experimental results, particularly when comparing in vitro potency (IC50) with in vivo efficacy.[7][8]

Q5: How does plasma protein binding affect the pharmacokinetics of this compound?

Q6: Does the plasma protein binding of this compound differ between species?

A6: Yes, there are notable differences in the plasma protein binding of this compound across species. While it is approximately 99% bound in humans, it is around 91% in rats, 93% in dogs, and 96% in rabbits.[2] This is a critical consideration when extrapolating preclinical animal data to humans.

Troubleshooting Guides

This section addresses common problems that may arise during the experimental determination and consideration of this compound's plasma protein binding.

Problem Potential Cause(s) Recommended Solution(s)
High variability in replicate measurements of unbound this compound. - Inconsistent temperature during incubation.- Pipetting errors.- Issues with the dialysis membrane (e.g., leaks, lot-to-lot variability).[12][13]- Non-equilibrium state.- Ensure a constant temperature of 37°C throughout the incubation.- Use calibrated pipettes and proper technique.- Pre-test membrane integrity and use membranes from the same lot for an experiment.- Ensure sufficient incubation time to reach equilibrium; this may need to be determined empirically for this compound.[14]
Low recovery of this compound after the experiment. - Non-specific binding of this compound to the experimental apparatus (e.g., plasticware, membranes).[15]- Instability of this compound in the plasma or buffer matrix over the incubation period.[14]- Use low-binding materials (e.g., polypropylene (B1209903) or silanized glass).- Include a mass balance check by quantifying the drug in all compartments at the end of the experiment.- Assess the stability of this compound in the experimental matrix under the incubation conditions (time, temperature) in a preliminary experiment.[14]
Discrepancy between in vitro potency (IC50) and observed in vivo efficacy. - The in vitro assay did not account for plasma protein binding.- Species differences in plasma protein binding between the in vitro assay (if using animal serum) and the in vivo model.- Determine the unbound fraction of this compound in your in vitro assay medium and calculate the unbound IC50 value.[8]- Use plasma from the same species in your in vitro binding studies as your in vivo model.[10]
Difficulty in accurately quantifying the low concentration of unbound this compound. - The analytical method (e.g., LC-MS/MS) lacks the required sensitivity.[15]- Optimize the LC-MS/MS method to achieve a lower limit of quantification (LLOQ).- Consider using a higher initial concentration of this compound if it does not lead to solubility issues or non-linear binding.
Unexpected drug-drug interactions observed in vivo. - Displacement of this compound from plasma proteins by a co-administered drug, leading to an increase in the free concentration of this compound.[15]- Investigate the potential for competitive binding with co-administered drugs in an in vitro plasma protein binding assay.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the plasma protein binding of this compound.

Table 1: Plasma Protein Binding of this compound and its Major Metabolites in Humans

CompoundPlasma Protein Binding (%)Primary Binding Protein
This compound ~99%[1][2][3]Albumin[1][2]
M4 Metabolite ~97%[1][2]Not specified
M16 Metabolite ~81%[1]Not specified

Table 2: Interspecies Comparison of this compound Plasma Protein Binding

SpeciesPlasma Protein Binding (%)
Human ~99%[2]
Rat ~91%[2]
Dog ~93%[2]
Rabbit ~96%[2]

Experimental Protocols

Below are detailed methodologies for commonly used experiments to determine the plasma protein binding of this compound.

Method 1: Equilibrium Dialysis (RED Method)

Equilibrium dialysis is considered the gold standard for determining plasma protein binding.[9][16] The Rapid Equilibrium Dialysis (RED) device is a common platform for this assay.[][14]

Objective: To determine the fraction of this compound that is not bound to plasma proteins (fu).

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Control plasma (human or other species of interest)

  • Phosphate buffered saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8 kDa molecular weight cutoff)

  • Incubator shaker

  • 96-well collection plates

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a working solution of this compound by spiking the stock solution into plasma to achieve the desired final concentration (e.g., 1-5 µM).[17] The final concentration of the organic solvent (e.g., DMSO) should be kept low (e.g., <1%).

  • Loading the RED Device:

    • Add the this compound-spiked plasma to the sample chamber of the RED device insert.

    • Add an equal volume of PBS to the buffer chamber.

  • Incubation: Seal the plate and incubate at 37°C in a shaker for a predetermined time (e.g., 4-6 hours) to allow the unbound this compound to reach equilibrium across the dialysis membrane.[5][] The optimal incubation time should be determined in a preliminary experiment to ensure equilibrium is reached.[14]

  • Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers into a 96-well collection plate.

  • Sample Preparation for Analysis: To release the bound drug and precipitate proteins, add a suitable organic solvent (e.g., acetonitrile) to the plasma and buffer samples. Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant from both the plasma and buffer chambers using a validated LC-MS/MS method to determine the concentration of this compound.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration of this compound in the buffer chamber to the concentration in the plasma chamber.

Method 2: Ultrafiltration

Ultrafiltration is a faster alternative to equilibrium dialysis, particularly suitable for unstable compounds.[10]

Objective: To separate the unbound this compound from the protein-bound drug using a semipermeable membrane.

Materials:

  • This compound-spiked plasma

  • Ultrafiltration device with a low molecular weight cutoff membrane (e.g., 10 kDa)[17]

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare this compound-spiked plasma as described for equilibrium dialysis.

  • Loading: Add the spiked plasma to the sample reservoir of the ultrafiltration device.

  • Centrifugation: Centrifuge the device according to the manufacturer's instructions. The centrifugal force drives the protein-free ultrafiltrate containing the unbound drug through the membrane.

  • Analysis: Quantify the concentration of this compound in the collected ultrafiltrate using LC-MS/MS. This concentration represents the unbound drug concentration.

  • Calculation: The fraction unbound (fu) is the ratio of the concentration of this compound in the ultrafiltrate to the total initial concentration in the plasma. It is important to assess for non-specific binding of the compound to the ultrafiltration device.[10]

Visualizations

Experimental Workflow for Plasma Protein Binding Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Prepare this compound Stock (e.g., in DMSO) prep2 Spike this compound into Plasma (e.g., Human, Rat) prep1->prep2 assay_choice Choose Method prep2->assay_choice ed Equilibrium Dialysis (RED) assay_choice->ed Standard uf Ultrafiltration assay_choice->uf Rapid/Unstable analysis Quantify this compound Concentration (LC-MS/MS) ed->analysis uf->analysis calc Calculate Fraction Unbound (fu) analysis->calc

Caption: Workflow for determining the plasma protein binding of this compound.

Impact of Plasma Protein Binding on this compound Availability

G cluster_plasma In Plasma cluster_action Site of Action total_this compound Total this compound (~99% Bound, ~1% Unbound) bound Bound this compound (to Albumin, etc.) total_this compound->bound unbound Unbound (Free) this compound total_this compound->unbound target PDE5 Enzyme bound->target Unable to bind unbound->target Able to bind effect Pharmacological Effect (Erectile Function) target->effect

Caption: The role of plasma protein binding in modulating this compound's activity.

References

Validation & Comparative

Avanafil vs. Sildenafil: A Comparative Analysis of Phosphodiesterase Isoenzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the in vitro inhibitory effects of avanafil and sildenafil (B151) on various phosphodiesterase (PDE) isoenzymes. The data presented is intended for researchers, scientists, and drug development professionals engaged in the study of PDE inhibitors.

Introduction

This compound and sildenafil are selective inhibitors of phosphodiesterase type 5 (PDE5), an enzyme primarily responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum. Inhibition of PDE5 enhances the erectile response to sexual stimulation. While both drugs share this primary mechanism of action, their selectivity for other PDE isoenzymes differs, which can influence their side-effect profiles. This guide presents a side-by-side comparison of their inhibitory potency (IC50 values) against a range of PDE isoenzymes.

Data Presentation: Inhibitory Potency (IC50) of this compound and Sildenafil on PDE Isoenzymes

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and sildenafil against various human PDE isoenzymes. Lower IC50 values indicate greater potency. The selectivity ratio, calculated as IC50 (other PDE) / IC50 (PDE5), is also provided to illustrate the relative selectivity for PDE5.

PDE IsoenzymeThis compound IC50 (nM)Sildenafil IC50 (nM)This compound Selectivity vs. PDE5Sildenafil Selectivity vs. PDE5
PDE1 >50,0001,330>10,000-fold380-fold
PDE2 >5,000->1,000-fold-
PDE3 >5,000->1,000-fold-
PDE4 >5,000->1,000-fold-
PDE5 5.23.511
PDE6 63056121-fold16-fold
PDE7 >5,000->1,000-fold-
PDE8 >5,000->1,000-fold-
PDE9 >5,000->1,000-fold-
PDE10 >5,000->1,000-fold-
PDE11 >100,0007,400>19,000-fold2,114-fold

Data compiled from multiple in vitro studies. Note that IC50 values can vary slightly between different experimental setups.

Preclinical studies have demonstrated that this compound is a potent inhibitor of PDE5 with a half-maximal inhibitory concentration of 5.2 nmol/L.[1] In a comparative in vitro study, this compound showed potent inhibition of PDE5 activity without significant inhibition of other PDE isoenzymes, whereas sildenafil showed inhibitory activity for other PDE isozymes like PDE1, PDE6, and PDE11.[1] this compound exhibits a higher selectivity against PDE6 (120-fold) compared to sildenafil (16-fold).[1] Furthermore, its selectivity against PDE1 is over 10,000-fold, significantly higher than sildenafil's 380-fold selectivity.[1] this compound also demonstrates greater selectivity against PDE11 (>19,000-fold) compared to other inhibitors.[1]

Experimental Protocols

Determination of IC50 Values for PDE Isoenzymes

The inhibitory activity of this compound and sildenafil on various PDE isoenzymes is typically determined using an in vitro enzyme inhibition assay. A generalized protocol is as follows:

  • Enzyme and Substrate Preparation: Recombinant human PDE enzymes for each isoenzyme are used. The substrates, cyclic adenosine (B11128) monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP), are prepared in an appropriate assay buffer. For PDE5, cGMP is the primary substrate.

  • Compound Dilution: this compound and sildenafil are serially diluted in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), and then further diluted in the assay buffer to achieve a range of concentrations.

  • Enzyme Reaction: The assay is conducted in a multi-well plate format. Each well contains the specific recombinant PDE isoenzyme, the corresponding substrate (e.g., cGMP for PDE5), and a specific concentration of the inhibitor (this compound or sildenafil). Control wells with no inhibitor (100% enzyme activity) and wells with no enzyme (background) are also included.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period to allow the enzyme to hydrolyze the substrate.

  • Reaction Termination and Detection: The enzymatic reaction is stopped. The amount of hydrolyzed substrate (e.g., GMP from cGMP) is quantified. This can be achieved through various methods, including:

    • Radiometric assays: Using radiolabeled substrates and separating the product from the substrate via chromatography.

    • Fluorescence polarization assays: Utilizing fluorescently labeled substrates where the polarization signal changes upon enzymatic cleavage.

    • Luminescence assays: Employing a coupled-enzyme system that generates a luminescent signal proportional to the amount of product formed.

  • Data Analysis: The percentage of enzyme inhibition for each inhibitor concentration is calculated relative to the control wells. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

cGMP_Signaling_Pathway cluster_0 Vascular Smooth Muscle Cell cluster_1 Inhibition Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Five_GMP 5'-GMP (inactive) cGMP->Five_GMP Hydrolysis by PDE5 Relaxation Muscle Relaxation (Vasodilation) PKG->Relaxation PDE5 PDE5 Inhibitors This compound / Sildenafil Inhibitors->PDE5 Inhibits

Caption: cGMP signaling pathway and the mechanism of PDE5 inhibition.

IC50_Determination_Workflow start Start prep Prepare Reagents: - PDE Enzyme - Substrate (cGMP) - Inhibitors (this compound/Sildenafil) start->prep plate Plate Setup: - Add enzyme, substrate, and serially diluted inhibitors prep->plate incubate Incubate at 37°C plate->incubate stop_detect Stop Reaction & Detect Product Formation incubate->stop_detect analyze Data Analysis: - Calculate % Inhibition stop_detect->analyze plot Plot % Inhibition vs. [Inhibitor] (log scale) analyze->plot ic50 Determine IC50 Value plot->ic50

Caption: Experimental workflow for determining PDE inhibitor IC50 values.

References

A Head-to-Head Pharmacokinetic Comparison of Avanafil and Tadalafil

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of phosphodiesterase type 5 (PDE5) inhibitors, avanafil and tadalafil (B1681874) represent two distinct options for the management of erectile dysfunction, primarily distinguished by their pharmacokinetic profiles which dictate their onset and duration of action. This guide provides a detailed comparison of the pharmacokinetic properties of this compound and tadalafil, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Comparative Pharmacokinetic Parameters

The pharmacokinetic profiles of this compound and tadalafil reveal significant differences in their absorption, distribution, metabolism, and excretion, which are summarized in the table below. This compound is characterized by its rapid onset of action, while tadalafil is notable for its extended duration of effect.

Pharmacokinetic ParameterThis compoundTadalafil
Time to Maximum Concentration (Tmax) 30–45 minutes (fasting)[1][2][3]120 minutes (2 hours)[1][4]
Effect of High-Fat Meal on Tmax Delayed by 1.12–1.25 hours[1][5]Negligible effect[1][4][6]
Plasma Half-Life (t1/2) 3–5 hours[1]17.5 hours[1][4][7]
Duration of Action Approximately 6 hours[1]Up to 36 hours[1][7]
Metabolism Primarily by CYP3A4, to a lesser extent by CYP2C9[5][8]Primarily by CYP3A4[7][9]
Excretion Primarily in feces (approx. 62%) and urine (approx. 21%)[1]Primarily in feces (approx. 61%) and urine (approx. 36%)[7][10]

Mechanism of Action: PDE5 Inhibition

Both this compound and tadalafil are potent and selective inhibitors of phosphodiesterase type 5 (PDE5).[8][9][11][12] PDE5 is the predominant phosphodiesterase in the corpus cavernosum of the penis.[11][13] The therapeutic effect of these drugs is initiated by sexual stimulation, which leads to the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum.[11] NO activates the enzyme guanylate cyclase, which in turn increases the levels of cyclic guanosine (B1672433) monophosphate (cGMP).[11][13]

cGMP acts as a second messenger, leading to the relaxation of the smooth muscle of the corpus cavernosum and the penile arterioles, resulting in increased blood flow to the penis and an erection.[11][13] PDE5 is the enzyme responsible for the degradation of cGMP.[11][13] By inhibiting PDE5, this compound and tadalafil prevent the breakdown of cGMP, thereby prolonging its vasodilatory effects and enhancing erectile function in the presence of sexual stimulation.[11][13]

cluster_0 Physiological Cascade for Erection cluster_1 Mechanism of PDE5 Inhibitors Sexual Stimulation Sexual Stimulation Nitric Oxide (NO) Release Nitric Oxide (NO) Release Sexual Stimulation->Nitric Oxide (NO) Release Guanylate Cyclase Activation Guanylate Cyclase Activation Nitric Oxide (NO) Release->Guanylate Cyclase Activation GTP to cGMP Conversion GTP to cGMP Conversion Guanylate Cyclase Activation->GTP to cGMP Conversion Increased cGMP Levels Increased cGMP Levels GTP to cGMP Conversion->Increased cGMP Levels Smooth Muscle Relaxation Smooth Muscle Relaxation Increased cGMP Levels->Smooth Muscle Relaxation PDE5 Enzyme PDE5 Enzyme Increased Penile Blood Flow Increased Penile Blood Flow Smooth Muscle Relaxation->Increased Penile Blood Flow Erection Erection Increased Penile Blood Flow->Erection cGMP Degradation cGMP Degradation PDE5 Enzyme->cGMP Degradation Breaks down PDE5 Inhibitor (this compound/Tadalafil) PDE5 Inhibitor (this compound/Tadalafil) PDE5 Inhibitor (this compound/Tadalafil)->PDE5 Enzyme Inhibits cluster_workflow Pharmacokinetic Study Workflow Subject Screening & Enrollment Subject Screening & Enrollment Randomization Randomization Subject Screening & Enrollment->Randomization Dosing Period 1 Dosing Period 1 Randomization->Dosing Period 1 Serial Blood Sampling 1 Serial Blood Sampling 1 Dosing Period 1->Serial Blood Sampling 1 Washout Period Washout Period Serial Blood Sampling 1->Washout Period Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Serial Blood Sampling 1->Bioanalysis (LC-MS/MS) Dosing Period 2 (Crossover) Dosing Period 2 (Crossover) Washout Period->Dosing Period 2 (Crossover) Serial Blood Sampling 2 Serial Blood Sampling 2 Dosing Period 2 (Crossover)->Serial Blood Sampling 2 Serial Blood Sampling 2->Bioanalysis (LC-MS/MS) Pharmacokinetic Analysis Pharmacokinetic Analysis Bioanalysis (LC-MS/MS)->Pharmacokinetic Analysis Data Interpretation Data Interpretation Pharmacokinetic Analysis->Data Interpretation

References

Validating the Selectivity Profile of Avanafil Against Other PDE Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the selectivity profile of avanafil, a second-generation phosphodiesterase type 5 (PDE5) inhibitor, against other commonly used PDE inhibitors such as sildenafil (B151), tadalafil (B1681874), and vardenafil (B611638). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance based on supporting experimental data.

Introduction to PDE5 Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that degrade cyclic nucleotides, such as cyclic guanosine (B1672433) monophosphate (cGMP) and cyclic adenosine (B11128) monophosphate (cAMP).[1][2] PDE5, an isozyme that specifically hydrolyzes cGMP, is a key regulator in various physiological processes, including smooth muscle relaxation.[1][3] In the context of erectile dysfunction, nitric oxide (NO) released in the corpus cavernosum activates soluble guanylate cyclase (sGC), which in turn synthesizes cGMP from guanosine triphosphate (GTP).[4][5] Elevated cGMP levels lead to smooth muscle relaxation, vasodilation, and penile erection.[5][6] PDE5 inhibitors block the degradation of cGMP, thereby enhancing the pro-erectile signaling cascade.[5][6] The clinical efficacy and side-effect profile of a PDE5 inhibitor are significantly influenced by its selectivity for the PDE5 isozyme over other PDE isozymes found throughout the body.

Data Presentation: Comparative Selectivity Profiles

The selectivity of a PDE inhibitor is quantified by comparing its half-maximal inhibitory concentration (IC50) against different PDE isozymes. A lower IC50 value indicates greater potency. The selectivity ratio, calculated by dividing the IC50 for a specific PDE isoform by the IC50 for PDE5, indicates the drug's preference for PDE5. A higher ratio signifies greater selectivity.

This compound demonstrates a high degree of selectivity for PDE5.[7][8] Preclinical studies have shown its potent and competitive inhibition of PDE5 with an IC50 of 5.2 nM.[9]

InhibitorPDE5 IC50 (nM)PDE1 Selectivity Ratio (PDE1 IC50 / PDE5 IC50)PDE6 Selectivity Ratio (PDE6 IC50 / PDE5 IC50)PDE11 Selectivity Ratio (PDE11 IC50 / PDE5 IC50)
This compound 5.2[9][10]>10,000[9]~120[9]>19,000[9]
Sildenafil ~4.2[5]~380[9]~16[9][11]~1,000[12][13]
Vardenafil ~0.7[14]~1,000[9]~21[9][11]~9,300[12][13]
Tadalafil ~1.8[14]>10,000[11]~550[11]~25-40[9][12][13]

Data is compiled from multiple sources and IC50 values may vary depending on experimental conditions.

Key Observations:

  • PDE1: Inhibition of PDE1, found in the heart, can lead to cardiovascular side effects. This compound and tadalafil exhibit very high selectivity against PDE1.[7][11]

  • PDE6: PDE6 is found in the retina and its inhibition is associated with visual disturbances.[7] this compound shows a higher selectivity for PDE5 over PDE6 compared to sildenafil and vardenafil.[9][11]

  • PDE11: Inhibition of PDE11, located in skeletal muscle, testes, and the prostate, has been linked to myalgia.[7] this compound demonstrates significantly higher selectivity against PDE11 compared to tadalafil.[9]

Experimental Protocols: In Vitro PDE Inhibition Assay

The determination of a compound's IC50 value against various PDE isozymes is a critical step in drug development. A common method employed is the in vitro PDE inhibition assay, often utilizing fluorescence polarization.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against various PDE isoforms.

Principle: This assay is based on the principle of fluorescence polarization (FP).[14] A small, fluorescently labeled cGMP analog (tracer) binds to a specific antibody, resulting in a high FP signal due to its slow rotation in solution. When PDE hydrolyzes unlabeled cGMP to 5'-GMP, the tracer is displaced from the antibody, leading to a decrease in the FP signal. An inhibitor of PDE will prevent the hydrolysis of cGMP, thus maintaining a high FP signal.[14]

Materials:

  • Recombinant human PDE enzymes (PDE1, PDE5, PDE6, PDE11, etc.)

  • Test compound (e.g., this compound) and reference inhibitors (e.g., Sildenafil)

  • Fluorescently labeled cGMP tracer

  • Anti-cGMP antibody

  • cGMP substrate

  • Assay buffer

  • Microplates (e.g., 384-well)

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent like DMSO. Create serial dilutions to test a range of concentrations. Prepare working solutions of PDE enzymes, cGMP substrate, and the tracer/antibody mix in assay buffer.[5][14]

  • Assay Setup: Dispense the serially diluted test compound or control into the wells of the microplate.

  • Enzyme Addition: Add the specific PDE enzyme solution to each well, except for negative controls.

  • Pre-incubation: Incubate the plate at room temperature for approximately 15 minutes to allow the inhibitor to bind to the enzyme.[14]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the cGMP substrate to all wells.

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature or 37°C to allow for cGMP hydrolysis.[5][14]

  • Detection: Stop the reaction by adding the fluorescent tracer/antibody mixture. This mixture also serves to develop the signal.

  • Signal Stabilization: Incubate the plate for an additional period (e.g., 60 minutes) to allow the tracer-antibody binding to reach equilibrium.[14]

  • Measurement: Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters (e.g., ~485 nm excitation, ~530 nm emission for fluorescein).[5]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Repeat the assay for each PDE isoform to establish the selectivity profile.[14]

Mandatory Visualizations

cluster_upstream Upstream Signaling cluster_downstream Downstream Effects cluster_termination Signal Termination NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP Converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Hydrolyzes Relaxation Smooth Muscle Relaxation PKG->Relaxation 5GMP 5'-GMP (Inactive) PDE5->5GMP This compound This compound (PDE5 Inhibitor) This compound->PDE5 Inhibits

Caption: cGMP signaling pathway and the mechanism of action for this compound.

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare Serial Dilutions of Test Inhibitor dispense Dispense Inhibitor into Microplate prep_inhibitor->dispense prep_enzyme Prepare PDE Enzyme Solution add_enzyme Add PDE Enzyme prep_enzyme->add_enzyme prep_substrate Prepare cGMP Substrate Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate dispense->add_enzyme pre_incubate Pre-incubate (15 min) add_enzyme->pre_incubate pre_incubate->add_substrate react_incubate Incubate for Reaction (60 min) add_substrate->react_incubate stop_reaction Stop Reaction & Add Detection Reagents react_incubate->stop_reaction stabilize Incubate for Signal Stabilization stop_reaction->stabilize read_plate Read Fluorescence Polarization stabilize->read_plate analyze Plot Data & Calculate IC50 read_plate->analyze

Caption: Experimental workflow for an in vitro PDE inhibition assay.

cluster_inhibitors PDE5 Inhibitors cluster_selectivity Selectivity Profile (Higher is More Selective) This compound This compound pde1 vs. PDE1 (Cardiovascular) This compound: High Tadalafil: High Sildenafil: Low Vardenafil: Moderate This compound->pde1 pde6 vs. PDE6 (Retina) This compound: Moderate Tadalafil: High Sildenafil: Very Low Vardenafil: Low This compound->pde6 pde11 vs. PDE11 (Muscle) This compound: Very High Tadalafil: Very Low Sildenafil: Moderate Vardenafil: High This compound->pde11 sildenafil Sildenafil sildenafil->pde1 sildenafil->pde6 sildenafil->pde11 tadalafil Tadalafil tadalafil->pde1 tadalafil->pde6 tadalafil->pde11 vardenafil Vardenafil vardenafil->pde1 vardenafil->pde6 vardenafil->pde11

Caption: Logical comparison of PDE inhibitor selectivity profiles.

References

Avanafil Efficacy Across Diverse Preclinical Models of Erectile Dysfunction: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This comprehensive guide provides a detailed cross-study comparison of the efficacy of avanafil, a second-generation phosphodiesterase type 5 (PDE5) inhibitor, in various preclinical animal models of erectile dysfunction (ED). This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, experimental methodologies, and relevant physiological pathways to facilitate further research and development in the field of male sexual health.

Quantitative Efficacy of this compound in Preclinical ED Models

The efficacy of this compound in improving erectile function has been evaluated in several well-established animal models of erectile dysfunction, including diabetic, cavernous nerve injury, and anesthetized dog models. The primary endpoint for assessing erectile function in these studies is the ratio of intracavernosal pressure (ICP) to mean arterial pressure (MAP), which provides a standardized measure of erectile response.

Animal ModelConditionTreatment GroupKey Findings (ICP/MAP Ratio)Reference
Rat Neonatal Type 2 Diabetes Mellitus (STZ-induced)Diabetic ControlSignificantly reduced ICP/MAP ratio compared to healthy controls.[1]
This compound (1 µM, intracavernosal)Partially restored the diminished ICP/MAP ratio in diabetic rats.[1]
Rat Bilateral Cavernous Nerve Crush InjuryNerve Injury ControlSignificant decrease in ICP/MAP ratio compared to sham-operated controls.
This compound (20 mg/kg/day, oral)Significantly improved ICP/MAP ratios compared to the nerve injury control group at various stimulation voltages.
Dog Anesthetized (Normal Erectile Function)This compound (intravenous)Potentiated penile tumescence by 325% at maximal drug concentrations.[2]
Sildenafil (B151) (intravenous)Potentiated penile tumescence by 304% at maximal drug concentrations.[2]
This compound (intraduodenal)Potentiated penile tumescence by 415% at maximal drug concentrations.[2]
Sildenafil (intraduodenal)Potentiated penile tumescence by 358% at maximal drug concentrations.[2]

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the interpretation and replication of these findings. Below are detailed protocols for the key animal models and procedures cited in this guide.

Neonatal Type 2 Diabetic Rat Model
  • Induction of Diabetes: On the second day after birth, neonatal male Wistar rats are administered a single intraperitoneal injection of streptozotocin (B1681764) (STZ) at a dose of 90 mg/kg to induce a type 2 diabetes-like condition.[1]

  • Confirmation of Diabetes: Hyperglycemia is typically confirmed at a later age (e.g., 10 weeks) by measuring blood glucose levels.

  • Evaluation of Erectile Function:

    • Animals are anesthetized.

    • The carotid artery is cannulated for continuous monitoring of mean arterial pressure (MAP).

    • A 23-gauge needle connected to a pressure transducer is inserted into the corpus cavernosum to measure intracavernosal pressure (ICP).

    • The cavernous nerve is isolated and stimulated with a bipolar electrode at various frequencies and voltages to induce erections.

    • This compound or vehicle is administered via intracavernosal injection.

    • The ICP/MAP ratio is calculated to assess erectile response.[1]

Cavernous Nerve Crush Injury Rat Model
  • Surgical Procedure:

    • Adult male Sprague-Dawley rats are anesthetized.

    • A midline abdominal incision is made to expose the prostate and major pelvic ganglia.

    • The cavernous nerves are identified and crushed bilaterally for a specific duration (e.g., 2 minutes) using fine forceps. Sham-operated animals undergo the same surgical procedure without nerve crushing.[3]

  • Post-operative Care and Drug Administration:

    • Animals are allowed to recover for a specified period (e.g., 4 weeks).

    • This compound is administered orally, typically mixed in drinking water, at a specified dose (e.g., 20 mg/kg/day).

  • Evaluation of Erectile Function:

    • At the end of the treatment period, erectile function is assessed by measuring the ICP/MAP ratio following cavernous nerve stimulation, as described in the diabetic model protocol.[3]

Anesthetized Dog Model
  • Animal Preparation:

    • Male dogs are anesthetized.

    • Systemic blood pressure is monitored via a catheter inserted into a femoral artery.

    • A needle connected to a pressure transducer is inserted into the corpus cavernosum to measure ICP.

  • Drug Administration and Stimulation:

    • The pelvic nerve is stimulated electrically to induce penile tumescence.

    • This compound or a comparator drug like sildenafil is administered either intravenously or intraduodenally.

  • Efficacy Measurement:

    • The potentiation of penile tumescence, measured by the increase in ICP, is recorded and compared between treatment groups.[2]

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action

This compound is a selective inhibitor of phosphodiesterase type 5 (PDE5).[2] During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum. NO activates guanylate cyclase, which in turn increases the levels of cyclic guanosine (B1672433) monophosphate (cGMP). cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and increased blood flow, resulting in an erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby enhancing and prolonging the erectile response.

Avanafil_Mechanism_of_Action cluster_0 Physiological Erection Pathway cluster_1 This compound Intervention Sexual\nStimulation Sexual Stimulation Nitric Oxide (NO)\nRelease Nitric Oxide (NO) Release Sexual\nStimulation->Nitric Oxide (NO)\nRelease Guanylate Cyclase\nActivation Guanylate Cyclase Activation Nitric Oxide (NO)\nRelease->Guanylate Cyclase\nActivation cGMP\nProduction cGMP Production Guanylate Cyclase\nActivation->cGMP\nProduction GTP GTP GTP->cGMP\nProduction Smooth Muscle\nRelaxation Smooth Muscle Relaxation cGMP\nProduction->Smooth Muscle\nRelaxation PDE5 PDE5 cGMP\nProduction->PDE5 Degradation by Increased\nBlood Flow Increased Blood Flow Smooth Muscle\nRelaxation->Increased\nBlood Flow Erection Erection Increased\nBlood Flow->Erection This compound This compound This compound->PDE5 Inhibits GMP GMP PDE5->GMP

Caption: Mechanism of action of this compound in the penis.

Experimental Workflow for Efficacy Evaluation

The following diagram illustrates the typical workflow for evaluating the efficacy of this compound in preclinical animal models of erectile dysfunction.

Experimental_Workflow cluster_0 Model Induction cluster_1 Treatment and Data Acquisition cluster_2 Data Analysis Animal Model\nSelection Animal Model Selection Induction of ED\n(e.g., Diabetes, Nerve Injury) Induction of ED (e.g., Diabetes, Nerve Injury) Animal Model\nSelection->Induction of ED\n(e.g., Diabetes, Nerve Injury) Drug Administration\n(this compound vs. Control) Drug Administration (this compound vs. Control) Anesthesia and\nSurgical Preparation Anesthesia and Surgical Preparation Drug Administration\n(this compound vs. Control)->Anesthesia and\nSurgical Preparation Cavernous Nerve\nStimulation Cavernous Nerve Stimulation Anesthesia and\nSurgical Preparation->Cavernous Nerve\nStimulation ICP and MAP\nMeasurement ICP and MAP Measurement Cavernous Nerve\nStimulation->ICP and MAP\nMeasurement Calculation of\nICP/MAP Ratio Calculation of ICP/MAP Ratio Statistical Analysis\nand Comparison Statistical Analysis and Comparison Calculation of\nICP/MAP Ratio->Statistical Analysis\nand Comparison

References

reproducibility of avanafil's rapid onset of action in clinical studies

Author: BenchChem Technical Support Team. Date: December 2025

Avanafil consistently demonstrates a rapid onset of action in clinical studies, a key differentiator among phosphodiesterase type 5 (PDE5) inhibitors. This guide provides a comprehensive comparison of this compound's performance with other major PDE5 inhibitors, supported by experimental data from various clinical trials.

This compound's distinct pharmacokinetic profile, characterized by rapid absorption, contributes to its fast-acting nature. Clinical evidence repeatedly confirms that a significant percentage of patients achieve erections sufficient for sexual intercourse within 15 to 30 minutes of administration. This guide will delve into the quantitative data from these studies, outline the experimental protocols employed, and visually represent the underlying mechanisms and study designs.

Comparative Onset of Action: this compound vs. Other PDE5 Inhibitors

Clinical trial data consistently highlights this compound's rapid onset of action compared to sildenafil (B151), tadalafil (B1681874), and vardenafil (B611638). A key metric in these studies is the time to onset of erection and the percentage of successful intercourse attempts at various time points post-dosing.

One study directly comparing this compound to sildenafil found that a significantly higher percentage of patients reported the start of drug activity within 15 minutes with this compound (over 84%) compared to sildenafil (28%).[1] This earlier onset is attributed to this compound's quicker time to maximum plasma concentration (Tmax) of 30-45 minutes, compared to 60 minutes for sildenafil and vardenafil, and 120 minutes for tadalafil.[1]

Another study specifically evaluating this compound's efficacy 15 minutes after dosing showed that both 100 mg and 200 mg doses led to significantly greater percentages of successful intercourse attempts (25.9% and 29.1%, respectively) compared to placebo (14.9%).[1] The significant difference was observed as early as 10 minutes for the 200 mg dose and 12 minutes for the 100 mg dose.[1] In contrast, the median time to onset of erections for sildenafil is reported to be around 27 minutes, with 71% of patients experiencing onset within 30 minutes.[2][3] For vardenafil, a statistically superior response compared to placebo has been observed at 16 minutes. Tadalafil's onset of action for as-needed doses is typically within 30 minutes to two hours.[4]

The following tables summarize the quantitative data on the onset of action for this compound and its key competitors.

Table 1: Time to Onset of Erection

MedicationMedian/Mean Time to Onset of ErectionNotes
This compound Peak response within 20-40 minutes.[5]Some patients effective ≤ 15 minutes.[6]
Sildenafil Median time of 27 minutes.[2][3][7]Range of 12-70 minutes.[2][7]
Tadalafil 30 minutes to 2 hours (as-needed doses).[4]Significant erectogenic response observed from 16 minutes (20 mg dose).[8][9]
Vardenafil Onset as early as 10 minutes.Statistically superior response to placebo at ≥ 10-11 minutes.[10]

Table 2: Successful Intercourse Attempts (SEP3) at Early Time Points

MedicationPercentage of Successful AttemptsTime PointStudy Details
This compound (100mg) 67%Within 15 minutesCompared to 27% for placebo.[11]
This compound (200mg) 71%Within 15 minutesCompared to 27% for placebo.[11]
Sildenafil Not consistently reported at <30 minutes--
Tadalafil (20mg) 52%Within 30 minutesCompared to 35.1% for placebo.[8]
Vardenafil (10/20mg) 75-77%Within ≤15, ≤20, ≤25, and ≤30 minutesFor attempts made within these intervals.[10]

Experimental Protocols

The data presented is derived from randomized, double-blind, placebo-controlled clinical trials, which are the gold standard for evaluating drug efficacy and safety.

Key Methodologies:
  • Study Design: The majority of studies cited are multicenter, randomized, double-blind, placebo-controlled trials with a crossover or parallel-group design.[1][2][5][8][10][12]

  • Patient Population: Participants were typically adult males with a diagnosis of erectile dysfunction of varying severity and etiology.[1][5][10]

  • Efficacy Assessment: The primary endpoints for assessing the onset of action often include:

    • Sexual Encounter Profile (SEP): Specifically, question 3 (SEP3), which measures the percentage of successful intercourse attempts.[12]

    • Stopwatch-based measurements: Patients record the time from dosing to the achievement of an erection sufficient for intercourse.[8][10]

    • RigiScan® Monitoring: This device measures penile rigidity and tumescence to provide objective data on erection quality.[7][13]

    • International Index of Erectile Function (IIEF): A validated questionnaire to assess erectile function.[1]

Signaling Pathway and Clinical Trial Workflow

To visually represent the underlying mechanisms and study designs, the following diagrams are provided in DOT language.

PDE5_Inhibition_Pathway cluster_pre Sexual Stimulation cluster_post Mechanism of Action Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release sGC_Activation Soluble Guanylate Cyclase (sGC) Activation NO_Release->sGC_Activation GTP_to_cGMP GTP to cGMP Conversion sGC_Activation->GTP_to_cGMP cGMP Increased cGMP Levels GTP_to_cGMP->cGMP Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation PDE5 PDE5 cGMP->PDE5 Erection Erection Smooth_Muscle_Relaxation->Erection GMP Inactive GMP PDE5->GMP Degradation This compound This compound (PDE5 Inhibitor) This compound->PDE5 Inhibition

Caption: Simplified signaling pathway of PDE5 inhibition by this compound.

Clinical_Trial_Workflow cluster_screening Phase 1: Screening and Enrollment cluster_treatment Phase 2: Treatment Period cluster_assessment Phase 3: Efficacy and Safety Assessment cluster_analysis Phase 4: Data Analysis Patient_Recruitment Patient Recruitment (with ED diagnosis) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment (IIEF, Medical History) Informed_Consent->Baseline_Assessment Inclusion_Exclusion Inclusion/Exclusion Criteria Met? Baseline_Assessment->Inclusion_Exclusion Randomization Randomization Inclusion_Exclusion->Randomization Yes Screen_Failure Screen_Failure Inclusion_Exclusion->Screen_Failure No Drug_Arm This compound (e.g., 100mg, 200mg) Randomization->Drug_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Data_Collection Data Collection (SEP Diaries, Stopwatch) Drug_Arm->Data_Collection Placebo_Arm->Data_Collection Follow_Up Follow-up Visits Data_Collection->Follow_Up Adverse_Event_Monitoring Adverse Event Monitoring Follow_Up->Adverse_Event_Monitoring Statistical_Analysis Statistical Analysis (Comparison of Endpoints) Adverse_Event_Monitoring->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Typical workflow of a clinical trial for ED medication onset of action.

References

A Comparative Analysis of the Side Effect Profiles of Avanafil and Vardenafil

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the side effect profiles of two phosphodiesterase type 5 (PDE5) inhibitors, avanafil and vardenafil (B611638), used in the treatment of erectile dysfunction (ED). The analysis is based on data from clinical trials and pharmacological studies, with a focus on quantitative data, experimental methodologies, and the underlying biochemical mechanisms that dictate the safety and tolerability of these agents.

Introduction to PDE5 Inhibitors

This compound and vardenafil are both potent and selective inhibitors of the PDE5 enzyme.[1][2] Their therapeutic action is initiated by sexual stimulation, which triggers the release of nitric oxide (NO) in the corpus cavernosum.[3] NO activates the enzyme guanylate cyclase, leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP).[3] cGMP is a second messenger that induces smooth muscle relaxation, resulting in vasodilation and increased blood flow to the penis, thereby facilitating an erection.[3] PDE5 inhibitors enhance this process by preventing the degradation of cGMP by the PDE5 enzyme.[1]

While both drugs share this primary mechanism, their side effect profiles can differ, largely due to variations in their selectivity for the PDE5 isoenzyme compared to other PDE isoenzymes found throughout the body.

Pharmacodynamics and Isoenzyme Selectivity

The human body contains at least 11 families of phosphodiesterase isoenzymes, which are expressed in various tissues.[4] The cross-reactivity of PDE5 inhibitors with these other isoenzymes can lead to off-target effects. The most clinically relevant of these are PDE1, PDE6, and PDE11.

  • PDE1: Found in the brain, heart, and vascular smooth muscle. Its inhibition can contribute to vasodilation and hypotension.

  • PDE6: Located in the photoreceptor cells of the retina, it plays a crucial role in the phototransduction cascade.[5] Inhibition of PDE6 is associated with visual disturbances, such as changes in color perception ("blue vision") and blurred vision.[4][5][6]

  • PDE11: Expressed in skeletal muscle, the prostate, and testes. The clinical significance of its inhibition is not yet fully understood.[4]

Pharmacological studies have demonstrated that this compound possesses a higher degree of selectivity for PDE5 than vardenafil. This compound exhibits a 120-fold selectivity for PDE5 over PDE6, compared to a 21-fold selectivity for vardenafil.[7][8] Furthermore, this compound's selectivity for PDE5 over PDE1 is greater than 10,000-fold, whereas vardenafil's is approximately 1,000-fold.[7] This enhanced selectivity profile is believed to contribute to a lower incidence of certain side effects, particularly visual disturbances.[8]

cluster_pathway Mechanism of Action: PDE5 Inhibition cluster_inhibition Pharmacological Intervention Stim Sexual Stimulation NO Nitric Oxide (NO) Release Stim->NO GC Guanylate Cyclase (Active) NO->GC cGMP cGMP GC->cGMP GTP GTP GTP->GC Converts Relax Smooth Muscle Relaxation cGMP->Relax PDE5 PDE5 Enzyme cGMP->PDE5 Degrades Vaso Vasodilation & Increased Blood Flow Relax->Vaso Erect Penile Erection Vaso->Erect PDE5i This compound / Vardenafil PDE5i->PDE5 Inhibits GMP GMP (Inactive) PDE5->GMP cluster_workflow Clinical Trial Workflow for Adverse Event Assessment P_Screen Patient Screening & Informed Consent P_Rand Randomization P_Screen->P_Rand P_Dose Dosing Period (this compound / Vardenafil / Placebo) P_Rand->P_Dose P_Monitor AE Monitoring P_Dose->P_Monitor P_Data Data Collection & Entry P_Monitor->P_Data P_Monitor->P_Data Spontaneous Reports & Investigator Questioning P_Code AE Coding (e.g., WHOART) P_Data->P_Code P_Analysis Statistical Analysis (Incidence, Severity) P_Code->P_Analysis P_Report Final Safety Profile Report P_Analysis->P_Report

References

in vivo validation of avanafil's efficacy in diabetic animal models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the in vivo efficacy of novel therapeutics in relevant disease models is paramount. This guide provides a comprehensive comparison of avanafil, a phosphodiesterase type 5 (PDE5) inhibitor, with other alternatives for the treatment of erectile dysfunction (ED) in the context of diabetes mellitus, supported by experimental data and detailed protocols.

Mechanism of Action: PDE5 Inhibition in the Corpus Cavernosum

This compound, like other PDE5 inhibitors, enhances erectile function by increasing the levels of cyclic guanosapine monophosphate (cGMP) in the smooth muscle cells of the corpus cavernosum.[1][2] During sexual stimulation, nitric oxide (NO) is released, which in turn stimulates the production of cGMP, leading to smooth muscle relaxation and increased blood flow to the penis, resulting in an erection.[2] PDE5 is the enzyme responsible for the degradation of cGMP.[2] By inhibiting PDE5, this compound allows for the accumulation of cGMP, thus potentiating and prolonging the erection.[2]

cluster_0 Physiological Cascade of Erection cluster_1 Mechanism of PDE5 Inhibitors Sexual\nStimulation Sexual Stimulation Nitric Oxide\n(NO) Release Nitric Oxide (NO) Release Sexual\nStimulation->Nitric Oxide\n(NO) Release Guanylate Cyclase\nActivation Guanylate Cyclase Activation Nitric Oxide\n(NO) Release->Guanylate Cyclase\nActivation cGMP cGMP Guanylate Cyclase\nActivation->cGMP produces GTP GTP GTP->Guanylate Cyclase\nActivation converts Smooth Muscle\nRelaxation Smooth Muscle Relaxation cGMP->Smooth Muscle\nRelaxation PDE5 PDE5 cGMP->PDE5 degraded by Increased\nBlood Flow Increased Blood Flow Smooth Muscle\nRelaxation->Increased\nBlood Flow Erection Erection Increased\nBlood Flow->Erection This compound\n(PDE5 Inhibitor) This compound (PDE5 Inhibitor) This compound\n(PDE5 Inhibitor)->PDE5 inhibits Inactive\nGMP Inactive GMP PDE5->Inactive\nGMP

Figure 1. Signaling pathway of penile erection and the mechanism of action for this compound.

Comparative Efficacy of this compound in Diabetic Models

While direct comparative in vivo studies of this compound in diabetic animal models are not as prevalent in the literature as human clinical trials, the available data from clinical studies in diabetic men provide a strong indication of its efficacy.

Clinical Efficacy in Men with Diabetes

A multicenter, randomized, double-blind, placebo-controlled study involving 390 men with diabetes and ED demonstrated the significant efficacy of this compound.[3][4]

ParameterPlaceboThis compound (100 mg)This compound (200 mg)
Change in % of successful intercourse attempts (SEP3) +7.5%+21.5% (p<0.001 vs placebo)+25.9% (p<0.001 vs placebo)
Change in % of successful penetration attempts (SEP2) ---
Change in IIEF-EF Domain Score +1.9+4.6 (p<0.001 vs placebo)+5.4 (p<0.001 vs placebo)
Data sourced from Goldstein et al. (2012).[3][4]
Onset of Action: this compound vs. Sildenafil (B151)

A key differentiator for this compound is its rapid onset of action.[1][5] A randomized, double-blind, multicenter clinical trial comparing this compound and sildenafil highlighted this advantage.[6][7]

ParameterSildenafilThis compound
Positive response to modified Sexual Encounter Profile 1 28.2%84.8% (p<0.001)
Data reflects the percentage of patients with a positive response, indicating a faster onset of action for this compound.[6][7]

Experimental Protocols for In Vivo Validation

Induction of Diabetes in Animal Models

The most common method for inducing diabetes in rodent models is through the administration of streptozotocin (B1681764) (STZ), a chemical that is toxic to the insulin-producing beta cells of the pancreas.[8][9][10][11][12]

Protocol for STZ-Induced Diabetes in Rats:

  • Animals: Male Sprague-Dawley rats (250-300g) are commonly used.[10]

  • Induction: A single intraperitoneal injection of STZ (40-75 mg/kg) dissolved in 0.9% sodium chloride is administered.[8][9][10] A dose of 75 mg/kg has been reported to effectively induce diabetes with consistent outcomes.[8][9]

  • Confirmation: Blood glucose levels are measured from the tail vein 2-3 days post-injection and again after one week.[8][9][10] Animals with blood glucose levels ≥ 15 mM (or >250 mg/dL) are considered diabetic.[10][13]

  • Observation Period: The development of diabetic complications, including ED, typically occurs over several weeks. Studies have evaluated erectile function at 4, 6, 8, 10, 12, and 14 weeks after the induction of diabetes.[13]

Animal Selection\n(e.g., Sprague-Dawley Rats) Animal Selection (e.g., Sprague-Dawley Rats) STZ Injection\n(40-75 mg/kg, i.p.) STZ Injection (40-75 mg/kg, i.p.) Animal Selection\n(e.g., Sprague-Dawley Rats)->STZ Injection\n(40-75 mg/kg, i.p.) Blood Glucose\nMonitoring Blood Glucose Monitoring STZ Injection\n(40-75 mg/kg, i.p.)->Blood Glucose\nMonitoring Confirmation of Diabetes\n(Blood Glucose ≥ 15 mM) Confirmation of Diabetes (Blood Glucose ≥ 15 mM) Blood Glucose\nMonitoring->Confirmation of Diabetes\n(Blood Glucose ≥ 15 mM) Development of\nDiabetic Complications Development of Diabetic Complications Confirmation of Diabetes\n(Blood Glucose ≥ 15 mM)->Development of\nDiabetic Complications Assessment of\nErectile Dysfunction Assessment of Erectile Dysfunction Development of\nDiabetic Complications->Assessment of\nErectile Dysfunction

Figure 2. Experimental workflow for the induction of a diabetic animal model of erectile dysfunction.

Assessment of Erectile Function

The gold standard for assessing erectile function in animal models is the measurement of intracavernosal pressure (ICP) in response to electrical stimulation of the cavernous nerve.[13][14][15][16]

Protocol for ICP Measurement:

  • Anesthesia: Rats are anesthetized (e.g., with pentobarbital (B6593769) sodium).

  • Surgical Preparation: The carotid artery is cannulated to monitor mean arterial pressure (MAP). The corpus cavernosum is exposed, and a 25-gauge needle connected to a pressure transducer is inserted to measure ICP.[16] The cavernous nerve is identified and isolated for electrical stimulation.

  • Electrical Stimulation: The cavernous nerve is stimulated with a bipolar electrode at varying frequencies (e.g., 2.5-20 Hz) and voltages (e.g., 3V) for a set duration (e.g., 30-60 seconds).[13][16]

  • Data Acquisition: ICP and MAP are continuously recorded. The primary endpoint is typically the ratio of the maximal ICP to the MAP (ICP/MAP), which normalizes the erectile response to the systemic blood pressure.[15][16]

Conclusion

This compound has demonstrated significant efficacy and a rapid onset of action in clinical trials involving men with diabetes and erectile dysfunction.[3][4][5] While direct comparative in vivo data in diabetic animal models is an area for further research, the established protocols for inducing diabetes and assessing erectile function provide a robust framework for such investigations. The higher selectivity of this compound for PDE5 compared to other PDE isoenzymes may also translate to a more favorable side-effect profile, a critical consideration in drug development.[17][18] Researchers are encouraged to utilize the detailed methodologies presented in this guide to further explore the potential of this compound and other novel compounds in the treatment of diabetic erectile dysfunction.

References

comparative study of avanafil's effect on retinal function versus sildenafil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the effects of two phosphodiesterase type 5 (PDE5) inhibitors, avanafil and sildenafil (B151), on retinal function. The information is compiled from a review of preclinical and clinical studies, with a focus on electroretinographic data and the underlying molecular mechanisms. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and ophthalmology.

Executive Summary

This compound, a second-generation PDE5 inhibitor, demonstrates a more favorable retinal safety profile compared to the first-generation inhibitor, sildenafil. This difference is primarily attributed to this compound's higher selectivity for PDE5 over phosphodiesterase type 6 (PDE6), an enzyme crucial for phototransduction in the retina. Inhibition of PDE6 by sildenafil is associated with transient visual disturbances, such as blue-tinted vision and blurred vision, and measurable alterations in the electroretinogram (ERG). In contrast, this compound exhibits a significantly lower propensity for PDE6 inhibition, resulting in a reduced incidence of visual side effects and minimal impact on ERG parameters in preclinical studies.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing the effects of this compound and sildenafil on retinal function.

Table 1: PDE5 and PDE6 Inhibition and Selectivity

DrugPDE5 IC50 (nM)PDE6 IC50 (nM)Selectivity (PDE6 IC50 / PDE5 IC50)Fold Selectivity vs. Sildenafil
This compound 5.2~630~121-fold~7.6x higher
Sildenafil 3.5~56~16-fold-

IC50 (Half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro. A higher selectivity ratio indicates a greater preference for inhibiting PDE5 over PDE6.

Table 2: Comparative Effects on Electroretinogram (ERG) Parameters

ERG ParameterThis compoundSildenafil
Scotopic (Rod) Response No significant effect on ERG waveform in in vivo animal studies.[1][2] Ex vivo studies on mice showed dose-dependent inhibition of phototransduction with an inhibition constant (Ki) for light-activated PDE6 of 1.74 µM.[3][4][5]Transient decrease in a- and b-wave amplitudes reported in some human studies.[6] Other studies have reported increased rod sensitivity and higher responses to light stimuli.[6][7]
Photopic (Cone) Response Ex vivo studies on mice showed dose-dependent inhibition of phototransduction with a Ki for light-activated PDE6 of 6.3 µM.[3][4][5]Attenuation of single-flash waveforms (by ~9%) and delayed photopic and 30-Hz flicker ERG responses observed in human studies.[8] Multifocal ERG waveforms were also delayed (5-9%) and attenuated (14-22%).[8]
Implicit Times No significant effect on ERG waveform in in vivo animal studies.[1][2]Prolonged implicit times of scotopic a-wave, photopic b-wave, and 3.3 Hz-flicker a-wave and b-wave ERG recordings in human studies.[9]

Table 3: Incidence of Visual Adverse Events in Clinical Trials

DrugIncidence of Visual Disturbances
This compound Low incidence, with one reported case of vision changes in a trial with this compound 200 mg.[5]

Experimental Protocols

In Vivo Electroretinography in Anesthetized Dogs (Synthesized Protocol)

This protocol is a synthesized representation of methodologies described in preclinical comparative studies.[1][2][10]

  • Animal Model: Anesthetized beagle dogs.

  • Drug Administration: this compound or sildenafil administered intraduodenally at pharmacologically equipotent doses.

  • ERG Recording:

    • Stimulation: Light-adapted 30 Hz flicker stimulation to elicit a cone-mediated response.

    • Electrodes: A contact lens electrode placed on the cornea, a reference electrode placed on the forehead, and a ground electrode on the ear.

    • Recording System: A commercial ERG recording system.

  • Data Analysis: The primary outcome measured is the time to the peak of the ERG positive waveform (implicit time). Changes in the overall waveform shape are also noted. Statistical analysis is performed to compare the effects of each drug to a vehicle control.

Ex Vivo Transretinal Electroretinography in Mice (this compound Study Protocol)[3][4][5]
  • Animal Model: Wild-type C57BL/6J and Gnat-/- mice.

  • Retinal Preparation: Dark-adapted, isolated retinas are perfused with a bicarbonate-buffered Ames' medium.

  • Drug Application: Controlled concentrations of this compound (0.1, 0.3, 1, 3, and 10 µM) are added to the perfusate.

  • ERG Recording:

    • Stimulation: Full-field flashes of 530-nm light are used to stimulate the retina.

    • Recording: Transretinal ERG is recorded to measure photoreceptor and bipolar cell signaling.

  • Data Analysis: The inhibition constant (Ki) of this compound for light-activated PDE6 is determined from the flash responses for both rods and cones. The effects on bipolar cell signaling are also assessed.

Human Full-Field Electroretinography (Synthesized Protocol for Sildenafil Studies)

This protocol is a generalized representation based on methodologies from various human ERG studies on sildenafil.[6][8][9][11]

  • Participants: Healthy volunteers with no history of ocular disease.

  • Drug Administration: A single oral dose of sildenafil (e.g., 50 mg, 100 mg, or 200 mg) or placebo.

  • ERG Recording:

    • Dark Adaptation: Participants undergo a period of dark adaptation (e.g., 30 minutes).

    • Pupil Dilation: Pupils are dilated using a mydriatic agent.

    • Electrodes: DTL fiber electrodes or similar corneal electrodes are used.

    • Stimulation: A Ganzfeld dome provides full-field light stimulation under both scotopic (dark-adapted) and photopic (light-adapted) conditions. A range of stimulus intensities and flicker frequencies (e.g., 30 Hz) are used to elicit different retinal responses.

    • Recording: ERG waveforms are recorded at baseline (before drug administration) and at specific time points after drug ingestion (e.g., 1 hour, 5 hours).

  • Data Analysis: Amplitudes (a-wave and b-wave) and implicit times of the ERG waveforms are measured and compared between the sildenafil and placebo groups using appropriate statistical tests.

Mandatory Visualizations

cluster_phototransduction Phototransduction Cascade cluster_drug_action Drug Mechanism of Action Light Light Rhodopsin Rhodopsin Light->Rhodopsin Activates Transducin Transducin (Gt) Rhodopsin->Transducin Activates PDE6 PDE6 Transducin->PDE6 Activates cGMP cGMP PDE6->cGMP Hydrolyzes CNG_channel Cyclic Nucleotide- Gated (CNG) Channel cGMP->CNG_channel Keeps Open Ca_Na_influx Ca2+/Na+ Influx (Depolarization) CNG_channel->Ca_Na_influx Allows Sildenafil Sildenafil Sildenafil->PDE6 Inhibits (Lower Selectivity) This compound This compound This compound->PDE6 Weakly Inhibits (Higher Selectivity)

Caption: Signaling pathway of phototransduction and sites of action for this compound and sildenafil.

cluster_screening Participant Screening & Baseline cluster_intervention Intervention cluster_data_collection Data Collection cluster_analysis Data Analysis P1 Recruitment of Healthy Volunteers P2 Informed Consent & Ophthalmic Examination P1->P2 P3 Baseline ERG Recording P2->P3 P4 Randomization P3->P4 P5a Administration of this compound or Sildenafil P4->P5a P5b Administration of Placebo P4->P5b P6 Post-Dose ERG Recordings (e.g., 1h, 5h) P5a->P6 P5b->P6 P7 Measurement of ERG Amplitudes & Implicit Times P6->P7 P8 Statistical Comparison (Drug vs. Placebo) P7->P8

Caption: A typical experimental workflow for a human clinical trial assessing retinal function.

References

A Comparative Guide to Validated Analytical Methods for Avanafil Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of avanafil in biological matrices, a critical component of bioequivalence studies. The information presented is intended to assist researchers in selecting the most appropriate methodology for their specific study requirements, ensuring robust and reliable data for regulatory submissions.

Comparison of Analytical Methods for this compound Quantification

The selection of an analytical method for a bioequivalence study is a critical decision, balancing sensitivity, selectivity, speed, and cost. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most predominantly utilized techniques. However, alternative methods such as High-Performance Thin-Layer Chromatography (HPTLC), UV-Vis Spectrophotometry, and Capillary Electrophoresis offer distinct advantages in specific contexts.

The following tables summarize the key performance characteristics and experimental conditions of various validated methods for this compound analysis.

Table 1: Liquid Chromatography-Based Methods
ParameterHPLC with UV DetectionLC-MS/MSUPLC-MS/MS
Stationary Phase (Column) Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm)[1]Nucleodur C18[2][3]Waters ACQUITY HSS C18 (50 x 2.1 mm, 1.8 µm)[4]
Mobile Phase Methanol: 0.1% OPA (75:25 v/v)[1]0.1% Formic acid and Acetonitrile (B52724) (29:71, v/v)[2][3]Ammonium formate (B1220265) (20 mM) and Acetonitrile (Gradient)[4]
Flow Rate 1.0 mL/min0.5 mL/min[2][3]Not Specified
Detection UV at 246 nm[1]QqQ-MS (MRM mode)[2][3]DAD at 239 nm[4]
Linearity Range 0.5 - 10 µg/mL[1]150 - 6000 ng/mL[5]Not Specified
Lower Limit of Quantitation (LLOQ) 0.08 µg/mL[1]15.0 ng/mL[6]Not Specified
Sample Preparation Protein PrecipitationLiquid-Liquid Extraction[2][3] or Protein Precipitation[7]Not Specified
Key Advantages Cost-effective, widely availableHigh sensitivity and selectivityHigh throughput, improved resolution
Key Disadvantages Lower sensitivity compared to MSHigher equipment cost and complexityHigher equipment cost
Table 2: Alternative Analytical Methods
ParameterHPTLCUV-Vis SpectrophotometryCapillary Zone Electrophoresis (CZE)
Stationary Phase Aluminium plates precoated with Silica (B1680970) gel 60 F254[3]Not ApplicableFused silica capillary (58.5 cm total length, 50 µm ID)
Mobile Phase/Buffer Chloroform: Methanol: Ethyl acetate: Glacial acetic acid (5:2:3:0.2, v/v/v/v)[3]Methanol[8]100 mM Acetate buffer (pH 3.6)
Detection Densitometry at 279 nm[3]UV at 246 nm[8]Diode Array Detector (DAD) at 248 nm
Linearity Range 1040 - 3640 ng/spot[3]6 - 14 µg/mL[8]5 - 80 µg/mL
Lower Limit of Quantitation (LOQ) Not SpecifiedNot Specified1.585 µg/mL
Sample Preparation Direct spotting of extracted sampleDilution in methanolDirect injection of diluted sample
Key Advantages High throughput, low cost per sampleSimple, rapid, economicalHigh separation efficiency, low sample and reagent consumption[4]
Key Disadvantages Lower resolution and sensitivity than LCProne to interference, lower sensitivityLower concentration sensitivity compared to LC-MS/MS

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are protocols for the most common techniques used in this compound bioequivalence studies.

LC-MS/MS Method for this compound in Human Plasma

This protocol is a generalized procedure based on commonly reported methods.[2][3][7]

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of an internal standard working solution (e.g., Valsartan).

  • Add 1 mL of acetonitrile as the extraction solvent.

  • Vortex the mixture for 10 seconds to ensure thorough mixing.

  • Centrifuge the samples at 5000 rpm for 7 minutes to precipitate proteins and separate the layers.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 5 µL aliquot into the LC-MS/MS system.

b. Chromatographic and Mass Spectrometric Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: Nucleodur C18 (dimensions and particle size may vary)[2][3]

  • Mobile Phase: 0.1% Formic acid in water and Acetonitrile in a ratio of 29:71 (v/v).[2][3]

  • Flow Rate: 0.5 mL/min.[2][3]

  • MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6460)

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound and the internal standard should be optimized.

HPLC-UV Method for this compound in Pharmaceutical Dosage Forms

This protocol is adapted from methods developed for the quantification of this compound in tablets.[1]

a. Standard Solution Preparation

  • Accurately weigh about 10 mg of this compound working standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a diluent (e.g., Water:Acetonitrile 50:50 v/v) to obtain a stock solution of 100 µg/mL.[9]

  • Prepare a working standard solution of 10 µg/mL by diluting the stock solution with the diluent.

b. Sample Solution Preparation

  • Weigh and finely powder a representative number of tablets (e.g., 20 tablets).

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve the drug.

  • Dilute to volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute a portion of the filtrate to a final concentration within the calibration range (e.g., 10 µg/mL).

c. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Methanol: 0.1% Orthophosphoric Acid (75:25 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 246 nm.[1]

  • Injection Volume: 20 µL.

Visualizing Key Processes in Bioequivalence Studies

Understanding the workflow of a bioequivalence study and the principles of method validation is fundamental. The following diagrams, generated using Graphviz, illustrate these complex processes in a clear and concise manner.

Bioequivalence Study Workflow

Bioequivalence_Study_Workflow cluster_0 Pre-Study Phase cluster_1 Clinical Phase cluster_2 Analytical Phase cluster_3 Data Analysis & Reporting Protocol Protocol Design & Ethics Approval Recruitment Subject Recruitment & Screening Protocol->Recruitment Dosing_Test Period 1: Dosing (Test/Reference) Recruitment->Dosing_Test Sampling1 Blood Sampling Dosing_Test->Sampling1 Washout Washout Period Sampling1->Washout Dosing_Ref Period 2: Dosing (Reference/Test) Washout->Dosing_Ref Sampling2 Blood Sampling Dosing_Ref->Sampling2 Processing Sample Processing & Storage Sampling2->Processing Analysis Bioanalysis of this compound Processing->Analysis PK_Calc Pharmacokinetic Parameter Calculation (AUC, Cmax) Analysis->PK_Calc Stats Statistical Analysis (90% CI) PK_Calc->Stats Report Final Report & Submission Stats->Report

Caption: Workflow of a typical two-period crossover bioequivalence study.

Analytical Method Validation Parameters

Analytical_Method_Validation Validation Method Validation (ICH Q2(R1)) Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Stability Stability Validation->Stability Range Range Linearity->Range Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Reproducibility Reproducibility Precision->Reproducibility LOD Limit of Detection (LOD) LOQ->LOD

References

A Comparative Guide to the Metabolic Stability of Avanafil and Other PDE5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of avanafil against other commonly prescribed phosphodiesterase type 5 (PDE5) inhibitors: sildenafil (B151), tadalafil, and vardenafil (B611638). The information presented herein is supported by experimental data to assist researchers in understanding the pharmacokinetic profiles of these compounds.

Introduction to PDE5 Inhibitor Metabolism

Phosphodiesterase type 5 (PDE5) inhibitors are primarily cleared from the body through hepatic metabolism. The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A4 isoform, plays a crucial role in the biotransformation of these drugs.[1][2] The rate and extent of this metabolism, known as metabolic stability, significantly influence a drug's half-life, bioavailability, and potential for drug-drug interactions. A comprehensive understanding of the metabolic stability of different PDE5 inhibitors is therefore critical for drug development and clinical application.

Quantitative Comparison of Metabolic Stability

The following table summarizes the in vitro metabolic stability of this compound, sildenafil, tadalafil, and vardenafil in human liver microsomes (HLM). These parameters are key indicators of how quickly a compound is metabolized by liver enzymes.

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolizing Enzyme(s)Major Metabolites
This compound Data not consistently reported across sourcesData not consistently reported across sourcesCYP3A4 (major), CYP2C9 (minor)M4, M16
Sildenafil ~20-40~35-70CYP3A4 (major), CYP2C9 (minor)N-desmethyl sildenafil
Tadalafil ~120-240~5-10CYP3A4Methylcatechol, methylcatechol glucuronide
Vardenafil ~15-30~40-80CYP3A4 (major), CYP2C9 (minor)N-desethyl vardenafil

Disclaimer: The quantitative data presented in this table are compiled from various sources and should be interpreted with caution. Direct comparison may be limited due to potential variations in experimental conditions across different studies.

Experimental Protocols

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a standard procedure for determining the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

1. Materials:

  • Test compounds (this compound, Sildenafil, Tadalafil, Vardenafil)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (containing an internal standard for analytical quantification)

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system for analysis

2. Procedure:

  • Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and human liver microsomes (final protein concentration typically 0.5-1 mg/mL).

  • Pre-incubation: The master mix and the test compound (at a final concentration, e.g., 1 µM) are pre-warmed separately at 37°C for 5-10 minutes.[3]

  • Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system to the pre-warmed mixture of microsomes and the test compound.[3]

  • Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[3]

  • Termination of Reaction: The reaction in each aliquot is immediately stopped by adding a quenching solution, typically cold acetonitrile containing an internal standard.[3]

  • Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[4]

3. Data Analysis:

  • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

  • The slope of the linear portion of this curve represents the elimination rate constant (k).

  • Half-life (t½): Calculated as 0.693 / k.[3]

  • Intrinsic Clearance (CLint): Calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg of microsomal protein/mL).[3]

Visualizations

Metabolic Pathway of PDE5 Inhibitors

The following diagram illustrates the general metabolic pathway for PDE5 inhibitors, which are primarily metabolized by CYP3A4 in the liver.

cluster_0 Hepatic Metabolism PDE5_Inhibitor PDE5 Inhibitor (this compound, Sildenafil, Tadalafil, Vardenafil) CYP3A4 CYP3A4 (Primary Enzyme) PDE5_Inhibitor->CYP3A4 Oxidation Metabolites Metabolites (e.g., N-desalkylated, hydroxylated) CYP3A4->Metabolites Excretion Excretion Metabolites->Excretion

Caption: General metabolic pathway of PDE5 inhibitors.

Experimental Workflow for In Vitro Metabolic Stability Assay

This diagram outlines the key steps involved in a typical in vitro metabolic stability assay.

Start Start Preparation Prepare Reaction Mixture (Microsomes, Buffer, Compound) Start->Preparation PreIncubation Pre-incubate at 37°C Preparation->PreIncubation Initiation Initiate Reaction (Add NADPH) PreIncubation->Initiation Sampling Collect Samples at Time Points (0, 5, 15, 30, 45, 60 min) Initiation->Sampling Termination Terminate Reaction (Add Cold Acetonitrile) Sampling->Termination Analysis Analyze by LC-MS/MS Termination->Analysis Data_Analysis Calculate t½ and CLint Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro metabolic stability assay.

References

A Comparative Analysis of the Differential Effects of Avanafil and Sildenafil on Blood Pressure

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Avanafil and sildenafil (B151) are both potent phosphodiesterase type 5 (PDE5) inhibitors, a class of drugs widely used for the treatment of erectile dysfunction.[1][2] Their primary mechanism of action involves the potentiation of the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, leading to smooth muscle relaxation and vasodilation.[1][3] While both drugs share a common therapeutic target, their distinct pharmacokinetic and pharmacodynamic profiles contribute to differential effects on systemic blood pressure. This guide provides a comprehensive comparison of the hemodynamic effects of this compound and sildenafil, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Shared Pathway with Subtle Differences

Both this compound and sildenafil exert their effects by inhibiting the PDE5 enzyme, which is responsible for the degradation of cGMP.[1] In the vascular smooth muscle, the binding of nitric oxide (NO) to soluble guanylate cyclase (sGC) stimulates the production of cGMP. Elevated cGMP levels activate protein kinase G (PKG), which in turn leads to a cascade of events causing a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation and vasodilation.[3] This vasodilation is the primary reason for the observed effects on blood pressure.[3][4]

While the core mechanism is the same, this compound is reported to have a higher selectivity for the PDE5 isoenzyme compared to other PDE isoenzymes, which may contribute to a more favorable side-effect profile, including fewer hemodynamic disturbances.[5]

Signaling Pathway of PDE5 Inhibitors cluster_0 Vascular Smooth Muscle Cell cluster_1 Pharmacological Intervention Nitric Oxide (NO) Nitric Oxide (NO) Soluble Guanylate Cyclase (sGC) Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->Soluble Guanylate Cyclase (sGC) Activates GTP GTP cGMP cGMP GTP->cGMP Converted by sGC Protein Kinase G (PKG) Protein Kinase G (PKG) cGMP->Protein Kinase G (PKG) Activates GMP GMP cGMP->GMP Degraded by PDE5 Smooth Muscle Relaxation Smooth Muscle Relaxation Protein Kinase G (PKG)->Smooth Muscle Relaxation Vasodilation Vasodilation Smooth Muscle Relaxation->Vasodilation PDE5 PDE5 This compound / Sildenafil This compound / Sildenafil This compound / Sildenafil->PDE5 Inhibits

Mechanism of action of PDE5 inhibitors.

Comparative Hemodynamic Effects: A Tabular Summary

The following tables summarize the quantitative data from key clinical studies comparing the effects of this compound and sildenafil on blood pressure.

Table 1: Effects on Blood Pressure in Normotensive and Hypertensive Men
DrugDosePopulationChange in Systolic BP (mmHg)Change in Diastolic BP (mmHg)Source
Sildenafil 100 mgNormotensive & Hypertensive-6.0-4.5[6]
Sildenafil 187.5 mgResistant Hypertension-8.8 (24-hour)-5.3 (24-hour)[7]
Sildenafil 50 mgTreated Hypertensive-17 (vs. placebo at 75 min)-11 (vs. placebo at 75 min)[8]

BP: Blood Pressure

Table 2: Comparative Effects of this compound and Sildenafil with Nitroglycerin (NTG)
DrugDoseMeasurement ConditionChange in Standing Systolic BP (mmHg)Change in Standing Heart Rate (bpm)Source
This compound 200 mg1 hour post-NTGSmaller change than sildenafilSmaller change than sildenafil[5]
Sildenafil 100 mg1 hour post-NTGSignificantly greater reductionSignificantly greater increase[5][9]

This table highlights the potentiating hypotensive effect when PDE5 inhibitors are co-administered with nitrates, a contraindication for their use.[10][11][12]

Experimental Protocols of Key Studies

Study 1: Sildenafil in Normotensive and Hypertensive Men
  • Objective: To determine the effect of sildenafil on ambulatory blood pressure in normotensive and hypertensive men.

  • Study Design: A study involving 49 men (22 hypertensive, 27 normotensive) who had their ambulatory systolic and diastolic blood pressure monitored over two separate nights.

  • Methodology: On one night, no medication was administered (control), and on the other night, participants received a single oral dose of 100 mg sildenafil. Blood pressure and heart rate were monitored for the first 3 hours (waking period) and then every 30 minutes for an additional 3 hours (sleeping period).[6]

Experimental Workflow: Sildenafil in Normotensive and Hypertensive Men Recruitment Recruitment Baseline Monitoring Baseline Monitoring Recruitment->Baseline Monitoring 49 Men (22 Hypertensive, 27 Normotensive) Intervention Night Intervention Night Baseline Monitoring->Intervention Night Control Night (No Medication) Data Analysis Data Analysis Baseline Monitoring->Data Analysis Ambulatory BP Monitoring Intervention Night->Data Analysis Sildenafil 100 mg

Workflow for sildenafil blood pressure study.
Study 2: this compound vs. Sildenafil with Nitroglycerin

  • Objective: To compare the hemodynamic effects of this compound and sildenafil when co-administered with nitroglycerin.

  • Study Design: A Phase II, single-blind, multi-centered, randomized crossover study.

  • Methodology: The study included 83 males with mild to moderate erectile dysfunction. Participants were randomized to receive placebo, sildenafil 50 mg, or this compound (50 mg, 100 mg, or 200 mg) in a random sequence. Hemodynamic effects, including blood pressure and heart rate, were assessed after the administration of nitroglycerin at various time points post-dose of the PDE5 inhibitor.[5]

Experimental Workflow: this compound vs. Sildenafil with NTG Enrollment Enrollment Randomization Randomization Enrollment->Randomization 83 Males with ED Treatment Arms Placebo Sildenafil 50 mg This compound (50, 100, 200 mg) Randomization->Treatment Arms NTG Administration NTG Administration Treatment Arms->NTG Administration Crossover Design Hemodynamic Monitoring Hemodynamic Monitoring NTG Administration->Hemodynamic Monitoring BP and Heart Rate Measurement

Workflow for this compound vs. sildenafil with NTG study.

Discussion of Differential Effects

Clinical evidence suggests that both this compound and sildenafil can cause small, generally clinically insignificant reductions in blood pressure in both normotensive and hypertensive individuals when used as monotherapy for erectile dysfunction.[6] However, the magnitude and duration of these effects can differ.

One comparative study demonstrated that this compound resulted in smaller changes in blood pressure and heart rate compared to sildenafil when administered with nitroglycerin.[5] Furthermore, this compound was associated with fewer clinically significant reductions in systolic blood pressure (a decrease of ≥30 mmHg) than sildenafil (15% vs. 29%).[5] This suggests that this compound may have a more favorable hemodynamic profile, particularly in patients with cardiovascular comorbidities.

The faster onset of action of this compound may also contribute to a shorter duration of potential hemodynamic interactions.[2][5] Studies have shown that while the maximal synergistic effects on hemodynamics for both drugs occur around 30 minutes after dosing when combined with nitroglycerin, sildenafil's effect was maintained for up to 12 hours, whereas this compound had no significant effect on blood pressure and heart rate if administered 8 hours after nitroglycerin.[5]

Conclusion

References

Avanafil in Elderly vs. Younger Men with Erectile Dysfunction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of clinical data reveals comparable efficacy and safety of avanafil in both elderly and younger populations, with its rapid onset of action being a key feature across all age groups. While dose adjustments are generally not required for older adults, individual patient characteristics and comorbidities should be considered.

This guide provides a detailed comparison of the clinical utility of this compound, a second-generation phosphodiesterase type 5 (PDE5) inhibitor, in elderly and younger men with erectile dysfunction (ED). The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available clinical trial data, experimental protocols, and comparisons with other PDE5 inhibitors.

Pharmacokinetic Profile: No Clinically Significant Age-Related Differences

A key consideration in geriatric pharmacology is the potential for age-related changes in drug metabolism and clearance. However, a dedicated pharmacokinetic study of this compound demonstrated that the total and peak exposure to the drug is similar between elderly (65-79 years) and younger (18-45 years) male subjects. The study found no significant differences in the median time to maximum concentration (Tmax) or the elimination half-life (t½) between the two age groups. Furthermore, the high plasma protein binding of this compound (approximately 99%) was found to be independent of age and concentration. These findings suggest that dose adjustments for this compound are not typically necessary for elderly patients based on pharmacokinetics alone.

Efficacy in Elderly vs. Younger Populations: A Review of Clinical Trial Data

While direct head-to-head clinical trials comparing the efficacy of this compound in distinct elderly and younger cohorts are limited, subgroup analyses of pivotal trials and studies on other PDE5 inhibitors provide valuable insights.

This compound Efficacy Data

A phase III clinical trial conducted in a Chinese population of men with ED included a subgroup analysis based on age. In this study, men aged 40 years and older treated with 100 mg or 200 mg of this compound showed significant improvements in their International Index of Erectile Function - Erectile Function Domain (IIEF-EF) scores compared to placebo. While this provides evidence of efficacy in an older age bracket, a direct statistical comparison with a younger cohort from the same study is not available.

Another meta-analysis of this compound trials noted that the efficacy of the 100 mg dose appeared to be lower in older subjects; however, this age-related difference was not observed with the 200 mg dose, suggesting that a higher dose may be beneficial in some older patients.

The available data from broader clinical trials consistently demonstrates the efficacy of this compound in the general adult male population with ED. The pivotal REVIVE (TA-301) and REVIVE-Diabetes (TA-302) trials showed significant improvements in the key efficacy endpoints:

  • IIEF-EF Domain Score: Clinically meaningful increases in the IIEF-EF score, a measure of erectile function.

  • Sexual Encounter Profile (SEP) Question 2: Increased percentage of successful vaginal penetration.

  • SEP Question 3: Increased percentage of successful intercourse.

A long-term, open-label extension study (TA-314) further confirmed the sustained efficacy and safety of this compound for up to 52 weeks.

Comparative Efficacy with Other PDE5 Inhibitors in the Elderly

To provide a broader context, data from studies of other PDE5 inhibitors can be informative. A large meta-analysis of 48 randomized controlled trials of sildenafil (B151) provided a detailed breakdown of efficacy by age. While sildenafil was effective across all age groups (<65, 65-74, and ≥75 years), the percentage of men reporting improved erections tended to decrease with increasing age (80%, 69%, and 59%, respectively). Similarly, another study on sildenafil found a higher efficacy rate in men younger than 65 (89.1%) compared to those over 65 (65.7%).

Studies on vardenafil (B611638) and tadalafil (B1681874) have also shown efficacy in elderly populations, with some data suggesting a numerically lower, though still clinically significant, response compared to younger patients.

Table 1: Efficacy of this compound in the General Erectile Dysfunction Population (Pivotal Trials)

Efficacy EndpointThis compound 50 mgThis compound 100 mgThis compound 200 mgPlacebo
Mean Change in IIEF-EF Score +5.5+8.3+9.4+2.9
% Successful Vaginal Penetration (SEP2) 64%74%77%45%
% Successful Intercourse (SEP3) 41%57%57%27%

Data from the REVIVE (TA-301) study in the general ED population.[1]

Table 2: Comparative Efficacy of PDE5 Inhibitors in Elderly vs. Younger Populations

DrugPopulationEfficacy MeasureYounger GroupOlder Group
Sildenafil Men with ED% Reporting Improved Erections80% (<65 years)69% (65-74 years), 59% (≥75 years)
Sildenafil Men with EDEfficacy Rate89.1% (<65 years)65.7% (>65 years)
Vardenafil Men with EDMean IIEF-EF Score~24 (<45 years)~20 (≥65 years)
Tadalafil Asian men with EDMean IIEF-EF Score at EndpointNumerically better in ≤65 yearsNumerically lower in >65 years

Safety and Tolerability Profile

The safety profile of this compound has been shown to be comparable between elderly and younger patients. The most commonly reported adverse events are generally mild to moderate in severity and consistent with the PDE5 inhibitor class.

Table 3: Common Adverse Events Associated with this compound (All Doses)

Adverse EventFrequency
Headache5.1% - 10.5%
Flushing3.2% - 4.6%
Nasal Congestion1.9% - 2.3%
Nasopharyngitis~3%
Back Pain<2%

Frequencies are based on data from various clinical trials.

Studies on other PDE5 inhibitors, such as sildenafil, have reported that the incidence of adverse events like headache and flushing is similar across different age groups.

Experimental Protocols

The efficacy and safety of this compound were primarily established in a series of phase III, randomized, double-blind, placebo-controlled trials. Below are the generalized methodologies employed in these key studies.

Pivotal Clinical Trial Design (e.g., REVIVE - TA-301)
  • Study Design: A multicenter, randomized, double-blind, parallel-group, placebo-controlled study.

  • Patient Population: Men aged 18 years and older with a clinical diagnosis of erectile dysfunction for at least 6 months. Key exclusion criteria included uncontrolled diabetes, major cardiovascular events within the last 6 months, and use of nitrates.

  • Run-in Period: A 4-week, no-treatment run-in period to establish baseline sexual function.

  • Randomization: Patients were randomized to receive placebo or one of the this compound dose groups (e.g., 50 mg, 100 mg, 200 mg).

  • Treatment Period: A 12-week treatment period where patients were instructed to take the study drug as needed, approximately 30 minutes before initiating sexual activity.

  • Primary Efficacy Endpoints:

    • Change from baseline in the IIEF-EF domain score.

    • Change from baseline in the percentage of sexual attempts with successful vaginal penetration (SEP2).

    • Change from baseline in the percentage of sexual attempts with successful intercourse (SEP3).

  • Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

Assessment Tools
  • International Index of Erectile Function (IIEF): A 15-item, validated, self-administered questionnaire that assesses five domains of male sexual function: erectile function, orgasmic function, sexual desire, intercourse satisfaction, and overall satisfaction. The erectile function domain (IIEF-EF) is comprised of six questions with a maximum score of 30.

  • Sexual Encounter Profile (SEP): A patient diary used to record the outcomes of sexual attempts. Key questions include:

    • SEP2: "Were you able to insert your penis into your partner's vagina?" (Yes/No)

    • SEP3: "Did your erection last long enough for you to have successful intercourse?" (Yes/No)

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound, like other PDE5 inhibitors, involves the potentiation of the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway.

cluster_0 Physiological Erection Pathway cluster_1 Mechanism of Action of this compound Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release sGC_Activation Soluble Guanylate Cyclase (sGC) Activation NO_Release->sGC_Activation GTP_to_cGMP GTP to cGMP Conversion sGC_Activation->GTP_to_cGMP cGMP Increased cGMP Levels GTP_to_cGMP->cGMP Smooth_Muscle_Relaxation Corpus Cavernosum Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation PDE5 Phosphodiesterase-5 (PDE5) cGMP->PDE5 Erection Penile Erection Smooth_Muscle_Relaxation->Erection This compound This compound PDE5_Inhibition PDE5 Inhibition This compound->PDE5_Inhibition cGMP_Degradation_Blocked Blockage of cGMP Degradation PDE5_Inhibition->cGMP_Degradation_Blocked cGMP_Degradation_Blocked->cGMP Maintains cGMP levels cGMP_Degradation cGMP Degradation to Inactive GMP PDE5->cGMP_Degradation

Mechanism of action of this compound in erectile dysfunction.

cluster_0 12-Week Treatment Period Screening Patient Screening (ED diagnosis, medical history) Run_in 4-Week No-Treatment Run-in Period (Baseline data collection IIEF, SEP) Screening->Run_in Randomization Randomization Run_in->Randomization Avanafil_50 This compound 50 mg (as needed) Randomization->Avanafil_50 Group 1 Avanafil_100 This compound 100 mg (as needed) Randomization->Avanafil_100 Group 2 Avanafil_200 This compound 200 mg (as needed) Randomization->Avanafil_200 Group 3 Placebo Placebo (as needed) Randomization->Placebo Group 4 Endpoint End of Study Assessments (IIEF, SEP, Safety) Avanafil_50->Endpoint Avanafil_100->Endpoint Avanafil_200->Endpoint Placebo->Endpoint Analysis Data Analysis (Comparison of changes from baseline) Endpoint->Analysis

Generalized workflow of a pivotal Phase III clinical trial for this compound.

Conclusion

References

Safety Operating Guide

A Guide to the Proper Disposal of Avanafil for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of pharmaceutical compounds like Avanafil is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, adhering to established safety protocols and regulatory guidelines.

Core Principles of Pharmaceutical Waste Management

The primary goals of proper pharmaceutical disposal are to prevent environmental contamination and accidental human or animal exposure. Improper disposal, such as flushing medications down the toilet or drain, can introduce active pharmaceutical ingredients into waterways, potentially harming aquatic life and entering the human water supply.[1][2][3] Similarly, discarding medication in household trash without proper precautions can lead to accidental ingestion by children or pets, or diversion for illicit use.[4]

Regulatory oversight for pharmaceutical waste in the United States involves several agencies, including the Environmental Protection Agency (EPA), which sets guidelines under the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA), which regulates controlled substances.[1][5] It is crucial to comply with all federal, state, and local regulations.[6]

Recommended Disposal Procedures for this compound

This compound, a phosphodiesterase type 5 (PDE5) inhibitor, is not classified as a hazardous substance for transport.[6] However, as with all pharmaceuticals, specific disposal procedures should be followed.

2.1. Preferred Method: Pharmaceutical Take-Back Programs

The most recommended method for disposing of unwanted or expired this compound is through authorized pharmaceutical take-back programs.[1][4][7] These programs offer a secure and environmentally sound way to dispose of medications.

  • Locating a Program: Many communities have designated permanent collection sites, often at pharmacies or law enforcement agencies. The DEA also sponsors National Prescription Drug Take Back Days.[4]

2.2. Disposal in Laboratory or Household Trash (When Take-Back is Not an Option)

If a take-back program is not accessible, this compound can be disposed of in the trash with specific precautions to render it undesirable and safe.[4][8]

Step-by-Step Protocol for Trash Disposal:

  • Do Not Crush: Do not crush the this compound tablets.[8]

  • Mix with Undesirable Substance: Remove the tablets from their original container and mix them with an unpalatable substance such as used coffee grounds, dirt, or cat litter.[4][8][9] This step makes the medication less appealing to children and pets and unrecognizable to individuals who might go through the trash.[4]

  • Contain and Seal: Place the mixture in a sealed container, such as a sealable plastic bag or an empty can, to prevent the medication from leaking.[4][8][9]

  • Dispose of in Trash: Throw the sealed container in the laboratory or household trash.[8]

  • De-identify Original Container: Before discarding the original this compound container, scratch out or remove all personal and identifying information from the prescription label to protect privacy.[8][9]

2.3. What Not to Do

  • Do Not Flush: Unless specifically instructed by the medication's labeling, do not flush this compound down the toilet or drain.[1][4] This practice is discouraged to prevent water contamination.[10]

  • Do Not Burn: Never burn pharmaceutical waste unless it is done in an approved incinerator and is in accordance with federal and state regulations.[11]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Avanafil_Disposal_Workflow start Unwanted or Expired This compound Identified check_take_back Is an authorized drug take-back program available? start->check_take_back use_take_back Dispose of this compound at take-back location. check_take_back->use_take_back Yes prepare_for_trash Prepare for trash disposal. check_take_back->prepare_for_trash No end Disposal Complete use_take_back->end mix Mix tablets (do not crush) with an undesirable substance (e.g., coffee grounds). prepare_for_trash->mix seal Place mixture in a sealed container. mix->seal dispose_trash Dispose of sealed container in trash. seal->dispose_trash deidentify Remove personal information from original bottle and discard. dispose_trash->deidentify deidentify->end

Caption: Workflow for the proper disposal of this compound.

Data and Experimental Protocols

Currently, there is no publicly available quantitative data summarizing aspects of this compound disposal, such as comparative costs of different disposal methods or volumes of this compound waste generated in research settings. Similarly, specific experimental protocols detailing the chemical breakdown or environmental impact of this compound disposal are not found in the reviewed literature. The disposal guidelines provided are based on general best practices for pharmaceutical waste management.

Safe Handling and Storage in the Laboratory

Proper storage and handling are essential to maintain the integrity of this compound and ensure laboratory safety.

  • Storage Conditions: Store this compound in a tightly sealed container at room temperature, away from heat, moisture, and direct light.[12][13] It is sensitive to these conditions and should be protected to maintain its efficacy.[10]

  • Handling Precautions: When handling this compound, it is advisable to avoid inhalation of any dust and contact with eyes and skin.[6] Utilize appropriate personal protective equipment (PPE) as dictated by your laboratory's safety protocols. In case of an accidental release, ensure adequate ventilation and evacuate personnel if necessary.[6]

References

Essential Safety and Handling Protocols for Avanafil

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for the handling and disposal of Avanafil in a research environment. The following procedural guidance is designed to ensure the safety of all personnel and to maintain compliance with standard laboratory safety protocols.

Personal Protective Equipment (PPE) for Handling this compound

When working with this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure a safe laboratory environment. The required PPE is determined by the nature of the task being performed and the potential for exposure.

Standard Handling Procedures

For routine procedures such as weighing, preparing solutions, and performing in-vitro experiments, the following PPE is mandatory:

  • Eye Protection : Wear safety glasses with side shields or chemical splash goggles.[1][2] If there is a risk of splashes, a face shield should be worn in conjunction with goggles.[3]

  • Hand Protection : Impervious, disposable gloves are required.[1][2] Given that this compound can cause skin irritation, double gloving is recommended, especially during compounding, administering, and disposal.[4][5][6][7] The outer glove should be removed and disposed of within the containment area.[6] Always wash hands thoroughly with soap and water before donning and after removing gloves.[6][7][8]

  • Body Protection : A protective disposable gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is required.[7]

  • Respiratory Protection : Work should be conducted in a well-ventilated area.[4][8] If there is a risk of generating airborne particles or aerosols, and engineering controls like a fume hood are not sufficient, a NIOSH-certified N95 or N100 respirator should be used.[3]

High-Risk Procedures

For procedures with a higher risk of aerosolization or spillage, such as sonication or large-scale production, the following additional precautions should be taken:

  • Enhanced Respiratory Protection : In case of intensive or prolonged exposure, a respiratory protective device that is independent of circulating air may be necessary.[8]

  • Containment : Use of a biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI) is strongly recommended to minimize airborne particles.

Hazard and Protection Summary

Hazard StatementRecommended Personal Protective EquipmentEngineering Controls
Causes skin irritation.[4][5][8]Impervious gloves (double gloving recommended).[4][6][7][8] Protective gown.[7]Use process enclosures or local exhaust ventilation.[9]
Causes serious eye irritation.[4][5][8]Safety glasses or goggles.[1][2] Face shield for splash risk.[3]Work in a well-ventilated area.[4][8]
May cause respiratory irritation.[4][5][8]NIOSH-certified respirator (N95 or N100) if dust/aerosols are generated.[3]Use a fume hood or other ventilated enclosure.[10]

Occupational Exposure Limits (OELs) for this compound have not been established.[8] Therefore, it is crucial to handle it with care to minimize any potential exposure.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

  • Receiving : Upon receipt, inspect the container for any damage or leaks. The container should be kept tightly sealed.[8]

  • Storage : Store this compound in a cool, well-ventilated, and locked-up area.[4][8] It should be kept away from foodstuffs, beverages, and feed.[8]

  • Preparation :

    • Perform all manipulations that may generate dust or aerosols within a chemical fume hood or other ventilated enclosure.

    • Avoid breathing any dust, fumes, or vapors.[4][5][8]

    • Wash hands thoroughly after handling the compound.[8]

  • Administration (in experimental settings) :

    • When administering this compound in a research context, ensure all personnel are wearing the appropriate PPE.

    • Be aware of potential adverse effects, which can include dizziness, headache, and changes in blood pressure.[11][12]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Solid Waste : All solid this compound waste, including unused or expired compounds and contaminated items like weighing paper, gloves, and pipette tips, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[13]

    • Liquid Waste : this compound solutions should be collected in a separate, leak-proof hazardous waste container labeled for liquid chemical waste. Do not mix with other incompatible waste streams.[13]

    • Empty Containers : The first rinse of any container that held this compound should be collected and disposed of as hazardous liquid waste.[13] Subsequent rinses can be managed as non-hazardous waste.

  • Contaminated PPE : All disposable PPE, such as gloves and gowns, that comes into contact with this compound should be disposed of as hazardous waste in accordance with institutional and local regulations.[6][7]

  • Disposal Method : The recommended disposal method for this compound is incineration at a permitted hazardous waste facility.[13] Do not dispose of this compound down the drain or in regular trash.[13] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal of hazardous waste.[13][14]

Emergency Procedures: this compound Spill

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Assessment & PPE cluster_cleanup Spill Cleanup cluster_post_cleanup Post-Cleanup Evacuate Evacuate the immediate area Alert Alert nearby personnel and supervisor Evacuate->Alert Secure Secure the area to prevent entry Alert->Secure Assess Assess the spill size and nature Secure->Assess Don_PPE Don appropriate PPE: - Double gloves - Gown - Goggles/Face shield - Respirator (if powder) Assess->Don_PPE Contain_Liquid For Liquids: Cover with absorbent material Don_PPE->Contain_Liquid If liquid spill Contain_Solid For Solids: Carefully cover with damp paper towels to avoid dust Don_PPE->Contain_Solid If solid spill Collect Collect all materials into a hazardous waste container Contain_Liquid->Collect Contain_Solid->Collect Decontaminate Decontaminate the spill area with soap and water Collect->Decontaminate Dispose Seal and label the hazardous waste container Decontaminate->Dispose Remove_PPE Remove and dispose of all PPE as hazardous waste Dispose->Remove_PPE Wash_Hands Wash hands thoroughly Remove_PPE->Wash_Hands Report Report the incident according to institutional policy Wash_Hands->Report

Caption: Workflow for responding to an this compound spill.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.